Product packaging for Isonicotinamide(Cat. No.:CAS No. 1453-82-3)

Isonicotinamide

Numéro de catalogue: B137802
Numéro CAS: 1453-82-3
Poids moléculaire: 122.12 g/mol
Clé InChI: VFQXVTODMYMSMJ-UHFFFAOYSA-N
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Description

Isonicotinamide (Pyridine-4-carboxamide) is a chemical compound with significant relevance in material science and biochemical research. It is an isomer of nicotinamide where the carboxamide group is in the 4-position of the pyridine ring . This compound is highly soluble in water (191 g/L), as well as in ethanol, DMSO, and methanol, making it suitable for various experimental preparations . In material science, this compound is utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs), where it acts as a building block to create grid-like structures through amide-amide hydrogen bonds . In a biochemical context, this compound has been identified as a known nicotinamide antagonist that activates Sirtuin 1 (SIRT1) and has been shown to suppress Nrf2-ARE activity in studies, highlighting its value as a tool for investigating cellular defense mechanisms and signaling pathways . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O B137802 Isonicotinamide CAS No. 1453-82-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

pyridine-4-carboxamide
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InChI

InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)
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InChI Key

VFQXVTODMYMSMJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CN=CC=C1C(=O)N
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Molecular Formula

C6H6N2O
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DSSTOX Substance ID

DTXSID3020756
Record name Isonicotinamide
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Molecular Weight

122.12 g/mol
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Physical Description

White powder; [Acros Organics MSDS]
Record name Isonicotinamide
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Vapor Pressure

0.00042 [mmHg]
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CAS No.

1453-82-3
Record name Isonicotinamide
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Foundational & Exploratory

The Divergent Mechanisms of Isonicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinamide, a structural isomer of nicotinamide (a form of vitamin B3), presents a distinct and nuanced mechanism of action with significant implications for drug discovery and development. While its structural similarity to nicotinamide suggests overlapping biological activities, emerging evidence reveals that this compound possesses a unique pharmacological profile. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Mechanisms of Action

This compound's mechanism of action is multifaceted, extending beyond the pathways traditionally associated with nicotinamide. Key areas of its activity include the modulation of sirtuin enzymes and the inhibition of other critical enzymes involved in various disease pathologies.

Sirtuin Modulation: A Tale of Weak Inhibition and Potential Activation

Contrary to its isomer, nicotinamide, which is a well-established inhibitor of the NAD+-dependent deacetylases known as sirtuins, this compound exhibits significantly weaker inhibitory effects. However, its interaction with the sirtuin pathway is more complex, with evidence suggesting a role as a potential sirtuin activator under specific conditions.

In vitro studies have demonstrated that this compound is a substantially less potent inhibitor of sirtuin 1 (SIRT1) and sirtuin 3 (SIRT3) compared to nicotinamide.[1]

Table 1: Comparative Inhibitory Activity of this compound and Nicotinamide against Sirtuins [1]

CompoundTarget EnzymeIC50 Value
This compound SIRT112.2 ± 0.3 mM
SIRT313.8 ± 0.5 mM
Nicotinamide SIRT168.1 ± 1.8 µM
SIRT336.7 ± 1.3 µM

Caption: This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and nicotinamide against SIRT1 and SIRT3, highlighting the significantly lower potency of this compound.

A key aspect of this compound's mechanism is its ability to act as a sirtuin activator by competitively displacing nicotinamide from the enzyme's active site. This relieves the feedback inhibition exerted by nicotinamide, thereby promoting sirtuin activity.

cluster_0 Sirtuin Deacetylation Cycle cluster_1 Inhibition by Nicotinamide cluster_2 Activation by this compound NAD+ NAD+ Sirtuin Sirtuin NAD+->Sirtuin Cofactor Binding Deacetylated Substrate Deacetylated Substrate Sirtuin->Deacetylated Substrate Deacetylation Nicotinamide Nicotinamide Sirtuin->Nicotinamide Product Release Acetylated Substrate Acetylated Substrate Acetylated Substrate->Sirtuin Substrate Binding Nicotinamide_Inhibitor Nicotinamide Sirtuin_Inhibited Sirtuin (Inhibited) Nicotinamide_Inhibitor->Sirtuin_Inhibited Feedback Inhibition This compound This compound Sirtuin_Active Sirtuin (Active) This compound->Sirtuin_Active Displaces Nicotinamide Nicotinamide_Displaced Nicotinamide Sirtuin_Active->Nicotinamide_Displaced APP Amyloid Precursor Protein BACE1 Beta-Secretase (BACE1) APP->BACE1 Cleavage Amyloid-beta Amyloid-beta Peptides BACE1->Amyloid-beta Production Isonicotinamide_Derivative This compound Derivative Isonicotinamide_Derivative->BACE1 Inhibition Fatty Acid Synthesis Fatty Acid Synthesis Pathway II InhA InhA Enzyme Fatty Acid Synthesis->InhA Mycolic Acids Mycolic Acids InhA->Mycolic Acids Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Isonicotinamide_Derivative This compound Derivative Isonicotinamide_Derivative->InhA Inhibition

References

Isonicotinamide: A Scoping Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isonicotinamide, a structural isomer of nicotinamide (Vitamin B3), presents an intriguing yet underexplored avenue for therapeutic development. While nicotinamide has been extensively studied for its role in cellular metabolism and as a precursor to NAD+, this compound's biological activities are less characterized. This technical guide synthesizes the current, albeit limited, scientific literature on this compound, presenting its known biological effects, mechanisms of action, and potential therapeutic applications. Through a comparative analysis with the well-documented nicotinamide, this paper aims to highlight the unique properties of this compound and underscore areas ripe for further investigation. Particular focus is given to its emerging roles in inflammation, nociception, and enzyme modulation, providing a foundational resource for researchers and drug development professionals interested in this promising molecule.

Introduction

This compound, or pyridine-4-carboxamide, is a simple heterocyclic amide. Its structural similarity to nicotinamide (pyridine-3-carboxamide) has prompted comparative studies to understand the impact of the carboxamide group's position on biological activity. While nicotinamide is a well-established sirtuin inhibitor and PARP modulator, emerging evidence suggests that this compound may possess distinct pharmacological properties, indicating its potential as a lead compound for novel therapeutics. This guide will delve into the available quantitative data, experimental methodologies, and known signaling pathways associated with this compound.

Comparative Quantitative Data

The following tables summarize the available quantitative data for this compound and its isomer, nicotinamide, across various biological targets. This comparative presentation allows for a clear assessment of their relative potencies.

Table 1: Comparative Inhibitory Activity against Sirtuins

CompoundTargetIC50Reference
This compound SIRT112.2 ± 0.3 mM[1][2]
SIRT313.8 ± 0.5 mM[1][2]
Nicotinamide SIRT168.1 ± 1.8 µM[1]
SIRT336.7 ± 1.3 µM

Note: The significantly higher IC50 values for this compound indicate it is a much weaker inhibitor of SIRT1 and SIRT3 compared to nicotinamide.

Table 2: Anti-inflammatory and Antinociceptive Activity

CompoundAssaySpeciesDosageEffectReference
This compound Carrageenan-induced paw edemaMice500 or 1000 mg/kg (p.o.)Inhibition of edema
Formalin test (second phase)Mice500 or 1000 mg/kg (p.o.)Inhibition of nociceptive response
Nicotinamide Carrageenan-induced paw edemaMice & Rats500 or 1000 mg/kg (p.o.)Inhibition of edema
Formalin test (first & second phase)Mice1000 mg/kg (p.o.)Inhibition of nociceptive response
Carrageenan-induced mechanical allodyniaRats500 mg/kg (p.o.)Inhibition of allodynia

Table 3: Reactive Oxygen Species (ROS) Inhibition by an Isonicotinic Acid Derivative

CompoundAssayIC50Reference
Isonicotinate 5 ROS Inhibition1.42 ± 0.1 µg/mL
Ibuprofen (Standard) ROS Inhibition11.2 ± 1.9 µg/mL

Note: Isonicotinate 5, a derivative of isonicotinic acid, demonstrates significantly more potent ROS inhibition than the standard drug ibuprofen.

Signaling Pathways and Mechanisms of Action

The direct signaling pathways modulated by this compound are not yet fully elucidated. However, based on its observed biological activities and the behavior of structurally related compounds, several potential mechanisms can be proposed.

Modulation of Sirtuin Activity

While a weak inhibitor itself, this compound can act as an antagonist to nicotinamide, thereby potentially increasing the activity of sirtuins in environments where nicotinamide is a key regulator. This suggests a complex interplay in the regulation of cellular metabolism and aging processes.

NAD NAD+ SIRT1 SIRT1 NAD->SIRT1 Activates Deacetylation Protein Deacetylation SIRT1->Deacetylation Nicotinamide Nicotinamide SIRT1->Nicotinamide Produces Nicotinamide->SIRT1 Inhibits (feedback) This compound This compound This compound->Nicotinamide Antagonizes

Figure 1: Hypothesized modulation of SIRT1 by this compound.

Anti-inflammatory and Antinociceptive Mechanisms

The demonstrated anti-inflammatory and antinociceptive effects of this compound in animal models suggest a potential role in modulating inflammatory signaling pathways. While the precise targets are unknown, a plausible hypothesis involves the inhibition of pro-inflammatory mediators. The potent ROS inhibitory activity of a related isonicotinate further supports an anti-inflammatory mechanism involving the reduction of oxidative stress.

Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cellular_Activation Immune Cell Activation Inflammatory_Stimulus->Cellular_Activation Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., ROS, Cytokines) Cellular_Activation->Pro_inflammatory_Mediators Inflammation Inflammation & Pain Pro_inflammatory_Mediators->Inflammation This compound This compound This compound->Pro_inflammatory_Mediators Inhibits?

Figure 2: Hypothesized anti-inflammatory mechanism.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following are key experimental protocols relevant to the assessment of this compound's therapeutic potential.

Synthesis of this compound

This compound can be synthesized from the corresponding cyanopyridine through partial hydrolysis.

  • Reaction: 4-cyanopyridine is hydrolyzed in an aqueous medium.

  • Catalyst: A substantially neutral catalyst, such as magnesia, is used to minimize the formation of isonicotinic acid salts.

  • Procedure:

    • A mixture of 4-cyanopyridine, water, and the catalyst is heated under reflux.

    • After the reaction, the catalyst is removed by filtration.

    • Unreacted 4-cyanopyridine and water are removed by distillation.

    • The resulting crude this compound can be purified by recrystallization.

Start Start: 4-Cyanopyridine, Water, Catalyst Reflux Heat under Reflux Start->Reflux Filter Filter to remove catalyst Reflux->Filter Distill Distill to remove water & unreacted starting material Filter->Distill Recrystallize Recrystallize for purification Distill->Recrystallize End End: Pure this compound Recrystallize->End

Figure 3: Workflow for the synthesis of this compound.

In Vitro Sirtuin Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of this compound against sirtuins.

  • Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by the sirtuin enzyme.

  • Materials:

    • Recombinant human SIRT1 or SIRT3 enzyme.

    • Fluorogenic acetylated peptide substrate.

    • NAD+.

    • This compound and Nicotinamide (for comparison).

    • Assay buffer.

    • Developer solution.

  • Procedure:

    • Prepare serial dilutions of this compound and nicotinamide.

    • In a 96-well plate, combine the sirtuin enzyme, assay buffer, and the test compound or vehicle.

    • Initiate the reaction by adding the fluorogenic substrate and NAD+.

    • Incubate at 37°C for a defined period (e.g., 90 minutes).

    • Stop the reaction and add the developer solution.

    • Measure the fluorescence on a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol is used to evaluate the anti-inflammatory activity of this compound in rodents.

  • Principle: Carrageenan injection into the paw induces an acute inflammatory response characterized by edema. The reduction in paw volume indicates anti-inflammatory activity.

  • Animals: Mice or rats.

  • Procedure:

    • Administer this compound or vehicle orally (p.o.) to the animals.

    • After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

In Vitro PARP Inhibition Assay

This protocol outlines a colorimetric assay to assess the inhibitory effect of this compound on Poly(ADP-ribose) polymerase (PARP).

  • Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP. Inhibition of PARP results in a decreased signal.

  • Materials:

    • Recombinant PARP1 enzyme.

    • Histone-coated microplate.

    • Biotinylated NAD+.

    • This compound.

    • Streptavidin-HRP and colorimetric substrate.

  • Procedure:

    • Add serial dilutions of this compound to the histone-coated wells.

    • Add the PARP enzyme and biotinylated NAD+ to initiate the reaction.

    • Incubate to allow for PARP activity.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP and incubate.

    • Wash the plate and add the colorimetric substrate.

    • Measure the absorbance on a microplate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Future Directions and Conclusion

The current body of research on this compound, while limited, suggests a molecule with a distinct pharmacological profile from its well-studied isomer, nicotinamide. Its weak inhibition of sirtuins, coupled with its demonstrated anti-inflammatory and antinociceptive effects, points towards novel mechanisms of action that warrant further investigation. The potent ROS inhibitory activity of a related derivative further strengthens the case for its development as an anti-inflammatory agent.

Key areas for future research include:

  • Broad-spectrum enzyme profiling: A comprehensive screening of this compound against a wide range of kinases, PARPs, and other enzymes is necessary to fully elucidate its target profile.

  • Mechanism of action studies: In-depth studies are required to understand the molecular signaling pathways underlying its anti-inflammatory and antinociceptive effects, including its impact on cytokine production and NF-κB signaling.

  • In vivo efficacy studies: Further preclinical studies in animal models of various diseases, including inflammatory disorders, cancer, and neurodegenerative conditions, are needed to validate its therapeutic potential.

  • Structure-activity relationship (SAR) studies: The synthesis and evaluation of this compound derivatives will be crucial for optimizing its potency and selectivity for specific targets.

References

The Pivotal Role of Isonicotinamide in Supramolecular Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isonicotinamide (INA), a simple yet versatile molecule, has emerged as a cornerstone in the field of supramolecular chemistry and crystal engineering. Its unique structural features, comprising a pyridine ring and a primary amide group, allow it to participate in a variety of non-covalent interactions, most notably robust and predictable hydrogen bonds. This technical guide provides an in-depth exploration of the role of this compound in the construction of complex supramolecular architectures, with a focus on co-crystals and coordination polymers. Detailed experimental protocols, quantitative data analysis, and visual representations of key concepts are presented to aid researchers in harnessing the potential of this remarkable building block.

Core Principles: this compound as a Supramolecular Building Block

This compound's utility in supramolecular chemistry stems from its ability to form well-defined and reliable hydrogen-bonding motifs, often referred to as "supramolecular synthons". The pyridine nitrogen acts as a strong hydrogen bond acceptor, while the amide group provides both a hydrogen bond donor (-NH₂) and an acceptor (C=O). This dual functionality allows for the creation of intricate and stable networks.

Two of the most prevalent supramolecular synthons involving this compound are:

  • The Amide-Amide Homosynthon: The amide groups of two this compound molecules can form a cyclic R²₂(8) motif through N-H···O hydrogen bonds. This interaction is highly robust and is a recurring feature in the crystal structures of this compound and its derivatives.

  • The Carboxylic Acid-Pyridine Heterosynthon: The pyridine nitrogen of this compound readily forms a strong O-H···N hydrogen bond with the carboxylic acid group of a co-former. This predictable interaction is a powerful tool for the rational design of co-crystals with desired physicochemical properties.[1][2]

The interplay and competition between these and other weaker interactions, such as C-H···O and π-π stacking, dictate the final supramolecular assembly. Understanding these synthons is crucial for the rational design of new materials.

Supramolecular_Synthons cluster_homosynthon Amide-Amide Homosynthon cluster_heterosynthon Carboxylic Acid-Pyridine Heterosynthon cluster_other Other Interactions INA1 This compound 1 INA2 This compound 2 INA1->INA2 N-H...O Interaction1 C-H...O INA3 This compound Interaction2 π-π Stacking CA Carboxylic Acid CA->INA3 O-H...N

Fig. 1: Key supramolecular synthons involving this compound.

Experimental Protocols for the Synthesis of this compound-Based Supramolecular Structures

The formation of this compound co-crystals and coordination polymers can be achieved through various synthetic methodologies. The choice of method often depends on the properties of the co-former or metal salt and the desired crystalline form. Below are detailed protocols for common techniques.

Co-crystal Synthesis via Slow Solvent Evaporation

This method is widely used for growing high-quality single crystals suitable for X-ray diffraction analysis.[3]

Example: Synthesis of this compound-Benzoic Acid (1:1) Co-crystal

  • Materials: this compound (1.22 g, 10 mmol), Benzoic Acid (1.22 g, 10 mmol), Ethanol (50 mL).

  • Procedure:

    • Dissolve this compound and benzoic acid in 50 mL of ethanol in a beaker with gentle heating and stirring until a clear solution is obtained.

    • Cover the beaker with perforated parafilm to allow for slow evaporation of the solvent.

    • Leave the solution undisturbed at room temperature.

    • Colorless, block-shaped crystals are typically formed within 2-4 days.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

Co-crystal Synthesis via Liquid-Assisted Grinding (LAG)

LAG is a mechanochemical method that is often faster and more environmentally friendly than solution-based methods.[4][5]

Example: Synthesis of Ibuprofen-Isonicotinamide (1:1) Co-crystal

  • Materials: Ibuprofen (2.06 g, 10 mmol), this compound (1.22 g, 10 mmol), Ethanol (a few drops).

  • Procedure:

    • Place ibuprofen and this compound in a mortar.

    • Add 2-3 drops of ethanol to the mixture.

    • Grind the mixture with a pestle for approximately 15-20 minutes. The mixture will typically become more cohesive.

    • Collect the resulting white powder. The formation of the co-crystal can be confirmed by powder X-ray diffraction (PXRD).

Coordination Polymer Synthesis

Coordination polymers are formed by the self-assembly of metal ions and organic ligands.

Example: Synthesis of a Zinc(II)-Isonicotinamide Coordination Polymer

  • Materials: this compound (2.44 g, 20 mmol), Zinc(II) Nitrate Hexahydrate (2.97 g, 10 mmol), Ethanol (30 mL).

  • Procedure:

    • Dissolve this compound in 15 mL of ethanol in a round-bottom flask.

    • In a separate beaker, dissolve zinc(II) nitrate hexahydrate in 15 mL of ethanol.

    • Add the zinc nitrate solution dropwise to the this compound solution with constant stirring.

    • Reflux the reaction mixture for 4-6 hours. A white precipitate will form.

    • Allow the mixture to cool to room temperature.

    • Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis & Refinement Start Select API and Co-former/Metal Salt Method_Selection Choose Synthesis Method Start->Method_Selection Solvent_Evaporation Slow Solvent Evaporation Method_Selection->Solvent_Evaporation LAG Liquid-Assisted Grinding Method_Selection->LAG Coordination_Polymerization Coordination Polymerization Method_Selection->Coordination_Polymerization Synthesis_Step Perform Synthesis Solvent_Evaporation->Synthesis_Step SCXRD Single Crystal X-Ray Diffraction (SC-XRD) Solvent_Evaporation->SCXRD If single crystals form LAG->Synthesis_Step Coordination_Polymerization->Synthesis_Step PXRD Powder X-Ray Diffraction (PXRD) Synthesis_Step->PXRD FTIR FTIR Spectroscopy Synthesis_Step->FTIR DSC_TGA DSC/TGA Synthesis_Step->DSC_TGA Data_Analysis Analyze Data PXRD->Data_Analysis Structure_Elucidation Elucidate Structure SCXRD->Structure_Elucidation FTIR->Data_Analysis DSC_TGA->Data_Analysis NMR Solid-State NMR Property_Evaluation Evaluate Physicochemical Properties Data_Analysis->Property_Evaluation Structure_Elucidation->Property_Evaluation Final_Product Final Supramolecular Assembly Property_Evaluation->Final_Product

Fig. 2: General experimental workflow for synthesis and characterization.

Quantitative Data Presentation

The formation of supramolecular assemblies involving this compound can be quantitatively assessed through various analytical techniques. The following tables summarize key data for representative systems.

Hydrogen Bond Geometries

The strength and nature of hydrogen bonds are critical to the stability of the supramolecular structure. Single-crystal X-ray diffraction provides precise measurements of these interactions.

Co-crystal SystemDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
This compound-Benzoic Acid O-H···N0.821.842.66175.0
N-H···O0.862.102.95170.0
This compound-Azelaic Acid O-H···N0.821.852.67176.0
N-H···O0.862.052.90173.0

Data is representative and may vary slightly between different crystal structures and refinement methods.

Spectroscopic Data (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for detecting the formation of hydrogen bonds. Shifts in the vibrational frequencies of functional groups involved in these interactions are indicative of co-crystal or coordination polymer formation.

Functional GroupFree this compound (cm⁻¹)This compound in Co-crystal (cm⁻¹)Shift (Δν, cm⁻¹)
N-H stretch (asymmetric) ~3360~3320-40
N-H stretch (symmetric) ~3180~3140-40
C=O stretch (Amide I) ~1670~1680-1695+10 to +25
Pyridine ring vibration ~1600~1610-1620+10 to +20

Shifts are approximate and can vary depending on the co-former and the specific hydrogen bonding environment. An increase in the C=O stretching frequency is often observed upon formation of the carboxylic acid-pyridine heterosynthon, as the amide C=O is no longer the primary hydrogen bond acceptor.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the new solid phases, such as melting point and decomposition temperature. A new, sharp melting endotherm different from the starting materials is a strong indicator of co-crystal formation.

CompoundMelting Point (°C)Decomposition Onset (°C)
This compound ~156> 200
Benzoic Acid ~122> 150
INA-Benzoic Acid (1:1) Co-crystal ~163> 200
Ibuprofen ~76> 200
INA-Ibuprofen (1:1) Co-crystal ~88> 200

Rational Design and Screening of this compound-Based Supramolecular Systems

The predictability of this compound's hydrogen bonding behavior makes it an excellent candidate for the rational design of supramolecular materials. A systematic workflow can be employed to screen for and develop new co-crystals with desired properties, particularly in the context of drug development.

Rational_Design_Workflow cluster_design Design & Screening cluster_optimization Optimization & Scale-up cluster_formulation Formulation & Development Start Define Target Properties (e.g., solubility, stability) Coformer_Selection Co-former Selection (pKa, synthons, CSD search) Start->Coformer_Selection Computational_Screening Computational Screening (e.g., ΔG, HSP) Coformer_Selection->Computational_Screening Experimental_Screening High-Throughput Experimental Screening (e.g., Grinding, Slurry) Computational_Screening->Experimental_Screening Hit_Identification Hit Identification (PXRD, DSC) Experimental_Screening->Hit_Identification Hit_Identification->Experimental_Screening Refine Screening Single_Crystal_Growth Single Crystal Growth & Structure Determination Hit_Identification->Single_Crystal_Growth Property_Characterization Detailed Physicochemical Characterization Single_Crystal_Growth->Property_Characterization Process_Optimization Process Optimization & Scale-up Property_Characterization->Process_Optimization Preformulation_Studies Preformulation Studies Process_Optimization->Preformulation_Studies Formulation_Development Formulation Development Preformulation_Studies->Formulation_Development Final_Product Final Drug Product Formulation_Development->Final_Product

Fig. 3: A rational workflow for the design and development of pharmaceutical co-crystals.

This workflow begins with the identification of the desired properties for the target molecule, often an active pharmaceutical ingredient (API). Co-former selection is then guided by principles of supramolecular chemistry, such as pKa rules for salt versus co-crystal formation and the likelihood of forming robust synthons. Computational tools and databases like the Cambridge Structural Database (CSD) can aid in this selection process. High-throughput experimental screening is then employed to identify promising "hits," which are subsequently subjected to more detailed characterization and optimization.

Conclusion

This compound's predictable and robust hydrogen-bonding capabilities have solidified its position as a critical tool in the supramolecular chemist's toolbox. Its ability to form reliable synthons with a wide range of molecules makes it invaluable for the rational design of co-crystals and coordination polymers with tailored properties. For researchers in drug development, this compound offers a promising avenue for improving the physicochemical properties of APIs, such as solubility, stability, and bioavailability. By understanding the fundamental principles of its interactions and employing systematic experimental and analytical approaches, the full potential of this compound in creating novel and functional supramolecular materials can be realized.

References

Unraveling the Crystalline Maze: A Technical Guide to the Polymorphism of Isonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the intricate world of pharmaceutical development and materials science, understanding the polymorphic nature of active pharmaceutical ingredients (APIs) is paramount. Isonicotinamide (INA), a vital building block in medicinal chemistry and cocrystal design, presents a fascinating case study in polymorphism, exhibiting a rich landscape of crystalline forms. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the polymorphic behavior of this compound crystals, consolidating critical data and experimental methodologies to navigate its complex crystalline terrain.

This compound is known to exist in at least six polymorphic forms, with distinct thermal and structural properties. The selective crystallization of a desired polymorph is a significant challenge, as multiple forms often crystallize simultaneously.[1] This guide offers a comprehensive overview of the known polymorphs, their methods of preparation, and their thermodynamic relationships.

The Polymorphic Landscape of this compound

The crystallization of this compound can yield different polymorphic forms depending on the chosen method, primarily solution-based or melt crystallization. From solution, six distinct polymorphs have been identified, whereas melt crystallization has been reported to produce two forms.[2][3][4] The propensity for concomitant crystallization, where multiple forms crystallize in the same experiment, underscores the need for precise control over crystallization conditions.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the known polymorphs of this compound, providing a comparative overview of their thermal and crystallographic properties.

Table 1: Thermal Properties of this compound Polymorphs

PolymorphMelting Point (Tm) (°C)Enthalpy of Fusion (ΔHf) (kJ/mol)
Form I ~123 (transforms to Form II)Not Reported
Form II Not Reported24.3
Form III Not ReportedNot Reported
Form IV Not ReportedNot Reported
Form V Not ReportedNot Reported
Form VI Not ReportedNot Reported

Table 2: Crystallographic Data for this compound Polymorphs

PolymorphCrystal SystemSpace GroupCCDC Number
Form I MonoclinicP21/cEHOWIH01
Form II OrthorhombicPca21Not specified
Form III Not specifiedNot specifiedNot specified
Form IV Not specifiedNot specifiedNot specified
Form V Not specifiedNot specifiedNot specified
Form VI OrthorhombicPca21Not specified

Note: Detailed crystallographic data can be accessed from the Cambridge Crystallographic Data Centre (CCDC) using the provided reference codes. A sixth polymorph has been identified as crystallizing in the orthorhombic space group Pca21.

Experimental Protocols

The successful isolation of a specific this compound polymorph is highly dependent on the experimental conditions. The following protocols are derived from published research and provide a starting point for obtaining different crystalline forms.

Solution Crystallization

Solution crystallization is a common method for obtaining various polymorphs of this compound. The choice of solvent and the method of supersaturation generation (e.g., cooling, evaporation) are critical factors.

1. General Cooling Crystallization:

  • Apparatus: Jacketed crystallizer with overhead stirrer and temperature control.

  • Procedure:

    • Prepare a saturated solution of this compound in a chosen solvent (e.g., ethanol, nitromethane, nitrobenzene) at an elevated temperature.

    • Cool the solution at a controlled rate to induce nucleation and crystal growth.

    • The cooling rate and initial concentration can influence the resulting polymorph.

    • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

2. Evaporative Crystallization:

  • Procedure:

    • Dissolve this compound in a suitable solvent at room temperature to create a solution below saturation.

    • Allow the solvent to evaporate slowly in a controlled environment (e.g., fume hood with gentle airflow).

    • Crystal formation will occur as the solution becomes supersaturated. The solvent choice can direct the formation of specific polymorphs.

3. Use of Additives:

  • The addition of certain structurally related molecules can influence the nucleation and growth of specific polymorphs, aiding in the prevention of concomitant crystallization.

  • Procedure:

    • Follow the general cooling or evaporative crystallization protocol.

    • Introduce a small molar percentage of an additive to the crystallization solution.

    • The additive can interact with specific crystal faces, inhibiting the growth of undesired polymorphs and promoting the formation of a target form.

Melt Crystallization

Melt crystallization offers an alternative route to access different polymorphic forms, often those that are not readily obtained from solution.

  • Apparatus: Hot-stage microscope or a controlled heating/cooling apparatus.

  • Procedure:

    • Place a small amount of this compound on a microscope slide.

    • Heat the sample above its melting point to obtain a clear melt.

    • Cool the melt at a controlled rate. Different cooling rates can lead to the formation of different polymorphs.

    • Polymorphs can be initially identified based on their crystal morphology under polarized light.

Characterization Techniques

The unambiguous identification of this compound polymorphs requires a combination of analytical techniques.

  • Powder X-ray Diffraction (PXRD): Each polymorph exhibits a unique diffraction pattern, making PXRD a primary tool for polymorph identification and screening.

  • Raman Spectroscopy: Vibrational spectroscopy provides a fingerprint of the molecular environment within the crystal lattice, allowing for the differentiation of polymorphs.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of the different forms, providing insights into their thermodynamic stability.

  • Single-Crystal X-ray Diffraction (SCXRD): This technique provides the definitive crystal structure of a polymorph, including bond lengths, bond angles, and packing arrangements.

Visualizing Polymorphic Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the thermodynamic relationships between the this compound polymorphs.

experimental_workflow cluster_start Starting Material cluster_methods Crystallization Methods cluster_solution_params Solution Parameters cluster_melt_params Melt Parameters cluster_polymorphs Resulting Polymorphs cluster_analysis Characterization start This compound (INA) solution Solution Crystallization start->solution melt Melt Crystallization start->melt solvent Solvent Selection (e.g., Ethanol, Nitromethane) solution->solvent supersaturation Supersaturation Method (Cooling, Evaporation) solution->supersaturation additives Use of Additives solution->additives cooling_rate Controlled Cooling Rate melt->cooling_rate formI Form I solvent->formI formII Form II solvent->formII formIII Form III solvent->formIII formIV Form IV solvent->formIV formV Form V solvent->formV formVI Form VI solvent->formVI supersaturation->formI supersaturation->formII supersaturation->formIII supersaturation->formIV supersaturation->formV supersaturation->formVI additives->formI additives->formII additives->formIII additives->formIV additives->formV additives->formVI melt_forms Melt Forms (2 reported) cooling_rate->melt_forms pxrd PXRD formI->pxrd raman Raman formI->raman dsc DSC formI->dsc scxrd SCXRD formI->scxrd formII->pxrd formII->raman formII->dsc formII->scxrd formIII->pxrd formIII->raman formIII->dsc formIV->pxrd formIV->raman formIV->dsc formV->pxrd formV->raman formV->dsc formVI->pxrd formVI->raman formVI->dsc formVI->scxrd melt_forms->pxrd melt_forms->raman melt_forms->dsc

Caption: Experimental workflow for this compound polymorph screening.

thermodynamic_relationship cluster_forms This compound Polymorphs FormI Form I FormII Form II FormI->FormII Transformation at ~123 °C (Enantiotropic Relationship) Metastable Other Metastable Forms (III, IV, V, VI) Metastable->FormI Potential transformation to more stable forms over time or with energy input Metastable->FormII Potential transformation to more stable forms over time or with energy input

Caption: Thermodynamic relationship between this compound polymorphs.

Conclusion

The polymorphism of this compound presents both a challenge and an opportunity in solid-state chemistry and pharmaceutical sciences. A thorough understanding of the factors governing the formation of its various crystalline forms is essential for controlling the physical and chemical properties of the final product. This guide provides a foundational resource for researchers, consolidating key data and methodologies to facilitate further exploration and control over the polymorphic landscape of this important molecule. By leveraging the information presented, scientists can better design crystallization processes to selectively produce the desired polymorph of this compound, ensuring consistency, quality, and performance in their applications.

References

Physicochemical Properties of Isonicotinamide Polymorphs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinamide (INA), a constitutional isomer of nicotinamide, is a molecule of significant interest in pharmaceutical sciences, primarily due to its ability to form various solid-state structures known as polymorphs. The existence of multiple polymorphic forms, each with a unique crystal lattice, can profoundly influence the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, dissolution rate, stability, and bioavailability. This technical guide provides a comprehensive overview of the known polymorphs of this compound, presenting a compilation of their key physicochemical properties, detailed experimental protocols for their characterization, and a visual representation of their interrelationships and analytical workflows. Understanding and controlling the polymorphic landscape of this compound is critical for the development of robust and efficacious pharmaceutical products.

Introduction to this compound and Polymorphism

This compound (pyridine-4-carboxamide) is a versatile molecule in crystal engineering and pharmaceutical co-crystal design. Its propensity for hydrogen bonding allows it to exist in multiple crystalline forms, a phenomenon known as polymorphism. At least six polymorphs of this compound have been identified, typically designated as Form I, II, III, IV, V, and VI.[1][2] The formation of a specific polymorph is highly dependent on the crystallization conditions, such as the choice of solvent, temperature, and method of crystallization (e.g., solution-based versus melt crystallization).[1][3]

The differences in the crystal packing of these polymorphs lead to variations in their thermodynamic and kinetic properties. For instance, different polymorphs can exhibit distinct melting points, heats of fusion, solubilities, and dissolution rates.[4] Consequently, the selection and control of a specific polymorphic form are crucial throughout the drug development process to ensure consistent product quality and performance.

Physicochemical Properties of this compound Polymorphs

The following tables summarize the available quantitative data for the known polymorphs of this compound. It is important to note that a complete dataset for all polymorphs under identical experimental conditions is not fully available in the current literature.

Table 1: Thermal Properties of this compound Polymorphs
PolymorphMelting Point (°C)Heat of Fusion (ΔHfus) (kJ/mol)Thermodynamic Relationship
Form I 157Data not availableEnantiotropically related to Form II; stable at lower temperatures.
Form II 15524.3Enantiotropically related to Form I; stable at higher temperatures.
Form III 145Data not availableData not available
Form IV 142Data not availableData not available
Form V Data not availableData not availableReported to crystallize in the presence of substituted 3-arylbutanoic acids.
Form VI Data not availableData not availableCan be selectively formed in hydroxyl-functionalized pores.

Note: The melting points for Forms III and IV are based on hot-stage microscopy observations and may represent the onset of melting or transformation.

Table 2: Crystallographic Data of this compound Polymorphs
PolymorphCrystal SystemSpace Group
Form I MonoclinicP2₁/c
Form II OrthorhombicPca2₁
Form III MonoclinicP2₁/c
Form IV MonoclinicP2₁/c
Form V MonoclinicPc
Form VI OrthorhombicPbca

Note: This table is a compilation from various sources and represents the most commonly reported crystallographic data.

Table 3: Solubility of this compound Form II in Various Solvents at 298.15 K (25 °C)
SolventMolar Fraction Solubility (x₁)Solubility ( g/100g solvent)
Water0.043619.1
Ethanol0.01894.98
2-Propanol0.00691.41
n-Butanol0.00510.84
2-Butanol0.00490.81
Ethyl Acetate0.00210.29
Butyl Acetate0.00110.12

Experimental Protocols

The characterization of this compound polymorphs relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Polymorph Screening and Crystallization

Objective: To produce different polymorphic forms of this compound.

  • Solution Crystallization (Cooling Method):

    • Prepare a supersaturated solution of this compound in a chosen solvent (e.g., ethanol, isopropanol, nitromethane) in a sealed vial at an elevated temperature (e.g., 55-90 °C).

    • Cool the solution to 25 °C at a controlled rate (e.g., 5 °C/h) using a crystallization incubator.

    • Allow the solution to stand at 25 °C overnight to facilitate crystal growth.

    • Isolate the crystals by filtration and dry them under vacuum.

  • Solution Crystallization (Solvent Evaporation Method):

    • Dissolve this compound in a suitable solvent in a vial at a slightly elevated temperature (e.g., 30-40 °C).

    • Maintain the solution at this temperature for a short period (e.g., 5 minutes).

    • Remove the vial cap and allow the solvent to evaporate under ambient conditions.

  • Melt Crystallization:

    • Place a small amount of this compound on a microscope slide.

    • Heat the sample on a hot stage to a temperature above its melting point (e.g., 160 °C).

    • Cool the molten sample to a specific crystallization temperature.

    • Observe crystal growth using a polarized light microscope.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties (melting point, heat of fusion, polymorphic transitions) of this compound polymorphs.

  • Apparatus: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1.5-2.0 mg of the this compound polymorph sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 2-10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic events (melting, transitions) and exothermic events (crystallization). The peak temperature of an endotherm is taken as the melting point, and the area under the peak is used to calculate the heat of fusion.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystal structure and differentiate between polymorphs.

  • Apparatus: A powder X-ray diffractometer with a suitable radiation source (e.g., Cu-Kα).

  • Sample Preparation: Gently grind the crystalline sample to a fine powder and mount it on a sample holder.

  • Experimental Conditions:

    • Expose the sample to the X-ray beam.

    • Scan the sample over a specific 2θ range (e.g., 5-40°) at a defined step size and scan speed.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for each polymorph. Compare the experimental pattern with known patterns from databases or simulated patterns from single-crystal data to identify the polymorphic form.

Spectroscopic Characterization (FTIR and Raman)

Objective: To obtain vibrational spectra for polymorph identification and to study intermolecular interactions.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire a background spectrum of the empty sample holder (e.g., ATR crystal).

    • Place a small amount of the sample on the holder and ensure good contact.

    • Collect the sample spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

    • The resulting spectrum provides information about the functional groups and hydrogen bonding within the crystal lattice.

  • Raman Spectroscopy:

    • Place the sample under the microscope objective of a Raman spectrometer.

    • Excite the sample with a laser of a specific wavelength (e.g., 532 nm).

    • Collect the scattered light using a high-resolution grating.

    • The Raman spectrum provides complementary vibrational information to FTIR and is particularly sensitive to non-polar bonds and crystal lattice vibrations.

Solubility Measurement

Objective: To determine the equilibrium solubility of a specific this compound polymorph in a given solvent.

  • Shake-Flask Method:

    • Add an excess amount of the this compound polymorph to a known volume of the solvent in a sealed flask.

    • Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, stop the agitation and allow the undissolved solid to settle.

    • Withdraw a sample of the supernatant and filter it to remove any solid particles.

    • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Confirm the solid phase in equilibrium is the original polymorph using PXRD.

Visualizing Relationships and Workflows

Graphviz diagrams are provided to illustrate the logical relationships between this compound polymorphs and a typical experimental workflow for their characterization.

Polymorphic_Transitions Form II Form II FormI FormI Form II->FormI  Cooling / Ambient Conditions FormI->Form II  Heating (~123 °C) Melt Melt Melt->Form II  Crystallization Solution Solution Solution->FormI  Crystallization Other Forms (III, IV, V, VI) Other Forms (III, IV, V, VI) Solution->Other Forms (III, IV, V, VI)  Specific Solvents/Conditions

Caption: Thermodynamic relationship between this compound Forms I and II.

Experimental_Workflow cluster_synthesis Polymorph Synthesis cluster_characterization Solid-State Characterization cluster_properties Physicochemical Property Determination Solution Crystallization Solution Crystallization PXRD PXRD Solution Crystallization->PXRD Melt Crystallization Melt Crystallization Melt Crystallization->PXRD DSC DSC PXRD->DSC FTIR/Raman FTIR/Raman DSC->FTIR/Raman Microscopy Microscopy FTIR/Raman->Microscopy Solubility Solubility Microscopy->Solubility Dissolution Rate Dissolution Rate Solubility->Dissolution Rate Stability Stability Dissolution Rate->Stability

Caption: General experimental workflow for this compound polymorph characterization.

Conclusion

The polymorphism of this compound presents both challenges and opportunities in pharmaceutical development. A thorough understanding of the physicochemical properties of each polymorphic form is essential for selecting the optimal solid form for a drug product. This guide has summarized the key properties and provided detailed experimental protocols for the characterization of this compound polymorphs. The successful control of polymorphism, guided by the principles and methods outlined herein, is a critical step in ensuring the quality, safety, and efficacy of this compound-containing pharmaceuticals. Further research is warranted to complete the physicochemical data for all known polymorphs and to fully elucidate the mechanisms of polymorphic transformation.

References

Isonicotinamide Interactions with Biological Macromolecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinamide, a structural isomer of nicotinamide (a form of vitamin B3), is a bioactive molecule that modulates the activity of several key enzymes involved in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the known interactions of this compound with biological macromolecules, with a focus on its role as a sirtuin activator and its potential as an inhibitor of other key enzymes. This document summarizes quantitative data on these interactions, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Introduction

This compound (pyridine-4-carboxamide) has garnered significant interest in the scientific community for its ability to influence critical cellular processes.[1] Its structural similarity to nicotinamide allows it to interact with a range of biological targets, primarily those involved in NAD+ metabolism. Understanding these interactions is crucial for its potential therapeutic applications in areas such as aging, metabolic disorders, and infectious diseases. This guide will delve into the core interactions of this compound with sirtuins, enzymes of the NAD+ salvage pathway, and other relevant macromolecules.

Interaction with Sirtuins

This compound is a well-documented activator of sirtuins, a class of NAD+-dependent deacetylases that play crucial roles in regulating cellular homeostasis, gene silencing, and longevity.[2][3] Unlike direct activators, this compound functions through a dual mechanism:

  • Alleviation of Nicotinamide Inhibition: Sirtuin activity is subject to feedback inhibition by nicotinamide, a product of the deacetylation reaction.[4] this compound competes with nicotinamide for binding to the enzyme, thereby relieving this inhibition and restoring sirtuin activity.[5] Effective activation of sirtuins through this mechanism requires millimolar concentrations of this compound.

  • Increasing Intracellular NAD+ Levels: this compound has been shown to increase the intracellular concentration of NAD+, the essential co-substrate for sirtuin activity. This effect is mediated through the NAD+ salvage pathway.

Quantitative Data: Sirtuin Activation and NAD+ Modulation

The following table summarizes the quantitative effects of this compound on NAD+ levels and the concentrations required for sirtuin activation.

ParameterOrganism/Cell LineConcentration of this compoundObserved EffectReference(s)
NAD+ Concentration Human non-small cell lung cancer cell line H129925 mM~3-fold increase in intracellular NAD+
Sirtuin Activation Saccharomyces cerevisiae (yeast)25 mMReduction in the formation of polyQ aggregates, indicating Sir2 activation
Sirtuin Activation In vitro and in vivo (yeast)Millimolar rangeEffective sirtuin activation by antagonizing nicotinamide inhibition
Experimental Protocol: Sirtuin Activity Assay

A common method to measure sirtuin activity is a coupled enzymatic assay that detects the production of nicotinamide.

Principle:

Sirtuins produce nicotinamide (NAM) during the deacetylation reaction. This NAM can be converted to nicotinic acid and ammonia by the enzyme nicotinamidase (Pnc1). The ammonia produced is then used by glutamate dehydrogenase to convert α-ketoglutarate to glutamate, a reaction that consumes NADH. The decrease in NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant Sirtuin enzyme (e.g., SIRT1)

  • Acetylated peptide substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD+

  • Nicotinamidase (e.g., yeast Pnc1)

  • α-ketoglutarate

  • Glutamate dehydrogenase

  • NADH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

  • This compound

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, acetylated peptide substrate, NAD+, α-ketoglutarate, glutamate dehydrogenase, and NADH.

  • Add varying concentrations of this compound to the wells of the microplate.

  • To initiate the reaction, add the sirtuin enzyme and nicotinamidase to each well.

  • Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance over time.

  • The rate of NADH consumption is proportional to the rate of nicotinamide production and thus reflects the sirtuin activity.

Signaling Pathway: this compound-Mediated Sirtuin Activation

G This compound Signaling Pathway for Sirtuin Activation cluster_0 Cellular Environment cluster_1 Sirtuin Regulation cluster_2 NAD+ Salvage Pathway This compound This compound Sirtuin Sirtuin (e.g., SIRT1) This compound->Sirtuin Relieves NAM inhibition NAD_Salvage NAD+ Salvage Pathway This compound->NAD_Salvage Stimulates Nicotinamide Nicotinamide (NAM) Nicotinamide->Sirtuin Inhibits Deacetylation Deacetylation of Substrate Proteins Sirtuin->Deacetylation Catalyzes NAD_increase Increased Intracellular NAD+ NAD_Salvage->NAD_increase NAD_increase->Sirtuin Activates

This compound activates sirtuins by relieving nicotinamide inhibition and boosting NAD+ levels.

Interaction with Enzymes of the NAD+ Salvage Pathway

Quantitative Data: NAMPT Inhibition (Related Compounds)

The following table provides IC50 values for known NAMPT inhibitors, offering a reference for the potency of compounds targeting this enzyme.

CompoundCell LineIC50Reference(s)
KPT-9274Various glioma cell lines0.1 - 1.0 µM
Nampt-IN-5A2780 human ovarian carcinoma0.7 nM
Nampt-IN-5COR-L23 human lung large cell carcinoma3.9 nM
OT-82Hematological malignancy cell lines (average)2.89 ± 0.47 nM
OT-82Non-hematological malignancy cell lines (average)13.03 ± 2.94 nM
Compound 11 (biarylsulfanilamide)In vitro5 nM
Experimental Protocol: NAMPT Inhibition Assay

A common method for measuring NAMPT activity and its inhibition is a coupled-enzyme, fluorescence-based assay.

Principle:

NAMPT converts nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). The NMN is then converted to NAD+ by NMN adenylyltransferase (NMNAT). The resulting NAD+ is used by a cycling enzyme mix (e.g., alcohol dehydrogenase) to reduce a probe, generating a fluorescent signal that is proportional to NAMPT activity.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • NMN adenylyltransferase (NMNAT)

  • Cycling enzyme mix (e.g., alcohol dehydrogenase)

  • Fluorescent probe

  • Assay buffer

  • Test inhibitor (e.g., this compound)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Add the NAMPT enzyme to the wells of the microplate.

  • Add serial dilutions of the test inhibitor (this compound).

  • Initiate the reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, the cycling enzyme mix, and the fluorescent probe.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Workflow: NAMPT Inhibition Assay

G Experimental Workflow for NAMPT Inhibition Assay start Start prep_reagents Prepare Reagents: - NAMPT Enzyme - Substrates (NAM, PRPP, ATP) - Coupling Enzymes (NMNAT, ADH) - Fluorescent Probe - Test Inhibitor start->prep_reagents plate_setup Plate Setup (96-well): - Add NAMPT enzyme - Add serial dilutions of inhibitor prep_reagents->plate_setup reaction_init Initiate Reaction: Add Master Mix plate_setup->reaction_init incubation Incubate at 37°C reaction_init->incubation measurement Measure Fluorescence incubation->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->analysis end End analysis->end

Workflow for determining the inhibitory activity of compounds against NAMPT.

Interaction with Other Macromolecules

This compound and its derivatives have the potential to interact with other important biological macromolecules.

Poly (ADP-ribose) Polymerase (PARP)
Enoyl-Acyl Carrier Protein Reductase (InhA)

Isonicotinohydrazide derivatives are being actively investigated as direct inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. This makes InhA a promising target for the development of new anti-tuberculosis drugs.

CompoundTargetIC50Reference(s)
Bromo-substituted isatin-nicotinohydrazide hybridM. tuberculosis H37Rv (whole cell, MIC)6.25 µg/mL
TriclosanM. tuberculosis InhA0.05 µM
NITD-916M. tuberculosis InhA0.05 µM
GSK138M. tuberculosis InhA0.04 µM
PT70M. tuberculosis InhA (at 10 nM InhA)5.3 ± 0.4 nM
Benzimidazole derivative 1M. tuberculosis InhA0.38 µM
Benzimidazole derivative 7M. tuberculosis InhA0.22 µM

Principle:

The activity of InhA can be monitored by measuring the oxidation of its co-substrate, NADH, at 340 nm. In the presence of an inhibitor, the rate of NADH oxidation will decrease.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (substrate)

  • Test inhibitor (isonicotinohydrazide derivative)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.5, containing 1 mM EDTA and 1 mM DTT)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Add the assay buffer, NADH, and the test inhibitor at various concentrations to the wells of the microplate.

  • Add the InhA enzyme and pre-incubate.

  • Initiate the reaction by adding the substrate, 2-trans-dodecenoyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.

Cytochrome P450 (CYP) Enzymes

Nicotinic acid and nicotinamide have been shown to inhibit certain cytochrome P450 enzymes. Given that this compound shares the pyridine functional group, it is plausible that it could also inhibit these enzymes. While direct Ki values for this compound are not available, the data for nicotinamide provides a useful reference.

EnzymeKi (mM)Reference(s)
CYP2D619 ± 4
CYP3A413 ± 3
CYP2E113 ± 8

Principle:

The inhibitory potential of a compound against a specific CYP isoform is determined by incubating human liver microsomes with an isoform-specific substrate in the presence and absence of the test compound. The formation of the metabolite is measured by LC-MS/MS, and the reduction in its formation is used to calculate the IC50 or Ki value.

Materials:

  • Human liver microsomes

  • CYP isoform-specific substrate (e.g., dextromethorphan for CYP2D6)

  • NADPH regenerating system

  • Test inhibitor (this compound)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Pre-incubate human liver microsomes with a series of concentrations of the test inhibitor.

  • Initiate the reaction by adding the isoform-specific substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specific time.

  • Stop the reaction by adding a quenching solvent like acetonitrile.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite using LC-MS/MS.

  • Determine the IC50 and/or Ki value by plotting the percent inhibition against the inhibitor concentration.

Conclusion

This compound is a multifaceted molecule that interacts with several key biological macromolecules, primarily through its influence on NAD+ metabolism. Its ability to activate sirtuins by alleviating nicotinamide inhibition and increasing intracellular NAD+ levels makes it a valuable tool for research in aging and metabolic diseases. Furthermore, the potential for this compound and its derivatives to inhibit enzymes such as NAMPT, PARP, InhA, and cytochrome P450s opens up avenues for its development as a therapeutic agent in cancer, infectious diseases, and for managing drug-drug interactions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological activities and therapeutic potential of this compound. Further research is warranted to determine the specific inhibitory constants of this compound for various enzymes to fully elucidate its interaction profile.

References

In Silico Prediction of Isonicotinamide Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinamide, a structural isomer of nicotinamide (Vitamin B3), serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities. The prediction of this compound's binding sites on protein targets is a critical step in understanding its mechanism of action and in the rational design of novel therapeutics. This technical guide provides an in-depth overview of the in silico methodologies for predicting this compound binding sites, detailed experimental protocols for validation, and an exploration of potential signaling pathways modulated by this compound.

Introduction to this compound

This compound (pyridine-4-carboxamide) is the amide derivative of isonicotinic acid.[1] It is a key pharmaceutical intermediate and a structural motif in numerous bioactive compounds.[2] The most prominent derivative of this compound is isoniazid, a frontline antibiotic for the treatment of tuberculosis.[3] Isoniazid is a prodrug that, upon activation, forms an adduct with NAD+ which potently inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycobacterial cell wall synthesis.[3] This established interaction with InhA makes it a primary target for in silico studies involving this compound and its derivatives. Understanding the binding modes of this compound to various protein targets is paramount for the development of new chemical entities with improved potency and selectivity.

In Silico Prediction of this compound Binding Sites

Computational methods provide a rapid and cost-effective approach to identify and characterize potential binding sites for small molecules like this compound on protein targets.[4] These methods can be broadly categorized into sequence-based and structure-based approaches. Given the availability of protein structures, structure-based methods are particularly powerful.

Target Identification

The initial step involves identifying potential protein targets for this compound. This can be achieved through:

  • Literature and Database Mining: Searching databases such as ChEMBL and PubChem for compounds structurally similar to this compound and their known biological targets.

  • Target Prediction Algorithms: Utilizing online tools and software that predict protein targets based on the chemical structure of the ligand.

Based on existing research on this compound derivatives and related compounds, potential targets include, but are not limited to:

  • Enoyl-acyl carrier protein reductase (InhA): The established target of the isoniazid-NAD adduct.

  • Kinases: Various kinases are potential targets for small molecule inhibitors.

  • Dehydrogenases: Due to its structural similarity to the nicotinamide moiety of NAD(P)+, this compound may interact with the cofactor-binding sites of dehydrogenases.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

A typical molecular docking workflow for predicting this compound binding is as follows:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential ions.

    • Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Maestro (Schrödinger).

    • Define the binding site (grid box) based on the location of a co-crystallized ligand or using binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder (e.g., ChemDraw, Avogadro).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds.

  • Docking Simulation:

    • Utilize docking software such as AutoDock Vina, Glide, or GOLD.

    • Perform the docking of the prepared this compound ligand into the defined binding site of the receptor.

    • Generate a set of possible binding poses and rank them based on their scoring functions (e.g., binding energy in kcal/mol).

CompoundTarget ProteinDocking Score (kcal/mol)Reference
N-(2-iso-nicotinoyl hydrazine-carbonthioyl)benzamideSARS-CoV-2 Main Protease-123.23
(E)-N-(1-phenylethylidene)-nicotinohydrazide (enol form)SARS-CoV-2 Main Protease-123.12
N-benzyl-2-iso nicotinoyl hydrazine-1-carbothioamideSARS-CoV-2 Main Protease-113.81

Note: The docking scores presented are from a specific study and the methodology used may differ from other docking programs. Direct comparison of scores across different studies and software should be done with caution.

Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For this compound, this can involve screening a library of its derivatives against a specific protein target to identify compounds with potentially improved binding affinity or selectivity.

Virtual_Screening_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis Ligand_Library This compound Derivative Library Docking Molecular Docking Ligand_Library->Docking Target_Protein Prepared Protein Target Target_Protein->Docking Scoring Scoring & Ranking Docking->Scoring Hit_Selection Hit Selection Scoring->Hit_Selection

A generalized workflow for virtual screening of this compound derivatives.

Experimental Validation of Binding Interactions

In silico predictions must be validated through experimental methods to confirm the binding of this compound to the predicted target and to quantify the binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time interaction between a ligand (the protein, immobilized on a sensor chip) and an analyte (this compound, in solution). The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Immobilization of the Target Protein:

    • Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the this compound solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the association phase as this compound binds to the protein.

    • Inject running buffer to monitor the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D_), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Sample Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer and place it in the sample cell of the calorimeter.

    • Prepare a solution of this compound at a higher concentration in the same buffer and load it into the injection syringe.

  • Titration:

    • Inject small aliquots of the this compound solution into the protein solution at regular intervals.

    • Measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

ParameterDescriptionTypical Units
K_D_ Equilibrium Dissociation ConstantM (Molar)
k_a_ (k_on_) Association Rate ConstantM⁻¹s⁻¹
k_d_ (k_off_) Dissociation Rate Constants⁻¹
IC_50_ Half-maximal Inhibitory ConcentrationM (Molar)
n Stoichiometry of Binding-
ΔH Enthalpy of Bindingkcal/mol or kJ/mol
ΔS Entropy of Bindingcal/mol·K or J/mol·K

Potential Signaling Pathways Modulated by this compound

While direct studies on this compound's impact on signaling pathways are limited, insights can be drawn from its structural isomer, nicotinamide.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Nicotinamide has been shown to inhibit the activation of B lymphocytes by affecting a membrane-proximal event leading to the activation of MAPKs. Specifically, it has been observed to inhibit the phosphorylation of ERK, a key component of the MAPK pathway. Given the structural similarity, it is plausible that this compound could exert similar effects on this pathway.

MAPK_Pathway Receptor Cell Surface Receptor (e.g., BCR, CD40, TLR4) Proximal_Event Membrane Proximal Event Receptor->Proximal_Event MAPKKK MAPKKK (e.g., Raf) Proximal_Event->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Downstream Downstream Effects (e.g., Gene Expression, Cell Activation) MAPK->Downstream This compound This compound (Hypothesized Inhibition) This compound->Proximal_Event

Hypothesized inhibition of the MAPK signaling pathway by this compound.
Sirtuin (SIRT) Signaling Pathway

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including aging, metabolism, and DNA repair. Nicotinamide is a known inhibitor of sirtuins, acting through a feedback inhibition mechanism. Synthetic iso-nicotinamide derivatives have also been investigated as sirtuin activators. The dual role of nicotinamide-related compounds as both inhibitors and potential activators suggests that this compound could also modulate sirtuin activity, thereby influencing downstream cellular processes.

Sirtuin_Pathway NAD NAD+ SIRT1 SIRT1 NAD->SIRT1 Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate Nicotinamide Nicotinamide SIRT1->Nicotinamide produces Acetylated_Substrate Acetylated Substrate (e.g., p53, PGC-1α) Acetylated_Substrate->SIRT1 Cellular_Response Cellular Response (e.g., DNA Repair, Metabolism) Deacetylated_Substrate->Cellular_Response This compound This compound (Potential Modulator) This compound->SIRT1 modulates? Nicotinamide->SIRT1 inhibits

Potential modulation of the Sirtuin signaling pathway by this compound.

Conclusion

The in silico prediction of this compound binding sites is a powerful strategy to accelerate the discovery of new biological targets and to guide the design of novel therapeutic agents. This guide has outlined the key computational methodologies, from target identification and molecular docking to virtual screening. Furthermore, it has provided detailed protocols for the experimental validation of these predictions using state-of-the-art biophysical techniques. While quantitative binding data for this compound itself remains to be extensively explored, the information available for its derivatives and isomers provides a strong foundation for future research. The potential for this compound to modulate key signaling pathways, such as the MAPK and sirtuin pathways, further underscores its importance as a versatile chemical scaffold in drug discovery. A combined approach of computational prediction and experimental validation will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

References

A Technical Guide to Early-Stage Research on Isonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinamide, the amide derivative of isonicotinic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention in early-stage drug discovery due to their wide range of biological activities. These compounds have shown promise as antibacterial, antifungal, anti-inflammatory, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the current landscape of this compound derivative research, focusing on synthesis, quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action, including key signaling pathways. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development of novel therapeutics.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various methods, with the choice of method often depending on the desired substitution pattern and scale of production. Common synthetic strategies include conventional heating and microwave-assisted synthesis.

General Synthesis Protocols

A prevalent method for synthesizing N-substituted this compound derivatives involves the acylation of a primary or secondary amine with an activated form of isonicotinic acid, such as an acyl chloride.

Conventional Synthesis: One common approach involves the reaction of isonicotinoyl chloride with a substituted amine in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or with gentle heating.[1]

Another conventional method is the direct coupling of isonicotinic acid with an amine using a coupling agent like 1,1'-carbonyldiimidazole (CDI) or a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a rapid and efficient alternative to conventional heating for the synthesis of this compound derivatives.[2] This method often leads to significantly shorter reaction times and higher yields. A typical microwave-assisted synthesis involves the reaction of this compound with an alkyl or aryl halide in a suitable solvent, such as ethanol or acetone, in a sealed microwave reactor.[2]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present quantitative data in tabular format for easy comparison.

Antibacterial Activity

Derivatives of this compound have been investigated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency.

Derivative/CompoundBacterial StrainMIC (µg/mL)Reference
This compound Analogue 4Clostridioides difficile>128[3]
This compound Analogue 4Staphylococcus aureus>128[3]
This compound Analogue 4Enterococcus faecalis>128
This compound Analogue 4Escherichia coli>128
This compound Analogue 4Klebsiella pneumoniae>128
This compound Analogue 4Pseudomonas aeruginosa>128
Palladium (II) Complex with this compoundMycobacterium tuberculosis H37Rv12.5

Table 1: Antibacterial Activity of this compound Derivatives.

Antifungal Activity

Several this compound derivatives have been synthesized and evaluated for their antifungal activity against various fungal pathogens.

Derivative/CompoundFungal StrainInhibition (%) at 10 µg/mLInhibition (%) at 100 µg/mLMIC (µg/mL)Reference
This compound Derivative 1Sclerotinia sclerotiorum6283.7-
This compound Derivative 2Sclerotinia sclerotiorum87.593.2-
Nicotinamide Derivative 16gCandida albicans SC5314--0.25
Nicotinamide Derivative 16gFluconazole-resistant C. albicans (6 strains)--0.125-1

Table 2: Antifungal Activity of this compound and Nicotinamide Derivatives.

Enzyme Inhibitory Activity

This compound derivatives have been identified as inhibitors of various enzymes, playing roles in different disease pathologies.

Derivative/CompoundEnzyme TargetIC50Reference
N-(4-alkoxy-3-cyanophenyl)this compound 10qXanthine Oxidase0.3 µM
Nicotinamide Derivative 6bHistone Deacetylase 3 (HDAC3)0.694 µM
Nicotinamide Derivative 6bPan-HDAC4.648 µM
Nicotinamide Derivative 6nPan-HDAC5.481 µM
Nicotinamide Derivative BG45 (Reference)Pan-HDAC5.506 µM

Table 3: Enzyme Inhibitory Activity of this compound and Nicotinamide Derivatives.

Anti-inflammatory Activity

Certain this compound derivatives have shown potent anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS).

Derivative/CompoundAssayIC50 (µg/mL)Reference
N-(3-Aminophenyl) this compound (5)ROS Inhibition1.42 ± 0.1
Ibuprofen (Standard Drug)ROS Inhibition11.2 ± 1.9

Table 4: Anti-inflammatory Activity of this compound Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments cited in the literature.

Synthesis of N-(Aryl)this compound Derivatives

This protocol describes a general procedure for the synthesis of N-aryl this compound derivatives.

Materials:

  • Isonicotinic acid

  • Thionyl chloride

  • Substituted aniline

  • Pyridine

  • Dry dichloromethane (DCM)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • A solution of isonicotinic acid in an excess of thionyl chloride is refluxed for 2-3 hours.

  • The excess thionyl chloride is removed under reduced pressure to yield isonicotinoyl chloride hydrochloride.

  • The crude isonicotinoyl chloride is dissolved in dry DCM.

  • To a separate flask, the substituted aniline and pyridine are dissolved in dry DCM and cooled in an ice bath.

  • The isonicotinoyl chloride solution is added dropwise to the aniline solution with constant stirring.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 0.5 McFarland standard

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared and serially diluted in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of compounds against xanthine oxidase.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • Test compound dissolved in DMSO

  • UV-Vis spectrophotometer

Procedure:

  • The reaction mixture contains phosphate buffer, xanthine (substrate), and the test compound at various concentrations.

  • The reaction is initiated by the addition of xanthine oxidase.

  • The activity of the enzyme is determined by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

  • The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are exerted through their interaction with various cellular targets and modulation of signaling pathways. While research is ongoing, several mechanisms of action have been proposed.

Disruption of Fungal Cell Wall

Some nicotinamide derivatives exert their antifungal activity by disrupting the fungal cell wall. This mechanism offers a promising therapeutic strategy, as the fungal cell wall is a structure absent in mammalian cells, suggesting the potential for selective toxicity.

Inhibition of the NAD Salvage Pathway

Thiophenyl derivatives of nicotinamide have been shown to act as prodrugs that are metabolized by the NAD salvage pathway enzymes, NAMPT and NMNAT1. This metabolic conversion leads to the formation of unnatural NAD derivatives that inhibit essential enzymes like IMPDH, resulting in cytotoxicity to cancer cells.

NAD_Salvage_Pathway_Inhibition compound Thiophenyl Nicotinamide Derivative (Prodrug) NAMPT NAMPT compound->NAMPT Metabolized by MN_derivative Mononucleotide Derivative NAMPT->MN_derivative Produces NMNAT1 NMNAT1 MN_derivative->NMNAT1 Metabolized by AD_derivative Unnatural NAD Derivative NMNAT1->AD_derivative Produces IMPDH IMPDH AD_derivative->IMPDH Inhibits cell_death Cell Death IMPDH->cell_death Leads to

NAD Salvage Pathway Inhibition by a Nicotinamide Derivative.
Modulation of SIRT3/SOD2 Signaling Pathway

While not directly demonstrated for this compound derivatives, the related molecule nicotinamide riboside has been shown to attenuate myocardial ischemia-reperfusion injury by regulating the SIRT3/SOD2 signaling pathway. This pathway is crucial for mitochondrial function and cellular stress responses.

SIRT3_SOD2_Pathway NR Nicotinamide Riboside NAD NAD+ NR->NAD Increases SIRT3 SIRT3 NAD->SIRT3 Activates SOD2 SOD2 SIRT3->SOD2 Deacetylates & Activates ROS Mitochondrial ROS SOD2->ROS Scavenges Injury Myocardial Injury ROS->Injury Causes

SIRT3/SOD2 Signaling Pathway Modulation by Nicotinamide Riboside.
Experimental Workflow for Biological Evaluation

A typical workflow for the early-stage biological evaluation of this compound derivatives involves a series of in vitro assays to determine their activity and preliminary safety profile.

Experimental_Workflow synthesis Synthesis of This compound Derivatives primary_screening Primary Screening (e.g., MIC, % Inhibition) synthesis->primary_screening dose_response Dose-Response & IC50/EC50 Determination primary_screening->dose_response selectivity Selectivity Assays (e.g., against related targets) dose_response->selectivity cytotoxicity Cytotoxicity Assays (e.g., MTT on mammalian cells) dose_response->cytotoxicity mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics, Pathway Analysis) selectivity->mechanism cytotoxicity->mechanism lead Lead Compound Identification mechanism->lead

General Workflow for Biological Evaluation of this compound Derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with diverse biological activities that are of significant interest in early-stage drug discovery. The research summarized in this guide highlights their potential as antibacterial, antifungal, anti-inflammatory, and enzyme-inhibiting agents. The provided quantitative data, experimental protocols, and insights into their mechanisms of action offer a solid foundation for further investigation and development. Future research should focus on expanding the structure-activity relationship studies, elucidating the specific molecular targets and signaling pathways, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate the promising in vitro results into potential therapeutic applications.

References

Isonicotinamide as an Antagonist of Nicotinamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth examination of isonicotinamide as an antagonist of nicotinamide, with a primary focus on its role in modulating the activity of NAD+-dependent enzymes, particularly sirtuins. This compound, an isomer of nicotinamide, exhibits a complex interaction with these enzymes, acting as a competitive binder against nicotinamide and a weak inhibitor in its own right. This document details the mechanism of action, presents quantitative inhibitory data, outlines key experimental protocols for studying these interactions, and provides visual diagrams of the relevant biochemical pathways and workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and molecular biology who are investigating the modulation of nicotinamide-dependent pathways.

Introduction to Nicotinamide and this compound

Nicotinamide (NAM), the amide form of vitamin B3, is a fundamental molecule in cellular metabolism. It is a core component of the coenzyme nicotinamide adenine dinucleotide (NAD+), a critical hydride acceptor and donor in countless redox reactions.[1] Beyond its role in bioenergetics, NAD+ is also a key substrate for several classes of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[2] In the reactions catalyzed by these enzymes, NAD+ is consumed, and nicotinamide is released as a byproduct. This product, NAM, then serves as an endogenous feedback inhibitor of the very enzymes that produce it.[3][4]

This compound (isoNAM), or pyridine-4-carboxamide, is a structural isomer of nicotinamide, differing only in the position of the carboxamide group on the pyridine ring (position 4 vs. position 3).[5] This subtle structural difference leads to a significant divergence in biological activity. While not a direct precursor to NAD+, this compound interacts with the nicotinamide-binding sites on enzymes like sirtuins, positioning it as a tool to probe and modulate their function.

Mechanism of Antagonism: The Sirtuin Deacetylation Pathway

The most well-characterized antagonistic relationship between this compound and nicotinamide occurs in the context of sirtuins. Sirtuins are a class of NAD+-dependent protein deacetylases that regulate numerous cellular processes, including gene silencing, metabolism, and aging.

The catalytic cycle of sirtuins involves the binding of both NAD+ and an acetylated lysine substrate. The enzyme cleaves NAD+ and transfers the ADP-ribose moiety to the acetyl group, forming an O-alkylamidate intermediate. This intermediate is resolved to yield the deacetylated substrate, nicotinamide, and 2'-O-acetyl-ADP-ribose. The released nicotinamide can then re-bind to the enzyme, promoting the reverse reaction in a mechanism known as base exchange inhibition, which effectively acts as noncompetitive or mixed-noncompetitive inhibition with respect to the NAD+ cofactor.

This compound intervenes in this process by competing with nicotinamide for the same binding pocket on the sirtuin enzyme. Because this compound is a much weaker inhibitor than nicotinamide, its presence can alleviate the potent feedback inhibition caused by endogenous nicotinamide. However, at high concentrations, this compound itself can exert an inhibitory effect on sirtuin activity.

Signaling Pathway Diagram

The following diagram illustrates the sirtuin deacetylation cycle and the points of inhibition by both nicotinamide and this compound.

Sirtuin_Pathway cluster_reaction Sirtuin_AcLys Sirtuin + Acetyl-Lys Substrate Intermediate Sirtuin-Intermediate Complex (O-alkylamidate) Sirtuin_AcLys->Intermediate + NAD+ NAD NAD+ Deac_Sirtuin Sirtuin + Deacetylated Substrate Intermediate->Deac_Sirtuin - NAM - Product Deac_Sirtuin->Sirtuin_AcLys Substrate Exchange Products 2'-O-acetyl-ADP-ribose NAM Nicotinamide (NAM) NAM->Intermediate Base Exchange Inhibition isoNAM This compound (isoNAM) isoNAM->Intermediate Weak Inhibition isoNAM->NAM

Caption: Sirtuin deacetylation cycle with points of NAM and isoNAM interaction.

Quantitative Data: this compound as a Sirtuin Inhibitor

While this compound can counteract nicotinamide's inhibitory effects, it functions as a direct inhibitor at high concentrations. The half-maximal inhibitory concentration (IC50) values demonstrate that this compound is a significantly less potent inhibitor of sirtuins compared to nicotinamide.

The following table summarizes the comparative IC50 values for nicotinamide and this compound against human SIRT1 and SIRT3.

CompoundTarget EnzymeIC50 ValueCitation
Nicotinamide (NAM) Human SIRT168.1 ± 1.8 µM
Human SIRT336.7 ± 1.3 µM
This compound (isoNAM) Human SIRT112.2 ± 0.3 mM
Human SIRT313.8 ± 0.5 mM

Table 1: Comparative IC50 values of Nicotinamide and this compound.

Experimental Protocols

The determination of inhibitory activity for compounds like this compound relies on robust enzymatic assays. A common method is a fluorometric assay that measures the rate of deacetylation of a synthetic peptide substrate.

General Protocol for Sirtuin Fluorometric Inhibition Assay

This protocol is a generalized procedure based on methodologies cited for determining SIRT1 and SIRT3 inhibition.

Objective: To determine the IC50 value of this compound for a specific human sirtuin enzyme (e.g., SIRT3).

Materials:

  • Recombinant human sirtuin enzyme (e.g., SIRT3)

  • Fluorogenic acetylated peptide substrate (e.g., derived from p53)

  • NAD+ solution

  • Assay Buffer (e.g., Tris-buffered saline with detergents)

  • Developer solution (e.g., containing trypsin to cleave the deacetylated product)

  • This compound (isoNAM) stock solution

  • Nicotinamide (NAM) stock solution (for comparison)

  • 384-well assay plates (black, low-volume)

  • Fluorometric plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., from 0 mM to 50 mM).

  • Reaction Mixture: In each well of the assay plate, add the sirtuin enzyme, the fluorogenic peptide substrate, and the specific concentration of this compound or control (buffer only).

  • Initiation: Initiate the enzymatic reaction by adding a fixed, saturating concentration of NAD+ (e.g., 1 mM) to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Development: Terminate the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate as required by the developer manufacturer.

  • Measurement: Read the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., 355nm/460nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data by setting the "no inhibitor" control as 100% activity and a "fully inhibited" control as 0% activity.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to calculate the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the sirtuin inhibition assay.

Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, NAD+) start->prep_reagents prep_inhibitor Create Serial Dilutions of this compound start->prep_inhibitor plate_setup Add Enzyme, Substrate, and Inhibitor to Plate prep_reagents->plate_setup prep_inhibitor->plate_setup initiate Initiate Reaction with NAD+ plate_setup->initiate incubate Incubate at 37°C initiate->incubate develop Add Developer Solution incubate->develop read_plate Read Fluorescence (Ex: 355nm, Em: 460nm) develop->read_plate analyze Data Analysis: Normalize and Plot Data read_plate->analyze calculate Calculate IC50 Value analyze->calculate end End calculate->end

Caption: Workflow for a fluorometric sirtuin inhibition assay.

Broader Context and Other Potential Targets

While the interaction with sirtuins is the most clearly defined, nicotinamide is also a known inhibitor of Poly(ADP-ribose) polymerases (PARPs), enzymes critical for DNA repair. Nicotinamide inhibits PARP activity at millimolar concentrations. Given the structural similarity, this compound could potentially interact with the PARP nicotinamide-binding site, but this interaction is less documented in the scientific literature compared to its effects on sirtuins. Further research is required to elucidate the specific antagonistic or inhibitory role of this compound in the context of PARP activity.

Conclusion and Future Directions

This compound serves as a valuable chemical probe for studying the regulation of NAD+-dependent enzymes. Its primary mechanism of antagonism towards nicotinamide is through competitive binding at the nicotinamide-binding site of sirtuins. This action can relieve the product-based feedback inhibition exerted by nicotinamide. However, this compound is also a weak, direct inhibitor of these enzymes, a fact underscored by its millimolar IC50 values compared to the micromolar potency of nicotinamide.

For researchers and drug development professionals, this compound provides a tool to:

  • Dissect the physiological consequences of nicotinamide-mediated feedback inhibition.

  • Create cellular environments of low sirtuin inhibition in the presence of otherwise inhibitory NAM concentrations.

  • Serve as a scaffold or starting point for the design of more potent and specific modulators of sirtuin activity.

Future investigations should aim to fully characterize the kinetic profile of this compound against all seven human sirtuins and to definitively assess its interaction with other key nicotinamide-binding enzymes, such as PARPs and other ADP-ribosyltransferases.

References

Methodological & Application

A Step-by-Step Guide to Isonicotinamide Co-crystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-crystallization has emerged as a valuable technique in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, stability, and bioavailability, without altering their intrinsic molecular structure. Isonicotinamide, a structural isomer of nicotinamide (a form of vitamin B3), is a versatile and widely used co-former in the development of pharmaceutical co-crystals. Its success lies in the presence of a pyridine nitrogen atom and an amide group, which can form robust and predictable hydrogen bonds, known as supramolecular synthons, with a variety of APIs, particularly those containing carboxylic acid or amide functional groups.[1][2]

These application notes provide a comprehensive guide to the principles and practices of this compound co-crystallization, offering detailed protocols for common laboratory-scale synthesis methods and characterization techniques.

Core Principles of this compound Co-crystallization

The formation of a co-crystal is driven by the thermodynamic stability gained from the non-covalent interactions between the API and the co-former in the crystal lattice. In the case of this compound, the primary interactions are hydrogen bonds. The pyridine nitrogen of this compound is a strong hydrogen bond acceptor, readily forming a heterosynthon with hydrogen bond donors like the carboxylic acid group of an API.[1][2] Additionally, the amide group of this compound can act as both a hydrogen bond donor and acceptor, further facilitating the formation of stable co-crystal structures.

Co-crystal Design and Screening

The selection of a suitable co-former is a critical first step. This compound is a prime candidate for APIs containing carboxylic acid moieties due to the high probability of forming the robust carboxylic acid-pyridine supramolecular synthon.[1] Computational tools and database searches can aid in predicting the likelihood of co-crystal formation. Experimental screening is then employed to confirm these predictions and identify the optimal conditions for co-crystal growth.

Experimental Protocols

This section details step-by-step protocols for the most common methods used in this compound co-crystallization.

Protocol 1: Solution Evaporation Co-crystallization

This is a widely used and reliable method for producing high-quality single crystals suitable for structural analysis.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (INA)

  • Suitable solvent (e.g., ethanol, methanol, acetonitrile)

  • Glass vials or crystallizing dish

  • Stir plate and stir bar

  • Filter paper

Procedure:

  • Stoichiometric Weighing: Accurately weigh equimolar amounts of the API and this compound. For example, for a 1:1 co-crystal of Ibuprofen (M.W. 206.29 g/mol ) and this compound (M.W. 122.12 g/mol ), you would weigh 206.29 mg of Ibuprofen and 122.12 mg of this compound.

  • Dissolution: Dissolve the weighed API and this compound in a minimal amount of a suitable solvent in a glass vial. Gentle heating and stirring can be used to facilitate dissolution. For example, an equimolar mixture of ibuprofen and this compound can be dissolved in 20 mL of ethanol.

  • Evaporation: Cover the vial with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature. This slow process encourages the growth of well-defined crystals.

  • Crystal Harvesting: Once crystals have formed and the solvent has evaporated, carefully harvest the crystals.

  • Drying: Dry the harvested crystals under vacuum or in a desiccator to remove any residual solvent.

Protocol 2: Liquid-Assisted Grinding (LAG)

This mechanochemical method is a rapid and solvent-efficient screening technique for co-crystal formation.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (INA)

  • Small amount of a suitable solvent (e.g., ethanol, acetonitrile)

  • Mortar and pestle or a ball mill

  • Spatula

Procedure:

  • Weighing and Mixing: Weigh stoichiometric amounts of the API and this compound and place them in a mortar or ball mill jar.

  • Solvent Addition: Add a few drops of the selected solvent. The goal is to create a paste-like consistency, not to dissolve the solids completely.

  • Grinding: Grind the mixture manually with a pestle or mechanically in a ball mill for a specified period, typically ranging from 30 to 60 minutes. For example, a Fritsch planetary micromill can be used at a rate of 500 rpm for 60 minutes.

  • Sample Collection: Scrape the resulting powder from the mortar or mill.

  • Analysis: The resulting solid can be immediately analyzed to determine if co-crystal formation has occurred.

Protocol 3: Slurry Co-crystallization

This method involves equilibrating a suspension of the API and co-former in a solvent where they have limited solubility.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (INA)

  • A solvent in which both components are sparingly soluble

  • Stir plate and magnetic stir bar

  • Vials with screw caps

  • Filtration apparatus

Procedure:

  • Preparation of Slurry: Place stoichiometric amounts of the API and this compound in a vial.

  • Solvent Addition: Add a small amount of the chosen solvent to create a slurry.

  • Equilibration: Seal the vial and stir the slurry at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

  • Isolation: Isolate the solid phase by filtration.

  • Drying and Analysis: Wash the solid with a small amount of the solvent and dry it before characterization.

Characterization of this compound Co-crystals

After synthesis, it is crucial to characterize the solid phase to confirm co-crystal formation and determine its properties.

  • Powder X-ray Diffraction (PXRD): This is the primary technique used to identify new crystalline phases. The PXRD pattern of a co-crystal will be unique and different from the patterns of the individual components or their simple physical mixture.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior of the co-crystal. A new, single endothermic peak that is different from the melting points of the API and this compound is a strong indicator of co-crystal formation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide evidence of the hydrogen bonding interactions between the API and this compound. Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding (e.g., C=O, O-H, N-H) are indicative of co-crystal formation.

  • Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals are obtained, SCXRD provides definitive proof of co-crystal formation by determining the precise arrangement of molecules in the crystal lattice and the nature of the intermolecular interactions.

Quantitative Data Summary

The following tables summarize key quantitative data for selected this compound co-crystals, demonstrating the impact of co-crystallization on their physicochemical properties.

Co-crystal System (API:INA)Molar RatioMelting Point (°C) of Co-crystalMelting Point (°C) of APIMelting Point (°C) of INAReference
Ibuprofen:this compound1:1~110-11275-78156-158
Diclofenac:this compound1:1~150-152156-158156-158
Clofibric Acid:this compound1:1~118-120118-120156-158
Carbamazepine:this compound1:1~173190-193156-158
Co-crystal System (API:INA)Molar RatioSolubility ImprovementDissolution Rate ImprovementReference
Ibuprofen:this compound1:1Significant enhancement1.7-fold increase in powder dissolution rate
Mefenamic Acid:this compound1:2Significant increaseSignificant increase in drug release
Glibenclamide:this compound-Enhanced solubilityEnhanced dissolution

Visualizing the Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the fundamental molecular interactions in this compound co-crystallization.

CoCrystallization_Workflow cluster_screening Co-crystal Screening cluster_synthesis Synthesis Methods cluster_characterization Characterization cluster_analysis Data Analysis A API & this compound Selection B Stoichiometric Weighing A->B C Solution Evaporation B->C D Liquid-Assisted Grinding B->D E Slurry Crystallization B->E F Harvested Crystals/Powder C->F D->F E->F G PXRD F->G H DSC F->H I FTIR F->I J SCXRD F->J K Confirm Co-crystal Formation G->K H->K I->K J->K L Determine Physicochemical Properties K->L

Caption: Experimental workflow for this compound co-crystallization.

Supramolecular_Synthon API Carboxylic Acid (API) R-C(=O)O-H INA This compound Pyridine Ring-C(=O)NH2 API:e->INA:w Hydrogen Bond

Caption: Carboxylic acid-pyridine supramolecular heterosynthon.

Conclusion

This compound is a robust and versatile co-former for the development of pharmaceutical co-crystals. By understanding the principles of supramolecular chemistry and employing systematic screening and synthesis strategies, researchers can effectively utilize this compound to enhance the physicochemical properties of APIs. The detailed protocols and characterization methods provided in these application notes serve as a practical guide for scientists and professionals in the field of drug development to explore the potential of this compound co-crystallization in their research and development endeavors.

References

Application Notes and Protocols: Isonicotinamide as a Co-former for Enhancing the Solubility of Poorly Soluble APIs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isonicotinamide, a structural isomer of nicotinamide (a form of vitamin B3), is a versatile and effective co-former for improving the physicochemical properties of poorly soluble Active Pharmaceutical Ingredients (APIs). As a "Generally Recognized as Safe" (GRAS) compound, this compound is an attractive choice in pharmaceutical development for enhancing the solubility, dissolution rate, and bioavailability of drugs without altering their chemical structure.[1][2] This is primarily achieved through the formation of multi-component crystalline structures, known as co-crystals, where the API and this compound are held together by non-covalent interactions, most commonly hydrogen bonds.[1][3]

The pyridine nitrogen in this compound readily forms robust hydrogen bonds with acidic functional groups (like carboxylic acids) in APIs, while the amide group can participate in further hydrogen bonding interactions.[1] These interactions disrupt the crystal lattice of the pure API, leading to a new solid form with different, and often superior, physicochemical properties.

These application notes provide a summary of the quantitative improvements observed with this compound co-crystals, detailed protocols for their screening, synthesis, and characterization, and a general workflow for their development.

Data Presentation: Efficacy of this compound as a Co-former

The use of this compound as a co-former has demonstrated significant improvements in the solubility and dissolution rates of various poorly soluble APIs. The following tables summarize the quantitative data from several studies.

Table 1: Enhancement of API Solubility with this compound Co-crystals

Active Pharmaceutical Ingredient (API)Molar Ratio (API:INA)Fold Increase in SolubilitySolvent/MediumReference
Quercetin1:11.36Citrate Buffer (pH 5.0)
Quercetin1:31.27Citrate Buffer (pH 5.0)
6-MercaptopurineNot Specified168.7% increase in bioavailabilityin vivo
IbuprofenNot Specified3.6 (intrinsic dissolution rate)Not Specified
Mefenamic Acid1:2Significant increaseNot Specified
Diflunisal2:1Higher aqueous solubilityWater

Table 2: Enhancement of API Dissolution Rate with this compound Co-crystals

Active Pharmaceutical Ingredient (API)Molar Ratio (API:INA)Fold Increase in Dissolution RateMethodReference
6-MercaptopurineNot Specified2 (compared to pure drug)Not Specified
IbuprofenNot Specified1.7 (powder dissolution rate)Electrospraying
SimvastatinNot SpecifiedSimilar dissolution profile to innovatorComparative dissolution test
Diflunisal2:1Faster dissolution rateNot Specified

Experimental Protocols

This section provides detailed methodologies for key experiments in the development of this compound co-crystals.

Co-crystal Screening

Objective: To identify the formation of co-crystals between a target API and this compound.

Methods:

  • Solubility-Based Screening (using Crystal16®):

    • Prepare separate saturated solutions of the API and this compound in a selected solvent.

    • Use an automated system like the Crystal16® to determine the clear points (dissolution temperature) for a range of concentrations of both the API and this compound individually to generate solubility curves.

    • Prepare a solution containing the saturation concentrations of both the API and this compound.

    • Measure the clear point of this mixture. An increase in the clear point temperature compared to the individual components suggests the formation of a less soluble, more stable co-crystal.

  • Melt-Based Screening (Kofler Mixed Fusion Method):

    • Place a small amount of the API on a microscope slide and a small amount of this compound near it.

    • Heat the slide on a hot stage to melt both compounds.

    • Bring the two molten substances into contact using a fine needle or the edge of a coverslip.

    • Allow the mixture to cool and crystallize.

    • Observe the interface between the two substances under a microscope. The formation of a new crystalline phase with a different morphology indicates potential co-crystal formation.

Co-crystal Synthesis

Objective: To prepare co-crystals of the API and this compound in sufficient quantity for characterization.

Methods:

  • Solvent Evaporation:

    • Dissolve equimolar or other desired stoichiometric ratios of the API and this compound in a suitable solvent (e.g., methanol, ethanol, isopropanol).

    • Stir the solution at room temperature for a specified period to ensure complete dissolution and interaction.

    • Allow the solvent to evaporate slowly at room temperature or under controlled conditions (e.g., in a fume hood or desiccator).

    • Collect the resulting solid material.

  • Liquid-Assisted Grinding:

    • Place the API and this compound in the desired molar ratio into a mortar or a ball mill.

    • Add a small amount of a suitable solvent (a few microliters per 100 mg of solid).

    • Grind the mixture manually with a pestle or mechanically in a ball mill for a specific duration (e.g., 30-60 minutes).

    • Collect the resulting powder.

  • Slurry Co-crystallization:

    • Add the API and this compound in the desired molar ratio to a solvent in which they have low solubility.

    • Stir the suspension (slurry) at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the conversion to the co-crystal form.

    • Isolate the solid by filtration and dry.

Co-crystal Characterization

Objective: To confirm the formation of a new crystalline phase and determine its properties.

Methods:

  • Powder X-ray Diffraction (PXRD):

    • Gently pack the solid sample into a sample holder.

    • Place the holder in the PXRD instrument.

    • Scan the sample over a defined 2θ range (e.g., 5-40°) at a specific scan rate.

    • Compare the resulting diffractogram to those of the pure API and this compound. The appearance of new, unique peaks indicates the formation of a new crystalline phase.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

    • Monitor the heat flow to the sample. A single, sharp endothermic peak at a temperature different from the melting points of the starting materials suggests the formation of a pure co-crystal.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Place a small amount of the sample onto the ATR crystal of the FTIR spectrometer or prepare a KBr pellet.

    • Acquire the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

    • Compare the spectrum of the product to those of the API and this compound. Shifts in the positions of characteristic peaks (e.g., C=O, N-H, O-H stretching) can confirm the presence of hydrogen bonding between the API and this compound.

  • Scanning Electron Microscopy (SEM):

    • Mount the sample onto an SEM stub using conductive adhesive.

    • Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging.

    • Insert the sample into the SEM chamber.

    • Acquire images at various magnifications to observe the crystal morphology. Co-crystals will typically exhibit a different crystal habit compared to the starting materials.

Visualizations

Experimental Workflow for this compound Co-crystal Development

G cluster_screening Phase 1: Screening cluster_synthesis Phase 2: Synthesis cluster_characterization Phase 3: Characterization cluster_evaluation Phase 4: Performance Evaluation screening Co-crystal Screening (e.g., Solvent-based, Melt-based) synthesis Co-crystal Synthesis (e.g., Solvent Evaporation, Grinding) screening->synthesis Positive Hit api Poorly Soluble API api->screening ina This compound (Co-former) ina->screening characterization Solid-State Characterization synthesis->characterization pxrd PXRD characterization->pxrd dsc DSC characterization->dsc ftir FTIR characterization->ftir sem SEM characterization->sem evaluation Physicochemical Property Evaluation characterization->evaluation Confirmed Co-crystal solubility Solubility Studies evaluation->solubility dissolution Dissolution Rate Studies evaluation->dissolution G api Poorly Soluble API Crystal Lattice cocrystal API-Isonicotinamide Co-crystal Lattice api->cocrystal ina This compound (Co-former) ina->cocrystal h_bonding Hydrogen Bonding (e.g., O-H···N, N-H···O) cocrystal->h_bonding low_lattice_energy Lower Lattice Energy h_bonding->low_lattice_energy high_solubility Increased Aqueous Solubility and Dissolution Rate low_lattice_energy->high_solubility

References

Protocol for Growing Isonicotinamide Single Crystals for X-Ray Diffraction (XRD)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isonicotinamide, the amide derivative of isonicotinic acid, is a compound of significant interest in pharmaceutical and materials science due to its ability to form various solid-state structures, including polymorphs and co-crystals.[1][2][3][4] The production of high-quality single crystals is a prerequisite for elucidating its three-dimensional atomic arrangement through X-ray diffraction (XRD), which is crucial for understanding its physicochemical properties and for rational drug design. This document provides a detailed protocol for growing this compound single crystals suitable for XRD analysis, based on established crystallization methods.

Data Presentation: Physicochemical Properties

A thorough understanding of this compound's properties is essential for successful crystal growth. The following table summarizes key quantitative data.

PropertyValueSolvents for Crystallization
Molecular FormulaC₆H₆N₂OWater, Ethanol, Methanol, 2-Propanol, n-Butanol, Ethyl Acetate, Acetonitrile, Acetone, N,N-dimethylformamide, N,N-dimethylacetamide[5]
Molar Mass122.12 g/mol
Melting Point156-159 °C
Solubility in Water191 g/L
PolymorphsAt least six polymorphs (I-VI) have been identified from solution.

Solubility Trend: The solubility of this compound generally follows the trend of solvent polarity, with higher solubility in more polar solvents. One study reported the following trend at 323.15 K: N,N-dimethylacetamide ≥ N,N-dimethylformamide ≥ methanol ≥ ethanol ≥ n-propanol ≥ iso-propanol ≥ n-butanol ≥ n-pentanol ≥ tetrahydrofuran ≥ ethyl acetate ≥ methyl acetate ≥ acetonitrile ≥ n-propyl acetate ≥ iso-propyl acetate ≥ acetone.

Experimental Protocols

The choice of crystallization method can significantly influence the resulting crystal form (polymorph) and quality. The following protocols describe the most common and effective techniques for growing this compound single crystals.

Slow Solvent Evaporation Method

This is the most widely used and often most successful method for obtaining high-quality single crystals.

Materials:

  • This compound (high purity, >98%)

  • Solvent of choice (e.g., Ethanol, Methanol, Acetone, or a mixture)

  • Small crystallization vessel (e.g., small beaker, vial, or test tube)

  • Parafilm or aluminum foil with pinholes

  • Filter paper and funnel

Protocol:

  • Preparation of a Saturated Solution:

    • Dissolve a small amount of this compound (e.g., 20-50 mg) in a suitable solvent in the crystallization vessel at room temperature.

    • Gradually add more this compound until a small amount of solid remains undissolved, indicating a saturated solution.

    • Gently warm the solution (e.g., in a water bath) to dissolve the remaining solid. Ensure all solid is dissolved.

  • Filtration:

    • Filter the warm, saturated solution through a pre-warmed filter paper and funnel into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth:

    • Cover the vessel with parafilm or aluminum foil and pierce a few small holes with a needle. This allows for slow evaporation of the solvent.

    • Place the vessel in a location free from vibrations and significant temperature fluctuations.

    • Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting:

    • Once crystals of suitable size (ideally 0.1-0.3 mm in all dimensions) have formed, carefully decant the remaining solvent.

    • Gently wash the crystals with a small amount of a solvent in which this compound is poorly soluble (e.g., hexane) to remove any residual mother liquor.

    • Carefully dry the crystals with a gentle stream of air or by blotting on a filter paper.

Slow Cooling Method

This method relies on the principle that the solubility of this compound decreases as the temperature is lowered, leading to crystallization.

Materials:

  • This compound (high purity, >98%)

  • Solvent of choice (e.g., Ethanol, Water)

  • Crystallization vessel with a screw cap

  • Heating plate or water bath

  • Insulated container (e.g., Dewar flask or styrofoam box)

Protocol:

  • Preparation of a Saturated Solution at Elevated Temperature:

    • Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature (e.g., 55-90 °C). Ensure all the solid has dissolved.

  • Filtration (Optional but Recommended):

    • If any particulate matter is visible, filter the hot solution into a clean, pre-warmed crystallization vessel.

  • Controlled Cooling:

    • Tightly cap the vessel to prevent solvent evaporation.

    • Place the vessel in an insulated container to ensure slow and controlled cooling to room temperature. A cooling rate of around 5 °C/hour has been reported to be effective.

  • Crystal Growth and Harvesting:

    • Allow the solution to stand undisturbed for 24-48 hours.

    • Harvest the crystals as described in the Slow Solvent Evaporation method.

Vapor Diffusion Method

This technique involves the slow diffusion of a vapor of a "poor" solvent (anti-solvent) into a solution of this compound in a "good" solvent, which reduces the solubility and induces crystallization.

Materials:

  • This compound (high purity, >98%)

  • "Good" solvent (a solvent in which this compound is readily soluble, e.g., Methanol)

  • "Poor" solvent (an anti-solvent in which this compound is poorly soluble, e.g., Diethyl ether or Hexane)

  • Two vials of different sizes, where the smaller vial can fit inside the larger one.

  • Airtight cap for the larger vial.

Protocol:

  • Solution Preparation:

    • Dissolve this compound in a minimal amount of the "good" solvent in the smaller vial.

  • Assembly of the Crystallization Chamber:

    • Place the smaller vial (uncapped) inside the larger vial.

    • Add the "poor" solvent to the larger vial, ensuring the level is below the top of the inner vial.

  • Diffusion and Crystal Growth:

    • Seal the larger vial tightly. The vapor of the "poor" solvent will slowly diffuse into the solution in the inner vial.

    • Place the setup in a stable environment.

    • Crystals should form in the inner vial over several days.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove the inner vial and harvest the crystals as previously described.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_methods Crystallization Methods cluster_growth Crystal Growth & Harvesting cluster_analysis Analysis start Start with High Purity this compound dissolve Dissolve in Appropriate Solvent start->dissolve saturate Create a Saturated or Near-Saturated Solution dissolve->saturate heat Gently Heat to Ensure Complete Dissolution saturate->heat filter Filter to Remove Impurities heat->filter evaporation Slow Evaporation filter->evaporation cooling Slow Cooling filter->cooling diffusion Vapor Diffusion filter->diffusion growth Allow Crystals to Grow Undisturbed evaporation->growth cooling->growth diffusion->growth harvest Harvest Single Crystals growth->harvest wash Wash Crystals harvest->wash dry Dry Crystals wash->dry xrd Single Crystal XRD Analysis dry->xrd

Caption: Experimental workflow for growing this compound single crystals.

Troubleshooting and Considerations

  • Purity is Paramount: The starting material should be of the highest possible purity to avoid the inclusion of impurities in the crystal lattice.

  • Solvent Selection: The choice of solvent is critical and can influence the resulting polymorph. Experiment with a range of solvents to find the optimal conditions.

  • Control the Rate of Crystallization: Slow crystallization is key to obtaining large, well-ordered single crystals. Rapid crystallization often leads to the formation of small, polycrystalline material.

  • Patience is a Virtue: Crystal growth can take anywhere from a few days to several weeks. Avoid disturbing the crystallization vessel during this time.

  • Polymorphism: Be aware that this compound is known to exhibit polymorphism. The crystallization conditions (solvent, temperature, cooling rate) will determine which polymorphic form is obtained. Characterization by techniques such as Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) can help identify the resulting form.

References

Application of Isonicotinamide in Metal-Organic Frameworks (MOFs): Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinamide, a derivative of pyridine-4-carboxylic acid, has emerged as a versatile organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Its unique structural features, including the pyridyl nitrogen and the amide group, allow for the formation of diverse and functional MOF architectures. These functional groups can act as coordination sites for metal ions and provide specific host-guest interactions, making this compound-based MOFs promising candidates for a range of applications, including gas storage and separation, catalysis, and drug delivery.

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the construction of MOFs. The information is intended to serve as a comprehensive resource for researchers in materials science, chemistry, and pharmacology.

Data Presentation: Quantitative Analysis of this compound-Based MOFs

The following tables summarize key quantitative data from studies on this compound and isonicotinate-based MOFs, facilitating a comparative analysis of their performance in various applications.

Table 1: Synthesis Parameters and Structural Properties of Selected this compound-Based MOFs

MOF DesignationMetal IonSynthesis MethodTemperature (°C)Time (h)BET Surface Area (m²/g)Pore Volume (cm³/g)
eea-MOF-4[1]Cu(II)Solvothermal11524Not ReportedNot Reported
[Cu(INA)₂][2]Cu(II)MechanochemicalRoom Temp.N/ANot ReportedNot Reported
IISERP-MOFs[3]Ni(II), Zn(II), Mg(II), Cu(II)SolvothermalNot ReportedNot ReportedNot ReportedNot Reported
Fe-isonicotinate MOF[4]Fe(III)SolvothermalNot ReportedNot ReportedUltramicroporousNot Reported
Zr-MOF-808-Isonicotinic Acid[5]Zr(IV)SolvothermalNot ReportedNot ReportedNot ReportedNot Reported

Table 2: Gas Sorption Performance of this compound-Based MOFs

MOF DesignationGasUptake CapacityConditionsSelectivity
eea-MOF-4CO₂170 cm³/g273 K, 1 barCO₂/CH₄: 9.4
eea-MOF-4H₂1.98 wt%77 K, 1 barN/A
Fe-isonicotinate MOFCO₂Not ReportedNot ReportedHigh CO₂/N₂ selectivity

Table 3: Application in Catalysis

MOF CatalystReactionSubstratesProductYield (%)
[Cu(INA)₂]-MOFClick ReactionBenzyl azide, Phenylacetylene1-benzyl-4-phenyl-1H-1,2,3-triazole95
[Cu(INA)₂]-MOFBiginelli ReactionBenzaldehyde, Ethyl acetoacetate, UreaDihydropyrimidinone85

Table 4: Drug Loading and Release

MOF CarrierDrugLoading Capacity (wt%)Release ConditionsKey Findings
General this compound MOFsModel DrugsVariespH-responsive, etc.Tunable release profiles

Experimental Protocols

This section provides detailed methodologies for the synthesis, activation, and application of this compound-based MOFs.

Protocol 1: Solvothermal Synthesis of a Copper-Isonicotinamide MOF

This protocol is a generalized procedure based on the synthesis of copper-isonicotinate MOFs.

Materials:

  • Copper(II) salt (e.g., Copper(II) acetate monohydrate, Copper(II) nitrate trihydrate)

  • This compound or Isonicotinic acid

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), Ethanol)

  • Modulator (optional, e.g., Acetic acid)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve the copper(II) salt and this compound/isonicotinic acid in the chosen solvent. If a modulator is used, add it to the solution.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven.

  • Heat the autoclave at a specific temperature (e.g., 115 °C) for a designated period (e.g., 24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature slowly.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product sequentially with the synthesis solvent (e.g., DMF) and then with a more volatile solvent (e.g., ethanol or acetone) to remove unreacted precursors and residual solvent.

  • Dry the final product under vacuum at an elevated temperature (e.g., 60-120 °C) to activate the MOF.

Protocol 2: Activation of this compound-Based MOFs

Activation is a crucial step to remove guest molecules from the pores of the MOF, making the internal surface area accessible.

Materials:

  • As-synthesized MOF

  • Volatile solvent (e.g., ethanol, acetone, chloroform)

  • Vacuum oven or Schlenk line

Procedure:

  • Solvent Exchange: Immerse the as-synthesized MOF in a fresh portion of a volatile solvent (e.g., ethanol). Stir the suspension for 24 hours. This process is often repeated 2-3 times with fresh solvent to ensure complete exchange of the high-boiling synthesis solvent.

  • Thermal Activation: After solvent exchange, collect the MOF by filtration and transfer it to a vacuum oven or a Schlenk line.

  • Heat the MOF under dynamic vacuum at a temperature sufficient to remove the volatile solvent without causing framework collapse (typically 100-200 °C). The specific temperature and duration will depend on the thermal stability of the MOF.

  • After activation, cool the MOF to room temperature under vacuum and store it in a desiccator or glovebox to prevent re-adsorption of atmospheric moisture.

Protocol 3: Gas Adsorption Measurement (Volumetric Method)

This protocol outlines the general procedure for measuring gas adsorption isotherms to determine the porosity and gas storage capacity of this compound-based MOFs.

Materials:

  • Activated MOF sample (approx. 50-100 mg)

  • Volumetric gas adsorption analyzer

  • High-purity adsorbate gases (e.g., N₂, CO₂, H₂)

  • Liquid nitrogen (for N₂ adsorption at 77 K)

  • Thermostat bath (for measurements at other temperatures)

Procedure:

  • Accurately weigh an activated MOF sample and place it in the sample tube of the gas adsorption analyzer.

  • Degas the sample in-situ under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed species.

  • After degassing, cool the sample to the desired analysis temperature (e.g., 77 K for N₂ adsorption).

  • Introduce known doses of the adsorbate gas into the sample tube and measure the equilibrium pressure after each dose.

  • Repeat the dosing until the desired pressure range is covered.

  • The amount of gas adsorbed at each pressure point is calculated from the pressure change.

  • The resulting isotherm (amount adsorbed vs. pressure) can be used to calculate the BET surface area, pore volume, and pore size distribution.

Protocol 4: Breakthrough Gas Separation Experiment

This protocol describes a method to evaluate the dynamic separation performance of an this compound-based MOF for a gas mixture.

Materials:

  • Activated MOF, packed into a column.

  • Gas mixture with a known composition (e.g., CO₂/N₂ or CO₂/CH₄).

  • Carrier gas (e.g., Helium).

  • Mass flow controllers.

  • Gas chromatograph (GC) or mass spectrometer (MS) for analyzing the outlet gas composition.

Procedure:

  • Pack a fixed-bed column with the activated MOF material.

  • Activate the packed bed in-situ by flowing an inert gas (e.g., He) at an elevated temperature.

  • Cool the column to the desired experimental temperature.

  • Switch the gas flow from the inert gas to the gas mixture at a constant flow rate.

  • Continuously monitor the composition of the gas exiting the column using a GC or MS.

  • The "breakthrough" occurs when the concentration of a gas component at the outlet starts to increase. The time it takes for each component to break through is recorded.

  • The breakthrough curves (outlet concentration vs. time) provide information about the separation selectivity and dynamic adsorption capacity of the MOF under flow conditions.

Protocol 5: Drug Loading into this compound-Based MOFs (Impregnation Method)

This protocol outlines a common method for loading drug molecules into the pores of a pre-synthesized MOF.

Materials:

  • Activated this compound-based MOF.

  • Drug to be encapsulated.

  • A solvent in which the drug is soluble and the MOF is stable.

  • Stirring apparatus.

  • UV-Vis spectrophotometer or HPLC for concentration analysis.

Procedure:

  • Prepare a stock solution of the drug in the chosen solvent with a known concentration.

  • Disperse a known amount of the activated MOF in a specific volume of the drug solution.

  • Stir the mixture for an extended period (e.g., 24-48 hours) at room temperature to allow the drug molecules to diffuse into the MOF pores and reach equilibrium.

  • Separate the drug-loaded MOF from the solution by centrifugation.

  • Analyze the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy or HPLC.

  • The amount of drug loaded into the MOF is calculated by subtracting the amount of drug in the supernatant from the initial amount of drug.

  • Wash the drug-loaded MOF with a small amount of fresh solvent to remove surface-adsorbed drug molecules and dry the sample under vacuum.

Protocol 6: In Vitro Drug Release Study

This protocol describes how to measure the release of a drug from an this compound-based MOF in a simulated physiological environment.

Materials:

  • Drug-loaded MOF.

  • Release medium (e.g., Phosphate-Buffered Saline (PBS) at a specific pH).

  • Thermostated shaker or water bath.

  • Centrifuge.

  • UV-Vis spectrophotometer or HPLC.

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium (e.g., PBS, pH 7.4).

  • Place the suspension in a thermostated shaker set to 37 °C to simulate body temperature.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • To maintain a constant volume, replace the withdrawn aliquot with the same volume of fresh release medium.

  • Centrifuge the withdrawn aliquot to separate any suspended MOF particles.

  • Analyze the concentration of the released drug in the supernatant using UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative percentage of drug released over time to generate a drug release profile.

Mandatory Visualizations

experimental_workflow_synthesis cluster_synthesis Solvothermal Synthesis of this compound-based MOF start Start dissolve Dissolve Metal Salt & this compound in Solvent start->dissolve mix Stir for 30 min dissolve->mix autoclave Transfer to Autoclave mix->autoclave heat Heat in Oven (e.g., 115°C, 24h) autoclave->heat cool Cool to Room Temperature heat->cool collect Collect Crystals (Filtration/Centrifugation) cool->collect wash Wash with Solvent collect->wash dry Dry under Vacuum (Activation) wash->dry end Activated MOF dry->end

Caption: Workflow for the solvothermal synthesis of this compound-based MOFs.

experimental_workflow_gas_adsorption cluster_gas_adsorption Gas Adsorption Measurement Workflow start Start: Activated MOF degas In-situ Degassing start->degas cool Cool to Analysis Temperature degas->cool dose Dose with Adsorbate Gas cool->dose equilibrate Measure Equilibrium Pressure dose->equilibrate repeat_dose Repeat Dosing equilibrate->repeat_dose Until desired pressure isotherm Generate Isotherm equilibrate->isotherm After final dose repeat_dose->dose analysis Calculate BET Surface Area, Pore Volume, etc. isotherm->analysis end Porosity Data analysis->end

Caption: Workflow for gas adsorption analysis of this compound-based MOFs.

logical_relationship_drug_delivery cluster_drug_delivery Drug Delivery Application Logic mof This compound-based MOF loading Drug Loading (e.g., Impregnation) mof->loading drug Therapeutic Drug drug->loading loaded_mof Drug-Loaded MOF loading->loaded_mof release Drug Release (e.g., in PBS at 37°C) loaded_mof->release therapeutic_effect Therapeutic Effect release->therapeutic_effect

Caption: Logical relationship in the drug delivery application of this compound-based MOFs.

References

Synthesizing Isonicotinamide-Based Coordination Polymers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the synthesis of isonicotinamide-based coordination polymers, tailored for researchers, scientists, and drug development professionals. This document provides detailed methodologies for various synthetic routes, presents quantitative data in structured tables, and visualizes experimental workflows and conceptual pathways using diagrams.

Introduction

This compound, a derivative of niacin, is a versatile organic ligand in the construction of coordination polymers. Its molecular structure offers multiple coordination sites—the pyridine nitrogen and the amide group—allowing for the formation of diverse and intricate one-, two-, and three-dimensional networks with various metal ions. These this compound-based coordination polymers are of significant interest due to their potential applications in gas storage, catalysis, and notably, in the field of drug delivery and development. Their biocompatibility and the ability to form stable, porous frameworks make them promising candidates for controlled drug release systems. This guide details the primary synthetic methodologies for preparing these advanced materials.

Synthetic Methodologies

The synthesis of this compound-based coordination polymers can be achieved through several methods, each offering distinct advantages in terms of crystal size, morphology, and purity. The choice of method often depends on the desired properties of the final product and the specific metal-ligand system being investigated.

Solvothermal Synthesis

Solvothermal synthesis is a widely employed method that involves heating the reactants in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, in the presence of a solvent at a temperature above its boiling point. The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the coordination polymer.

  • Reactant Preparation: In a 20 mL Teflon-lined stainless-steel autoclave, combine Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O, 0.108 g, 0.37 mmol), an auxiliary ligand such as 1,3-adamantanedicarboxylic acid (0.093 g, 0.37 mmol), and N-(pyridin-3-yl)this compound (a derivative of this compound) (0.074 g, 0.37 mmol).

  • Solvent Addition: Add 10 mL of distilled water to the mixture.

  • pH Adjustment: Add 0.75 mL of a 1.0 M sodium hydroxide (NaOH) solution to the mixture to adjust the pH.

  • Sealing and Heating: Seal the autoclave tightly and place it in an oven. Heat the autoclave to 120°C (393 K) and maintain this temperature for 48 hours.

  • Cooling and Crystal Collection: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature (20°C or 293 K).

  • Washing and Drying: Collect the resulting green crystals by filtration. Wash the crystals with distilled water and then with ethanol. Dry the crystals in air.

ParameterValue
Metal SaltNi(NO₃)₂·6H₂O
Ligand 1N-(pyridin-3-yl)this compound
Ligand 21,3-adamantanedicarboxylic acid
Molar Ratio (Metal:Ligand1:Ligand2)1:1:1
SolventWater
Temperature120°C
Time48 hours
Yield71%
Crystal SystemMonoclinic[1]
Space GroupP2/n[1]

solvothermal_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Characterization reactants Reactants: Metal Salt This compound Auxiliary Ligand autoclave Teflon-lined Autoclave reactants->autoclave solvent Solvent: Water/DMF solvent->autoclave heating Heating (100-180°C, 24-72h) autoclave->heating Seal cooling Slow Cooling heating->cooling filtration Filtration cooling->filtration washing Washing filtration->washing drying Drying washing->drying characterization Characterization (XRD, TGA, etc.) drying->characterization

Figure 1: Workflow for solvothermal synthesis.

Hydrothermal Synthesis

Hydrothermal synthesis is a specific type of solvothermal synthesis where water is used as the solvent. This method is particularly useful for the synthesis of coordination polymers that are stable in aqueous environments and is considered a more environmentally friendly approach.

  • Reactant Preparation: Dissolve Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.297 g, 1 mmol) and this compound (0.244 g, 2 mmol) in 15 mL of deionized water in a 25 mL Teflon-lined autoclave.

  • Sealing and Heating: Seal the autoclave and heat it to 160°C for 72 hours.

  • Cooling and Crystal Collection: Allow the autoclave to cool to room temperature naturally. Colorless, block-shaped crystals will have formed.

  • Washing and Drying: Isolate the crystals by filtration, wash them with deionized water and ethanol, and then dry them in air.

ParameterValue
Metal SaltZn(NO₃)₂·6H₂O
LigandThis compound
Molar Ratio (Metal:Ligand)1:2
SolventWater
Temperature160°C
Time72 hours

hydrothermal_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Characterization reactants Reactants: Metal Salt This compound autoclave Teflon-lined Autoclave reactants->autoclave solvent Solvent: Water solvent->autoclave heating Heating (120-180°C, 48-96h) autoclave->heating Seal cooling Natural Cooling heating->cooling filtration Filtration cooling->filtration washing Washing filtration->washing drying Drying washing->drying characterization Characterization (XRD, SEM, etc.) drying->characterization

Figure 2: Workflow for hydrothermal synthesis.

Slow Evaporation

The slow evaporation method is a simple and effective technique for growing high-quality single crystals of coordination polymers. This method involves dissolving the reactants in a suitable solvent and allowing the solvent to evaporate slowly at room temperature, leading to the gradual formation of crystals.

  • Solution Preparation: Dissolve quercetin (0.302 g, 1 mmol) and this compound (0.122 g, 1 mmol) in 50 mL of 99.9% (v/v) ethanol in a beaker.

  • Mixing: Stir the solution thoroughly at room temperature until all solids are dissolved.

  • Evaporation: Cover the beaker with a perforated paraffin film to slow down the evaporation rate and leave it undisturbed at room temperature for 48 hours, or until the solvent has completely evaporated.

  • Crystal Collection: Collect the resulting co-crystals from the bottom of the beaker.

ParameterValue
Ligand 1Quercetin
Ligand 2This compound
Molar Ratio (Ligand1:Ligand2)1:1
SolventEthanol
TemperatureRoom Temperature
Time48 hours

slow_evaporation cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation reactants Reactants: Metal Salt This compound dissolution Dissolution reactants->dissolution solvent Solvent solvent->dissolution evaporation Slow Evaporation (Room Temperature) dissolution->evaporation Stir collection Crystal Collection evaporation->collection characterization Characterization (XRD, DSC, etc.) collection->characterization

Figure 3: Workflow for slow evaporation synthesis.

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. This approach is environmentally friendly, often faster than solution-based methods, and can sometimes lead to the formation of novel phases that are not accessible through conventional techniques.

  • Reactant Preparation: Place copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 0.200 g, 1 mmol) and isonicotinic acid (Hina, 0.246 g, 2 mmol) in a mortar. (Note: Isonicotinic acid is used here as a close analogue to this compound for demonstrating the mechanochemical protocol).

  • Grinding: Grind the solid reactants together vigorously using a pestle for 30-60 minutes. For liquid-assisted grinding (LAG), a few drops of a suitable solvent (e.g., ethanol) can be added to the mixture before grinding.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the color change of the mixture.

  • Product Collection: After grinding for the specified time, the resulting powder is the coordination polymer product.

  • Washing (Optional): The product can be washed with a small amount of a non-coordinating solvent to remove any unreacted starting materials.

ParameterValue
Metal SaltCu(OAc)₂·H₂O
LigandIsonicotinic Acid
Molar Ratio (Metal:Ligand)1:2
MethodNeat or Liquid-Assisted Grinding
Time30-60 minutes

mechanochemical_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Characterization reactants Solid Reactants: Metal Salt This compound grinding Grinding/Milling (Neat or LAG) reactants->grinding collection Product Collection grinding->collection washing Washing (Optional) collection->washing characterization Characterization (PXRD, FTIR, etc.) washing->characterization

Figure 4: Workflow for mechanochemical synthesis.

Applications in Drug Development

This compound-based coordination polymers hold significant promise in drug development, primarily as carriers for controlled and targeted drug delivery. Their porous nature allows for the encapsulation of therapeutic agents, while the chemical tunability of the metal-ligand framework enables the design of stimuli-responsive systems that release their payload in response to specific biological triggers, such as pH changes in the tumor microenvironment.

Targeted Drug Delivery to Cancer Cells

Coordination polymers can be engineered as nanostructured materials (nanoscale coordination polymers or NCPs) for cancer therapy. These NCPs can encapsulate anticancer drugs and can be surface-functionalized with targeting ligands to enhance their uptake by cancer cells. The acidic environment of tumors can trigger the degradation of the coordination polymer framework, leading to the release of the encapsulated drug directly at the tumor site, thereby increasing therapeutic efficacy and reducing systemic toxicity.

drug_delivery_pathway cluster_formulation Formulation cluster_delivery Systemic Circulation & Targeting cluster_release Cellular Uptake & Drug Release ncp This compound-based Coordination Polymer encapsulation Drug Encapsulation ncp->encapsulation drug Anticancer Drug drug->encapsulation circulation Systemic Circulation encapsulation->circulation targeting Tumor Targeting (EPR Effect/Active Targeting) circulation->targeting uptake Cellular Uptake (Endocytosis) targeting->uptake stimuli Stimuli-Responsive Degradation (e.g., low pH) uptake->stimuli release Drug Release stimuli->release apoptosis Cancer Cell Apoptosis release->apoptosis

Figure 5: Conceptual pathway for targeted drug delivery.

Characterization of this compound-Based Coordination Polymers

A thorough characterization of the synthesized coordination polymers is crucial to understand their structure and properties. Key techniques include:

  • Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, and the overall coordination environment of the metal centers.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to identify the crystalline phases present.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the functional groups present in the coordination polymer and to confirm the coordination of the this compound ligand to the metal center.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the coordination polymer and provides information about the loss of solvent molecules.

  • Scanning Electron Microscopy (SEM): Used to visualize the morphology and particle size of the synthesized materials.

Summary of Crystallographic Data

The following table summarizes representative crystallographic data for an this compound-containing coordination polymer.

Parameter[Ni(C₁₂H₁₄O₄)(C₁₁H₉N₃O)(H₂O)]·H₂O[Ni(C₁₄H₁₈O₄)(C₁₁H₉N₃O)]·H₂O
Crystal System MonoclinicOrthorhombic
Space Group P2/nPbca
a (Å) 7.154(2)21.789(3)
b (Å) 16.402(3)9.5494(12)
c (Å) 7.549(2)22.345(3)
α (°) 9090
β (°) 115.83(2)90
γ (°) 9090
V (ų) 798.5(3)4648.1(10)
Z 28

This document provides a comprehensive overview and practical protocols for the synthesis of this compound-based coordination polymers. The detailed methodologies and characterization data serve as a valuable resource for researchers in materials science and drug development, facilitating the exploration of these promising materials for various applications.

References

Application Notes and Protocols for the Analytical Characterization of Isonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isonicotinamide, the amide derivative of isonicotinic acid, is a significant compound in pharmaceutical research and development. It serves as a key building block in the synthesis of various pharmaceutical agents and is also investigated for its own therapeutic potential.[1] A thorough analytical characterization of this compound is crucial for quality control, stability studies, and formulation development. These application notes provide detailed protocols for the characterization of this compound using a range of analytical techniques.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the determination of this compound. A reversed-phase HPLC method is commonly employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[2]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution is typically used. A common mobile phase consists of acetonitrile and water with a small amount of acid, such as phosphoric acid or formic acid for MS compatibility.[3] For example, a mobile phase of acetonitrile and 20 mM potassium phosphate buffer (pH 6.8) in a 60:40 (v/v) ratio can be effective.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Column Temperature: Maintain the column at a constant temperature, for instance, 30 °C.

  • Detection: UV detection at approximately 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to get a concentration of 1 mg/mL. Prepare working standards by further dilution.

    • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute to a suitable concentration within the calibration range. For instance, a 1 mg/mL stock solution can be prepared, which may require sonication for complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterValueReference
ColumnC18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile: 20 mM Potassium Phosphate Buffer (pH 6.8) (60:40 v/v)
Flow Rate1.0 mL/min
Temperature30 °C
DetectionUV at 265 nm
Injection Volume10 µL

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis MobilePhase Prepare Mobile Phase HPLC HPLC System MobilePhase->HPLC Standard Prepare Standard Solution Standard->HPLC Sample Prepare Sample Solution Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Acquisition Data Acquisition Detector->Acquisition Analysis Data Analysis Acquisition->Analysis

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound, often requiring derivatization to enhance its volatility.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column suitable for the analysis of polar compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation (with Derivatization):

    • Dissolve a known amount of this compound in a suitable solvent (e.g., pyridine).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes to facilitate the reaction.

    • Inject an aliquot of the derivatized sample into the GC-MS.

Data Presentation:

ParameterValue
Column5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium (1.0 mL/min)
Injector Temp.250 °C
Oven Program100°C (2 min), then 10°C/min to 250°C (5 min)
IonizationEI, 70 eV
Mass Rangem/z 40-400

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis Sample Dissolve Sample Derivatize Add Derivatizing Agent & Heat Sample->Derivatize GCMS GC-MS System Derivatize->GCMS Column Capillary Column GCMS->Column MS Mass Spectrometer Column->MS Acquisition Data Acquisition MS->Acquisition Analysis Data Analysis Acquisition->Analysis

GC-MS Analysis Workflow

Spectroscopic Analysis

Spectroscopic methods provide valuable information about the chemical structure and functional groups of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)AssignmentReference
3368, 3185-NH₂ stretching
1658C=O (Amide I) stretching
1621N-H bending
1595Pyridine ring stretching
1393C-N stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

Data Presentation:

¹H NMR (DMSO-d₆, 300 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
8.75d2HH-2, H-6
8.20s (br)1H-NH₂
7.80d2HH-3, H-5
7.65s (br)1H-NH₂

¹³C NMR (DMSO-d₆): (Data for the similar compound nicotinamide is provided for reference)

Chemical Shift (δ, ppm)AssignmentReference
165.9C=O
152.0C-2
148.9C-6
135.5C-4
130.4C-5
123.5C-3

Solid-State Characterization

Solid-state properties of this compound, such as crystallinity and thermal behavior, are important for formulation and stability.

Powder X-Ray Diffraction (PXRD)

PXRD is used to investigate the crystalline nature of this compound.

Experimental Protocol:

  • Instrumentation: A powder X-ray diffractometer.

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 5° to 40°) using Cu Kα radiation.

Data Presentation:

The PXRD pattern of this compound exhibits characteristic peaks at specific 2θ angles, indicating its crystalline structure. The exact peak positions and intensities can vary slightly depending on the polymorph. A representative diffractogram should be compared with reference patterns.

Thermal Analysis

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties of this compound.

Experimental Protocol:

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. Record the heat flow as a function of temperature.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. Record the weight loss as a function of temperature.

Data Presentation:

TechniqueObservationApproximate Temperature (°C)Reference
DSCMelting Endotherm155 - 159
TGAOnset of Decomposition> 200

Relationship between Solid-State Characterization Techniques:

SolidState_Relationship This compound This compound (Solid Sample) PXRD Powder X-Ray Diffraction (PXRD) This compound->PXRD Determines Crystallinity DSC Differential Scanning Calorimetry (DSC) This compound->DSC Measures Thermal Transitions (e.g., Melting) TGA Thermogravimetric Analysis (TGA) This compound->TGA Measures Thermal Stability & Decomposition PXRD->DSC Correlates with Phase Transitions DSC->TGA Identifies if transitions involve mass loss

Interrelation of Solid-State Techniques

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

Experimental Protocol:

Subject this compound samples to various stress conditions as outlined in the table below. Analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

Stress Conditions:

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60 °C for a specified time.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 60 °C for a specified time.
Oxidative Degradation Treat an aqueous solution of this compound with 3% H₂O₂ at room temperature.
Thermal Degradation Expose the solid drug to dry heat (e.g., 105 °C) for a specified period.
Photolytic Degradation Expose a solution of this compound to UV and visible light as per ICH Q1B guidelines.

Data Presentation:

Summarize the percentage degradation of this compound and the formation of any major degradation products under each stress condition in a table.

Logical Workflow for Forced Degradation Study:

Forced_Degradation_Workflow Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Analyze by Stability-Indicating HPLC Method Stress->Analysis Data Identify & Quantify Degradation Products Analysis->Data Conclusion Assess Stability & Validate Method Data->Conclusion

Forced Degradation Study Workflow

References

Isonicotinamide Derivatization: Enhancing Biological Activity for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinamide, a derivative of pyridine-4-carboxylic acid, serves as a versatile scaffold in medicinal chemistry. Its inherent biological properties, coupled with the chemical tractability of the pyridine ring and the amide group, make it an attractive starting point for the development of novel therapeutic agents. Through targeted derivatization, the biological activity of the this compound core can be significantly enhanced and modulated to achieve desired therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

These application notes provide a comprehensive overview of the derivatization of this compound to enhance its biological activity. This document includes detailed experimental protocols for the synthesis of key derivatives and for the evaluation of their biological effects. Quantitative data are summarized in structured tables for easy comparison, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

I. Enhanced Anti-inflammatory Activity

Derivatization of this compound has yielded compounds with potent anti-inflammatory properties, primarily through the inhibition of reactive oxygen species (ROS) production.

Data Presentation: Anti-inflammatory Activity of this compound Derivatives
CompoundDerivative StructureAssayIC50 (µg/mL)Standard Drug (Ibuprofen) IC50 (µg/mL)Reference
1 N-(3-Aminophenyl) this compoundROS Inhibition1.42 ± 0.111.2 ± 1.9[1]
2 N-(4-Aminophenyl) this compoundROS Inhibition8.6 ± 0.511.2 ± 1.9[1]
3 N-(4-Butyramidophenyl) this compoundROS Inhibition3.7 ± 1.711.2 ± 1.9[1]
Experimental Protocols

Protocol 1: Synthesis of N-(substituted-phenyl) this compound Derivatives

This protocol describes the synthesis of N-phenyl this compound derivatives via the acylation of a substituted aniline with isonicotinoyl chloride.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 3-aminoaniline, 4-aminoaniline)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Activation of Isonicotinic Acid:

    • In a round-bottom flask, suspend isonicotinic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude isonicotinoyl chloride is used in the next step without further purification.

  • Amidation Reaction:

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • Dissolve the crude isonicotinoyl chloride from the previous step in anhydrous DCM and add it dropwise to the solution of the substituted aniline and triethylamine.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(substituted-phenyl) this compound.

Protocol 2: In Vitro Anti-inflammatory Activity Assay (ROS Inhibition)

This protocol measures the inhibition of reactive oxygen species (ROS) production from phorbol myristate acetate (PMA)-stimulated human neutrophils.

Materials:

  • Hanks' Balanced Salt Solution (HBSS)

  • Ficoll-Paque

  • Phorbol 12-myristate 13-acetate (PMA)

  • Luminol

  • This compound derivatives (test compounds)

  • Ibuprofen (standard drug)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Neutrophil Isolation:

    • Isolate human neutrophils from fresh heparinized blood by density gradient centrifugation using Ficoll-Paque.

    • Wash the isolated neutrophils with HBSS and resuspend in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • In a 96-well white microplate, add 25 µL of the test compound solution at various concentrations.

    • Add 25 µL of the neutrophil suspension to each well.

    • Incubate the plate at 37 °C for 15 minutes.

    • Add 25 µL of luminol solution.

    • Initiate the chemiluminescence reaction by adding 25 µL of PMA solution.

  • Measurement:

    • Immediately measure the luminescence for 50 minutes using a luminometer.

    • The percentage of ROS inhibition is calculated relative to the control (neutrophils stimulated with PMA without any test compound).

    • IC50 values are determined from the dose-response curves.

Signaling Pathway

ROS_Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Neutrophil cluster_derivatives This compound Derivatives cluster_response Inflammatory Response PMA PMA PKC PKC PMA->PKC activates NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase activates Superoxide O₂⁻ NADPH_Oxidase->Superoxide reduces O2 O₂ O2:e->Superoxide:w ROS ROS Superoxide->ROS generates Inflammation Inflammation ROS->Inflammation mediates Derivatives This compound Derivatives Derivatives->ROS inhibit

Caption: ROS production and inhibition by this compound derivatives.

II. Enhanced Antimicrobial Activity

This compound derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

Data Presentation: Antimicrobial Activity of this compound Derivatives
CompoundDerivative StructureMicroorganismMIC (µg/mL)Reference
4 2,5-hexanedione bis(isonicotinylhydrazone) complex with CdS. aureus>100[2]
5 Isonicotinoyl-DL-AlanineS. aureus250[3]
6 Isonicotinoyl-DL-ValineE. coli500
7 Quaternized this compound DerivativeF. oxysporum10-100
Experimental Protocols

Protocol 3: Synthesis of 2,5-Hexanedione bis(isonicotinylhydrazone)

This protocol describes the condensation reaction between 2,5-hexanedione and isonicotinic acid hydrazide.

Materials:

  • 2,5-Hexanedione

  • Isonicotinic acid hydrazide (Isoniazid)

  • Ethanol (EtOH)

Procedure:

  • Dissolve isonicotinic acid hydrazide (2.0 eq) in hot ethanol.

  • Add 2,5-hexanedione (1.0 eq) to the solution.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature.

  • The resulting precipitate is filtered, washed with ethanol, and dried to yield 2,5-hexanedione bis(isonicotinylhydrazone).

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of a compound against a specific microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum

  • This compound derivatives (test compounds)

  • 96-well microtiter plate

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution:

    • Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow

MIC_Workflow Inoculum Prepare Standardized Inoculum Plate Inoculate 96-well Plate Inoculum->Plate Dilution Serial Dilution of Test Compound Dilution->Plate Incubate Incubate at Optimal Temperature Plate->Incubate Read Read and Determine MIC Incubate->Read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

III. Enhanced Anticancer Activity

The this compound scaffold has been exploited to develop potent anticancer agents that can induce apoptosis and inhibit key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR-2 pathway.

Data Presentation: Anticancer Activity of this compound Derivatives
CompoundDerivative StructureCell LineIC50 (µM)TargetReference
8 Nicotinamide derivativeHCT-11615.4VEGFR-2
9 Nicotinamide derivativeHepG29.8VEGFR-2
10 Isonicotinohydrazide derivativeHCT-1161.367 (µg/mL)Not specified
Experimental Protocols

Protocol 5: Synthesis of N-(4-acetylphenyl)nicotinamide

This protocol describes the synthesis of a key intermediate for various anticancer nicotinamide derivatives.

Materials:

  • Nicotinic acid

  • Thionyl chloride

  • 4-Aminoacetophenone

  • Acetonitrile

  • Triethylamine (TEA)

Procedure:

  • Synthesis of Nicotinoyl Chloride:

    • Reflux a mixture of nicotinic acid (1.0 eq) and thionyl chloride (excess) for 2 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain nicotinoyl chloride.

  • Synthesis of N-(4-acetylphenyl)nicotinamide:

    • Dissolve 4-aminoacetophenone (1.0 eq) and triethylamine (1.1 eq) in acetonitrile.

    • Add a solution of nicotinoyl chloride (1.0 eq) in acetonitrile dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Filter the precipitate and wash with water to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield pure N-(4-acetylphenyl)nicotinamide.

Protocol 6: VEGFR-2 Kinase Assay

This protocol measures the inhibitory activity of compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer

  • This compound derivatives (test compounds)

  • Sorafenib (reference drug)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. The luminescence signal is proportional to the amount of ADP, which is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition of VEGFR-2 activity for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 values from the dose-response curves.

Protocol 7: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

Materials:

  • HCT-116 cells (or other cancer cell line)

  • Complete growth medium

  • This compound derivative (test compound)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed HCT-116 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing RNase A and PI.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 8: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cancer cells (e.g., HCT-116)

  • This compound derivative (test compound)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound to induce apoptosis.

    • Lyse the cells using a suitable cell lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

  • Assay:

    • In a 96-well plate, add the cell lysate and the caspase-3 substrate.

    • Incubate at 37°C for 1-2 hours.

  • Measurement:

    • Measure the absorbance (for pNA substrate) or fluorescence at the appropriate wavelength. The signal is proportional to the caspase-3 activity.

Signaling Pathways

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Derivatives This compound Derivatives Derivatives->VEGFR2 inhibit Ras Ras PLCg->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates Cell_Stress Cellular Stress Mitochondrion Mitochondrion Cell_Stress->Mitochondrion induces Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Derivatives This compound Derivatives Derivatives->Cell_Stress induce

References

Application Notes and Protocols for High-Throughput Screening of Isonicotinamide Co-crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinamide, a structural isomer of nicotinamide (a form of vitamin B3), is a versatile and widely used co-former in the field of crystal engineering and pharmaceutical sciences. Its ability to form robust hydrogen bonds, particularly the common carboxylic acid-pyridine heterosynthon, makes it an excellent candidate for forming co-crystals with a variety of active pharmaceutical ingredients (APIs). Co-crystallization can significantly improve the physicochemical properties of APIs, such as solubility, dissolution rate, stability, and bioavailability, without altering the pharmacological activity of the drug molecule itself.

High-throughput screening (HTS) methodologies have revolutionized the process of co-crystal discovery, enabling the rapid and efficient screening of numerous co-former and solvent combinations. This document provides detailed application notes and experimental protocols for the high-throughput screening of this compound co-crystals, intended to guide researchers in the efficient discovery of novel solid forms of APIs.

Data Presentation: Physicochemical Properties of this compound Co-crystals

The following tables summarize quantitative data for a selection of this compound co-crystals, providing a comparative overview of their key physicochemical properties.

Table 1: Melting Points of this compound Co-crystals

Active Pharmaceutical Ingredient (API) / Co-formerStoichiometric Ratio (API:this compound)Melting Point (°C)Reference
Diflunisal2:1182[1]
Theophylline1:1189.11[2]
Propofol1:1~68[3]
Ibuprofen1:1120[4]
Clofibric Acid1:1-[5]
Diclofenac1:1-

Note: Melting points can vary slightly depending on the experimental conditions (e.g., heating rate).

Table 2: Solubility and Dissolution Data of this compound Co-crystals

Co-crystalSolvent/MediumSolubilityDissolution Rate EnhancementReference
Theophylline-IsonicotinamideIsopropanol, N,N-dimethylformamide, n-pentanolData available in ternary phase diagrams-
Diflunisal-Isonicotinamide-Higher aqueous solubility than pure drugFaster dissolution rate than pure drug
Ibuprofen-Nicotinamide (as a related example)Distilled WaterSignificantly enhanced compared to ibuprofen-

Note: Quantitative solubility data for many this compound co-crystals is often presented in the context of specific studies and may not be readily available in a centralized format. Researchers are encouraged to consult the primary literature for detailed solubility information.

Experimental Protocols

This section provides detailed methodologies for key high-throughput screening experiments for this compound co-crystals.

Protocol 1: High-Throughput Liquid-Assisted Grinding (LAG) in a 96-Well Plate Format

Objective: To rapidly screen for co-crystal formation between an API and this compound using minimal amounts of material.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • 96-well plate (e.g., polypropylene or stainless steel)

  • Grinding balls (e.g., stainless steel, zirconia)

  • A selection of grinding solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile, water, nitromethane)

  • Automated liquid handler (optional, for high-throughput setup)

  • Mixer mill or plate shaker

  • Powder X-ray Diffraction (PXRD) instrument for analysis

Procedure:

  • Preparation of the 96-Well Plate:

    • Dispense the API and this compound into each well of the 96-well plate. A typical starting point is a 1:1 molar ratio, with a total material weight of 5-20 mg per well.

    • Add one or two grinding balls to each well.

  • Solvent Addition:

    • Add a small volume (typically 20-50 µL) of a screening solvent to each well. The choice of solvent can significantly influence co-crystal formation. A diverse range of solvents should be screened.

  • Grinding:

    • Seal the 96-well plate securely.

    • Place the plate in a mixer mill or a high-speed plate shaker.

    • Grind the samples at a specified frequency (e.g., 25-30 Hz) for a set duration (e.g., 20-60 minutes).

  • Sample Recovery and Analysis:

    • After grinding, carefully remove the grinding balls.

    • Dry the resulting powders under vacuum or by gentle heating.

    • Analyze the contents of each well by Powder X-ray Diffraction (PXRD) to identify the formation of new crystalline phases, indicative of co-crystal formation.

Protocol 2: High-Throughput Slurry Conversion in a 96-Well Plate Format

Objective: To screen for the thermodynamically most stable co-crystal form in a variety of solvents.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • 96-well filter plate

  • A selection of slurrying solvents

  • Magnetic stir plate or orbital shaker compatible with 96-well plates

  • Stir bars or beads for each well

  • Vacuum manifold for filtration

  • PXRD instrument for analysis

Procedure:

  • Dispensing Solids:

    • Dispense the API and this compound into each well of the 96-well filter plate (typically in a 1:1 molar ratio).

    • Add a small stir bar or beads to each well.

  • Solvent Addition and Slurrying:

    • Add a sufficient volume of each screening solvent to each well to create a mobile slurry.

    • Seal the plate and place it on a magnetic stir plate or orbital shaker.

    • Stir the slurries at a constant speed (e.g., 150 rpm) for an extended period (e.g., 24-72 hours) at a controlled temperature.

  • Filtration and Drying:

    • After the slurrying period, filter the solids using a vacuum manifold.

    • Wash the solids with a small amount of the respective solvent.

    • Dry the solids in the plate, for example, by placing it in a vacuum oven.

  • Analysis:

    • Analyze the dried solids from each well using PXRD to determine the crystalline form present.

Protocol 3: Differential Scanning Calorimetry (DSC) for High-Throughput Screening

Objective: To rapidly screen for potential co-crystal formation by observing thermal events such as melting point depression or the appearance of new thermal transitions.

Materials:

  • Physical mixtures of API and this compound (typically 1:1 molar ratio)

  • DSC instrument with an autosampler for high-throughput analysis

  • DSC pans (e.g., aluminum)

Procedure:

  • Sample Preparation:

    • Prepare physical mixtures of the API and this compound by gentle mixing.

    • Accurately weigh 1-5 mg of each mixture into a DSC pan.

    • Seal the pans.

  • DSC Analysis:

    • Place the sealed pans in the DSC autosampler.

    • Set up the DSC method:

      • Heating rate: A standard rate is 10 °C/min.

      • Temperature range: Start from room temperature to a temperature above the melting points of both individual components.

      • Inert atmosphere: Purge with nitrogen gas.

  • Data Interpretation:

    • Analyze the resulting thermograms. The formation of a co-crystal is often indicated by:

      • A single melting endotherm at a temperature different from the melting points of the individual components.

      • The absence of the melting endotherms of the pure components.

      • An exothermic event (crystallization) followed by a melting endotherm at a higher temperature.

Mandatory Visualizations

G cluster_prep Preparation cluster_hts High-Throughput Screening cluster_analysis Analysis API API Dispense Dispense API & This compound API->Dispense Coformer This compound Coformer->Dispense Solvents Solvent Library AddSolvent Add Solvents Solvents->AddSolvent Plate 96-Well Plate Plate->Dispense Dispense->AddSolvent Screening Screening Method (LAG, Slurry, Sonication) AddSolvent->Screening Dry Dry Samples Screening->Dry PXRD PXRD Analysis Dry->PXRD Hit Identify 'Hits' (New Crystalline Phases) PXRD->Hit

Caption: High-Throughput Co-crystal Screening Workflow.

G cluster_design Co-crystal Design Principles cluster_selection Co-former Selection cluster_outcome Screening Outcome Synthon Supramolecular Synthon Approach Cocrystal Co-crystal Formation Synthon->Cocrystal Favored Heterosynthon NoCocrystal No Co-crystal (Physical Mixture) Synthon->NoCocrystal Favored Homosynthon pKa ΔpKa Rule (pKa(base) - pKa(acid) < 0) pKa->Cocrystal ΔpKa < 0 Salt Salt Formation pKa->Salt ΔpKa > 3 API_FG API Functional Groups (e.g., -COOH, -OH) API_FG->Synthon API_FG->pKa INA_FG This compound Functional Groups (Pyridine, Amide) INA_FG->Synthon INA_FG->pKa

Caption: Logical Relationship in this compound Co-crystal Screening.

References

Application Notes and Protocols for the Preparation of Stable Isonicotinamide Polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the preparation of stable and metastable polymorphs of isonicotinamide (INA), a compound known for its extensive polymorphism.[1][2][3] Understanding and controlling the polymorphic outcome is critical in the pharmaceutical industry to ensure the desired physical and chemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability.

Introduction to this compound Polymorphism

This compound is known to exist in at least six polymorphic forms.[2][3] These different crystalline forms arise from the ability of the INA molecule to adopt different conformations and pack in various arrangements in the crystal lattice. The stability relationship between these polymorphs can be complex, with some being thermodynamically stable under certain conditions while others are metastable. The preparation of a specific, desired polymorph often requires precise control over crystallization conditions.

Methods for Polymorph Preparation

Several methods can be employed to prepare different polymorphs of this compound. The choice of method and the specific experimental parameters can significantly influence the resulting crystalline form. Key methods include:

  • Solution Crystallization: This is the most common method and includes techniques such as cooling crystallization and solvent evaporation. The choice of solvent is crucial as it can influence the conformation of INA molecules in solution and thus the resulting polymorph.

  • Melt Crystallization: This method involves melting the solid and then cooling it to induce crystallization. It can sometimes yield polymorphs that are not accessible from solution.

  • Use of Additives and Templates: The presence of other molecules (additives) or surfaces (templates) can influence the nucleation and growth of a specific polymorph.

Experimental Protocols

Protocol 1: Cooling Crystallization for the Preparation of this compound Form II (Stable Form)

This protocol describes the preparation of the thermodynamically stable Form II of this compound by cooling crystallization from an ethanolic solution.

Materials:

  • This compound (INA)

  • Ethanol (absolute)

  • Crystallization vials

  • Magnetic stirrer and stir bars

  • Thermostatically controlled cooling system

Procedure:

  • Prepare a saturated solution of this compound in ethanol at a specific temperature (e.g., 40 °C). The concentration will depend on the solubility of INA in ethanol at that temperature. For example, concentrations of 87.5 g/L and 98.0 g/L have been used to achieve supersaturations of 1.25 and 1.40, respectively, at 25 °C.

  • Ensure complete dissolution of the solid by stirring.

  • Filter the hot solution to remove any undissolved particles.

  • Transfer the solution to a clean crystallization vial.

  • Cool the solution at a controlled rate. The cooling rate can influence the polymorphic outcome. A slow cooling rate generally favors the formation of the thermodynamically stable form.

  • Once crystals have formed, separate them from the mother liquor by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum at room temperature.

  • Characterize the resulting polymorph using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy.

Protocol 2: Evaporative Crystallization for the Preparation of Metastable this compound Polymorphs

This protocol outlines a general procedure for obtaining metastable polymorphs of this compound through solvent evaporation. The choice of solvent is critical in this method.

Materials:

  • This compound (INA)

  • Selected solvent (e.g., nitromethane, nitrobenzene, alcohols)

  • Crystallization dishes or vials

  • Fume hood

Procedure:

  • Prepare a solution of this compound in the chosen solvent at room temperature. The concentration should be below the saturation point to ensure complete dissolution.

  • Filter the solution to remove any particulate matter.

  • Place the solution in an open container (e.g., a petri dish or a beaker) in a fume hood to allow for slow evaporation of the solvent.

  • Monitor the crystallization process. The rate of evaporation can be controlled by adjusting the airflow in the fume hood or by partially covering the container.

  • Once a sufficient amount of crystals has formed, harvest them by filtration.

  • Gently wash the crystals with a minimal amount of a solvent in which the crystals are poorly soluble.

  • Dry the crystals under ambient conditions or mild vacuum.

  • Characterize the obtained polymorphs immediately, as metastable forms can sometimes convert to more stable forms over time.

Protocol 3: Template-Induced Nucleation for Polymorph Control

This protocol describes the use of heterogeneous templates to induce the nucleation of specific this compound polymorphs.

Materials:

  • This compound (INA)

  • Solvent (e.g., ethanol)

  • Template material (e.g., TiO2 in anatase or rutile form, synthetic zeolite ZSM-5, mesoporous aluminosilicate MCM-41)

  • Crystallization reactor with in-situ monitoring capabilities (e.g., turbidity probe)

  • Ultrasonicator

Procedure:

  • Prepare a supersaturated solution of this compound in the chosen solvent at a controlled temperature.

  • Disperse a small amount of the template material (e.g., 3 mg/L) into the solution.

  • Use ultrasonication for a short period (e.g., 15 minutes) to ensure a good dispersion of the template particles.

  • Monitor the solution for the onset of nucleation. The induction time is expected to be shorter in the presence of the template compared to unseeded crystallization.

  • Allow the crystallization to proceed to completion.

  • Isolate the crystals by filtration.

  • Wash and dry the crystals.

  • Analyze the polymorphic form of the crystals, paying attention to whether the template induced the formation of a specific polymorph. For instance, TiO2 in the anatase form has been shown to induce a mixture of metastable forms I and III in ethanol.

Data Presentation

Table 1: Solvents and Conditions for this compound Polymorph Preparation

PolymorphPreparation MethodSolvent(s)Key ConditionsReference(s)
Form I (Metastable) Solution CrystallizationNitromethane, NitrobenzeneSolvents that enable chain association of INA molecules.
Form II (Stable) Cooling CrystallizationEthanolCrystallization from solutions containing dimers and chains.
Form III (Metastable) Template-InducedEthanol with TiO2 (anatase)Heterogeneous nucleation on the template surface.
Form VI Serendipitous DiscoveryChloroformDiscovered during an attempted co-crystallization with allopurinol.
Multiple Forms Melt CrystallizationNoneCooling from the molten state.
Multiple Forms Evaporative CrystallizationVarious organic solventsSlow evaporation at room temperature.

Table 2: Influence of Additives on this compound Crystallization

AdditiveEffectReference(s)
Naphthalene-1,5-diolCan facilitate the formation of metastable forms.
4-Carboxybenzeneboronic acidCan help in achieving crystallization control.
2-Picolinic acidCan prevent concomitant crystallization.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_post Post-Crystallization cluster_analysis Analysis start Start: this compound Solid dissolve Dissolve in Chosen Solvent (e.g., Ethanol, Nitromethane) start->dissolve saturate Control Concentration & Temperature for Supersaturation dissolve->saturate filter_sol Filter Solution saturate->filter_sol cooling Cooling Crystallization filter_sol->cooling Controlled Cooling evaporation Evaporative Crystallization filter_sol->evaporation Slow Evaporation template Template-Induced Nucleation filter_sol->template Add Template isolate Isolate Crystals (Filtration) cooling->isolate evaporation->isolate template->isolate wash Wash Crystals isolate->wash dry Dry Crystals wash->dry pxrd PXRD dry->pxrd dsc DSC dry->dsc raman Raman Spectroscopy dry->raman polymorph_selection_logic cluster_factors Controlling Factors cluster_outcome Polymorphic Outcome solvent Solvent Choice stable Stable Polymorph (Form II) solvent->stable solvent->stable e.g., Ethanol metastable Metastable Polymorphs (Forms I, III, etc.) solvent->metastable solvent->metastable e.g., Nitromethane supersaturation Supersaturation Level supersaturation->metastable concomitant Concomitant Polymorphism supersaturation->concomitant cooling_rate Cooling/Evaporation Rate cooling_rate->stable cooling_rate->stable Slow cooling_rate->metastable cooling_rate->metastable Fast additives Presence of Additives/ Templates additives->stable additives->metastable additives->metastable e.g., TiO2 (anatase)

References

Application Notes and Protocols: Isonicotinamide as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isonicotinamide as a versatile ligand in coordination chemistry. The content covers synthetic protocols for metal-isonicotinamide complexes, their characterization, and diverse applications, with a focus on catalysis and biological systems.

Introduction to this compound in Coordination Chemistry

This compound (Isn), the amide derivative of isonicotinic acid, is a valuable ligand in the field of coordination chemistry.[1] Its structure presents multiple potential coordination sites: the pyridine ring nitrogen, the amide nitrogen, and the carbonyl oxygen. This versatility allows this compound to act as a monodentate, bidentate, or bridging ligand, leading to the formation of a wide array of coordination complexes with diverse structures and properties, including monomers, coordination polymers, and co-crystals.[2][3][4][5] The coordination behavior of this compound is influenced by factors such as the metal ion, the counter-anion, and the reaction conditions.

The resulting metal complexes exhibit interesting properties and have potential applications in various fields. They have been investigated for their catalytic activity in organic reactions, as well as for their biological activities, including antibacterial, antifungal, and anticancer properties.

Coordination Modes of this compound

This compound can coordinate to metal centers in several ways, primarily through the pyridine nitrogen and the carbonyl oxygen. The specific coordination mode depends on the metal ion and reaction conditions.

  • Monodentate Coordination: The most common coordination mode is through the pyridine ring nitrogen atom. This is observed in numerous complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II).

  • O-Monodentate Coordination: Coordination can also occur through the carbonyl oxygen atom, particularly with lanthanide ions.

  • Bridging Ligand: this compound can act as a bridging ligand, connecting two metal centers. This is often achieved through simultaneous coordination of the pyridine nitrogen to one metal and the carbonyl oxygen to another, leading to the formation of coordination polymers.

Caption: Coordination modes of this compound.

Experimental Protocols

A general procedure for the synthesis of metal-isonicotinamide complexes involves the reaction of a metal salt with this compound in a suitable solvent. The stoichiometry of the reactants and the reaction conditions (temperature, reaction time) can be varied to obtain different products.

Protocol for the Synthesis of [Cu(Pip)₂(Isn)₂] (3) and {[Cu₃(Pip)₂(OAc)₂(μ-Isn)₂(Isn)₂(μ-OCH₃)₂(MeOH)₂]·2MeOH}n (4)

  • Materials: [Cu(μ-OAc)(μ-Pip)(MeOH)]₂ (1) (OAc = acetate; Pip = 1,3-benzodioxole-5-carboxylate), this compound (Isn), Methanol (MeOH).

  • Procedure for Mixture of (3) and (4):

    • Mix compound 1 and this compound in a 1:7 molar ratio in methanol.

    • Reflux the mixture for one week.

    • Violet crystals of 3 and green crystals of 4 will crystallize simultaneously and can be mechanically separated.

  • Procedure for Isolation of (3):

    • Mix compound 1 and this compound in a 1:2 molar ratio in methanol.

    • Reflux the mixture.

    • This procedure yields exclusively compound 3 .

This protocol describes the synthesis of transition metal complexes of a Schiff base derived from isonicotinohydrazide and isatin.

  • Synthesis of the Schiff Base Ligand (C₁₄H₁₀N₄O₂):

    • Condense isoniazid (isonicotinohydrazide) with isatin in a suitable solvent.

  • Synthesis of Metal Complexes:

    • Dissolve the Schiff base ligand in a suitable solvent.

    • Add a solution of the desired transition metal precursor (e.g., Ru, Ni, Co, Cu salts) to the ligand solution.

    • The resulting complexes can be isolated by filtration.

This method is used for the synthesis of crystalline coordination polymers.

  • Materials: Ni(NO₃)₂·6H₂O, 1,3-adamantanediacetic acid (adaH₂), N-(pyridin-3-yl)this compound (3-pina), 1.0 M NaOH solution, distilled water.

  • Procedure:

    • Place Ni(NO₃)₂·6H₂O (0.37 mmol), adaH₂ (0.37 mmol), 3-pina (0.37 mmol), and 0.75 ml of 1.0 M NaOH solution in 10 ml of distilled water in a Teflon-lined acid digestion bomb.

    • Seal the bomb and heat it in an oven at 393 K for 48 hours.

    • Cool the bomb slowly to 273 K.

    • Green crystals of the coordination polymer will be obtained.

Synthesis_Workflow cluster_solution Solution-Based Synthesis cluster_hydrothermal Hydrothermal Synthesis Metal_Salt Metal Salt Mixing Mixing & Stirring Metal_Salt->Mixing This compound This compound This compound->Mixing Solvent Solvent Solvent->Mixing Reaction Reaction (Reflux/RT) Mixing->Reaction Isolation Isolation (Filtration) Reaction->Isolation Complex Metal-Isonicotinamide Complex Isolation->Complex Reactants Metal Salt, this compound Derivative, Co-ligand, Base Teflon_Bomb Teflon-lined Bomb Reactants->Teflon_Bomb Water Water Water->Teflon_Bomb Heating Heating (Oven) Teflon_Bomb->Heating Cooling Slow Cooling Heating->Cooling Crystals Crystalline Coordination Polymer Cooling->Crystals

Caption: General workflows for synthesis.

Characterization Techniques

A combination of spectroscopic and analytical techniques is employed to characterize metal-isonicotinamide complexes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is crucial for determining the coordination mode of this compound. A shift in the vibrational frequencies of the pyridine ring and the carbonyl group upon complexation provides evidence of coordination. For instance, an upward shift of the pyridine ring vibrations and a downward shift of the carbonyl stretching vibration indicate coordination through the pyridine nitrogen and carbonyl oxygen, respectively.

  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in determining the geometry of the coordination sphere.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall molecular geometry.

  • Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

  • Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and the decomposition pathways.

Quantitative Data

The following tables summarize key quantitative data for selected metal-isonicotinamide complexes.

Table 1: Selected FT-IR Spectral Data (cm⁻¹) for this compound and its Complexes

Compoundν(NH)ν(C=O)Pyridine Ring VibrationsReference
This compound (free)3370, 318716681595, 993, 627
[Cu(Pip)₂(Isn)₂]3321, 31401680-
M(iso)₂Ni(CN)₄ (M=Cd, Zn, Ni, Cu)--Upward shifts from free ligand
Lanthanide-ina complexes-Shifted-

Table 2: Selected Crystallographic Data for a Cu(II)-Isonicotinamide Complex

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Reference
[Cu(Pip)₂(Isn)₂]·C₅H₁₁OH (3a)--Cu-O: 2.5069(16)O-Cu-O, N-Cu-N: 57.69(6) - 122.31(6)
{[Cu₃(Pip)₂(OAc)₂(μ-Isn)₂(Isn)₂(μ-OCH₃)₂(MeOH)₂]·2MeOH}n (4)TriclinicP-1--

Applications

Metal-isonicotinamide complexes have shown promise as catalysts in various organic transformations.

  • C-N Coupling Reactions: Copper complexes of isonicotinohydrazide-derived Schiff bases have demonstrated excellent catalytic activity for the amination of aryl halides.

  • Hydrogenation and Reductive Amination: Cobalt nanoparticles stabilized by silica-grafted this compound are effective catalysts for the hydrogenation of alkenes, nitriles, and ketones.

Catalysis_Pathway Reactants Substrates (e.g., Aryl Halide + Amine) Intermediate Catalytic Intermediate Reactants->Intermediate Coordination Catalyst Metal-Isonicotinamide Complex Catalyst->Intermediate Activation Products Products (e.g., C-N Coupled Product) Intermediate->Products Reaction Catalyst_Regen Catalyst Regeneration Products->Catalyst_Regen Product Release Catalyst_Regen->Catalyst

Caption: Catalytic cycle representation.

Coordination complexes of this compound and its derivatives have been evaluated for their biological potential.

  • Antibacterial and Antifungal Activity: Transition metal complexes of isonicotinohydrazide Schiff bases exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, and some show antifungal activity. Complexes of N-(2,5-dimethyl-1H-pyrrol-1-yl)this compound have also demonstrated activity against bacteria.

  • Anticancer and Antimetastatic Activity: Platinum(IV) complexes with substituted isonicotinamides have shown promising antimetastatic activity against experimental tumors with low toxicity. A novel N'-(2-cyanoacetyl)isonicotinohydrazide ligand and its metal complexes have been evaluated for their in vitro anticancer activity. Ruthenium(II) complexes bearing isonicotinic acid-based ligands have also been investigated for their cytotoxic activity.

Biological_Activity cluster_antibacterial Antibacterial/Antifungal cluster_anticancer Anticancer Complex Metal-Isonicotinamide Complex Inhibition Inhibition of Growth Complex->Inhibition Apoptosis Induction of Apoptosis/ Inhibition of Metastasis Complex->Apoptosis Bacteria Bacteria/Fungi Inhibition->Bacteria Acts on Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell Acts on

Caption: Biological application pathways.

Conclusion

This compound is a highly adaptable ligand that forms a vast range of coordination complexes with diverse structures and functionalities. The straightforward synthesis and the potential for fine-tuning the properties of these complexes make them attractive candidates for applications in catalysis and medicinal chemistry. Further research in this area is expected to lead to the development of novel materials with enhanced catalytic efficiencies and targeted biological activities.

References

Application Notes and Protocols for the Continuous Cocrystallization of Isonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cocrystallization is a widely utilized technique in the pharmaceutical industry to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their chemical structure. Isonicotinamide (INA), a derivative of vitamin B3, is a common and safe coformer used in the development of pharmaceutical cocrystals due to its ability to form robust hydrogen bonds.[1][2] Continuous manufacturing offers significant advantages over traditional batch processes, including improved product consistency, higher efficiency, and a smaller footprint. These application notes provide detailed experimental setups and protocols for the continuous cocrystallization of this compound with a model coformer, benzoic acid, using two primary methods: mixing-induced supersaturation and twin-screw extrusion.

Application Note 1: Continuous Cocrystallization via Mixing-Induced Supersaturation

This method combines reactive and antisolvent crystallization concepts to generate supersaturation by mixing two undersaturated solutions of the coformers in different solvent systems.[3][4] This approach allows for a wider selection of solvents and provides precise control over the crystallization process.

Experimental Protocol: this compound-Benzoic Acid (INA-BZA) Cocrystals

This protocol details the continuous production of both 1:1 and 2:1 stoichiometric cocrystals of this compound and benzoic acid.

1. Materials and Solution Preparation:

  • This compound (INA) Solution: Prepare a solution of this compound in deionized water at the desired concentration (e.g., 68.1 g/kg water).

  • Benzoic Acid (BZA) Solution: Prepare a solution of benzoic acid in ethanol at the desired concentration (e.g., 213 g/kg ethanol).

  • All solutions should be filtered through a 0.2 μm filter before use.

2. Experimental Setup:

  • Utilize two precision pumps (e.g., peristaltic or syringe pumps) to deliver the INA and BZA solutions.

  • Feed the two solutions into a static mixer (e.g., a T-mixer or a concentric capillary mixer) to ensure rapid and efficient mixing.

  • The outlet of the mixer should be connected to a residence time unit (e.g., coiled tubing) to allow for nucleation and crystal growth. The length and diameter of the tubing will determine the residence time.

  • The entire setup should be maintained at a constant temperature (isothermal conditions), for example, 25 °C.

3. Continuous Cocrystallization Procedure:

  • Set the pumps to the desired flow rates to achieve the target mass ratio and total flow rate.

  • Pump the INA and BZA solutions simultaneously through the mixer.

  • Supersaturation is induced upon mixing, leading to the nucleation of cocrystals.

  • The resulting slurry flows through the residence time unit.

  • Collect the slurry from the outlet of the residence time unit.

4. Product Isolation and Analysis:

  • Filter the collected slurry using a suitable filter (e.g., 0.2 μm PTFE filter).

  • Dry the collected solid product in an oven at a controlled temperature (e.g., 40 °C for 24 hours).

  • Analyze the dried product to confirm the cocrystal form and purity using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared (FTIR) spectroscopy.

Data Presentation: Process Parameters for INA-BZA Cocrystallization

The following tables summarize the experimental conditions derived from screening and continuous-run experiments for producing 1:1 and 2:1 INA-BZA cocrystals.

Table 1: Screening Experiment Parameters

Parameter Value
INA Solution Concentration 68.1 g/kg (in Water)
BZA Solution Concentration 213 g/kg (in Ethanol)
Temperature 25 °C
Solution Mass Ratios (INA:BZA) 2:1, 1:1, 1:2, 1:4, 1:9

| Agitation | Magnetic Stirrer |

Table 2: Continuous Process Parameters

Target Cocrystal INA Solution Flow Rate BZA Solution Flow Rate Total Flow Rate Ratio (w/w) Solid Output
2:1 INA-BZA 10-30 g/min 10-30 g/min 20, 40, 60 g/min 50:50 Yield dependent on flow rate

| 1:1 INA-BZA | 100 g/min | 15 g/min | 115 g/min | - | 0.0726 g/min (after 18 min) |

Workflow Diagram: Mixing-Induced Supersaturation

G cluster_input Input Solutions cluster_process Continuous Process cluster_output Downstream Processing INA_Sol This compound Solution (in Water) Pump1 Pump 1 INA_Sol->Pump1 BZA_Sol Benzoic Acid Solution (in Ethanol) Pump2 Pump 2 BZA_Sol->Pump2 Mixer Static Mixer Pump1->Mixer Flow Rate 1 Pump2->Mixer Flow Rate 2 RTU Residence Time Unit (Tubing) Mixer->RTU Slurry Filtration Filtration RTU->Filtration Drying Drying Filtration->Drying Analysis Product Analysis (PXRD, DSC) Drying->Analysis

Caption: Workflow for continuous cocrystallization by mixing-induced supersaturation.

Application Note 2: Continuous Cocrystallization via Twin-Screw Extrusion (TSE)

Twin-Screw Extrusion (TSE) is a solvent-free or solvent-assisted method for continuous cocrystallization. It utilizes heat and mechanical shear to induce solid-state transformations, making it an efficient and environmentally friendly "green" technology. This method is particularly effective for producing cocrystals of various APIs, including those with nicotinamide, a compound structurally similar to this compound.

Experimental Protocol: General TSE for this compound Cocrystals

1. Material Preparation:

  • Accurately weigh this compound and the coformer in the desired stoichiometric ratio (e.g., 1:1 or 2:1).

  • Blend the materials thoroughly using a suitable blender (e.g., a Turbula blender) for approximately 10 minutes to ensure a homogenous mixture.

2. Experimental Setup:

  • Use a co-rotating twin-screw extruder equipped with multiple controllable heating zones. A common lab-scale model is a 16mm or 11mm extruder.

  • Configure the screws with a combination of conveying and kneading elements to ensure efficient mixing and material transport.

  • Equip the extruder with a volumetric or gravimetric feeder to deliver the powder blend at a constant rate.

3. Extrusion Procedure:

  • Pre-heat the extruder barrel zones to the target temperature profile. The temperature is a critical parameter and should be optimized based on the thermal properties (e.g., melting points, eutectic temperature) of the components.

  • Set the screw speed to the desired rate (e.g., 50-100 RPM).

  • Start the feeder to introduce the powder blend into the extruder at a controlled feed rate.

  • The material is conveyed, mixed, and heated within the extruder barrel, leading to the formation of the cocrystal.

  • The extrudate exits through the die.

4. Product Collection and Analysis:

  • Collect the extrudate as it exits the die. The material may need to be cooled.

  • Mill the extrudate to obtain a uniform powder if necessary.

  • Analyze the final product using PXRD and DSC to determine the extent of conversion to the cocrystal phase and to check for purity.

Data Presentation: Typical TSE Process Parameters

Table 3: General Parameters for Twin-Screw Extrusion Cocrystallization

Parameter Typical Range/Value Purpose
Extruder Diameter 11 - 16 mm (Lab Scale) Defines processing volume
L/D Ratio 25:1 or higher Affects residence time
Temperature Profile Varies (e.g., 90 - 170 °C) Critical for inducing phase transformation
Screw Speed 50 - 150 RPM Influences mixing intensity and shear
Feed Rate 5 - 15% (of max feeder rate) Controls throughput and extruder fill level

| Screw Configuration | Combination of conveying/kneading elements | Optimizes mixing and pressure |

Workflow Diagram: Twin-Screw Extrusion

G cluster_input Input Materials cluster_process Continuous Process cluster_output Downstream Processing INA This compound Blender Blender INA->Blender Coformer Coformer (e.g., BZA) Coformer->Blender Feeder Gravimetric Feeder Blender->Feeder Homogenous Blend TSE Twin-Screw Extruder Feeder->TSE Controlled Feed Rate Extrudate Collect Extrudate TSE->Extrudate Cocrystal Product Milling Milling (Optional) Extrudate->Milling Analysis Product Analysis (PXRD, DSC) Milling->Analysis

Caption: Workflow for continuous cocrystallization using twin-screw extrusion.

Integration of Process Analytical Technology (PAT)

To ensure robust and consistent production, Process Analytical Technology (PAT) tools can be integrated into the continuous cocrystallization process. PAT enables real-time monitoring and control of critical quality attributes (CQAs) and critical process parameters (CPPs).

Key PAT Tools for Cocrystallization:

  • Raman or Near-Infrared (NIR) Spectroscopy: Can be used for in-line monitoring of the chemical composition to determine the conversion to the cocrystal phase in real-time.

  • Focused Beam Reflectance Measurement (FBRM): Provides real-time information on particle size and count, which is crucial for monitoring nucleation and crystal growth.

Logical Diagram: PAT Integration in Continuous Crystallization

G cluster_process Continuous Crystallization Process cluster_pat PAT Tools (Real-Time Monitoring) cluster_control Process Control Process Mixing / Extrusion Spectroscopy Raman / NIR (Monitors Conversion) Process->Spectroscopy Data FBRM FBRM (Monitors Particle Size) Process->FBRM Data Control Control System (Adjusts CPPs) Spectroscopy->Control FBRM->Control Control->Process Feedback Loop (Flow Rate, Temp.)

Caption: Logical relationship for integrating PAT into a continuous process.

References

In Vitro Assays for Testing Isonicotinamide's Anticancer Properties: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of isonicotinamide and its derivatives for their potential anticancer properties. The following protocols and data presentation formats are designed to ensure robust and reproducible results for screening and mechanistic studies.

Introduction

This compound, the amide of isonicotinic acid and an isomer of nicotinamide, has emerged as a scaffold of interest in anticancer drug discovery.[1] Derivatives of nicotinamide have demonstrated a range of biological activities, including the inhibition of key signaling pathways involved in cancer progression.[2][3] In vitro assays are fundamental first steps in characterizing the anticancer potential of this compound-based compounds, providing critical data on their cytotoxicity, mechanism of action, and selectivity.[4][5] This document outlines detailed protocols for essential in vitro assays to robustly assess these properties.

Experimental Workflow

A systematic approach to evaluating the in vitro anticancer properties of this compound derivatives is crucial. The following workflow ensures a comprehensive initial screening, followed by more detailed mechanistic studies for promising candidates.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cell_viability Cell Viability Assay (e.g., MTT, alamarBlue) ic50 Determine IC50 Values cell_viability->ic50 Analyze dose-response selectivity Assess Selectivity vs. Non-Cancerous Cells ic50->selectivity Compare IC50s apoptosis Apoptosis Assay (Annexin V/PI Staining) selectivity->apoptosis Proceed with promising compounds cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle clonogenic Clonogenic Assay cell_cycle->clonogenic western_blot Western Blot Analysis clonogenic->western_blot

Caption: A general experimental workflow for the in vitro characterization of this compound's anticancer properties.

Data Presentation: Summarized Quantitative Data

Clear and concise presentation of quantitative data is essential for comparing the efficacy of different this compound derivatives. The following tables provide examples of how to structure such data.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
Nicotinamide Derivative 7HCT-116MTT15.70
Nicotinamide Derivative 7HepG-2MTT15.5
Nicotinamide Derivative 10HCT-116MTT15.40
Nicotinamide Derivative 10HepG-2MTT9.80
BHEPNHepG2MTT0.19 ± 0.01
BHEPNMCF-7MTT1.18 ± 0.01
Nicotinamide Derivative N4MCF-7MTT12.1
Nicotinamide Derivative 8HCT-116MTT5.4
Nicotinamide Derivative 8HepG2MTT7.1

Table 2: Apoptosis Induction by an this compound Derivative in HCT-116 Cells

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Total ApoptosisReference
Control0.71.732.43
Compound 72.7511.2614.01
Control1.380.221.6
BHEPN4.11 - 26.02--

Table 3: Cell Cycle Analysis of HCT-116 Cells Treated with an this compound Derivative

Treatment% G0/G1 Phase% S Phase% G2/M PhaseReference
Control38.96-27.29
Compound 741.92-31.16
Control--27.29
Compound 8--12.91

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed 1-5 x 10^5 cells in 6-well plates. After 24 hours, treat the cells with the this compound compound at concentrations around the determined IC50 value for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, then centrifuge at 200 x g for 5-10 minutes.

  • Washing: Wash the cells once with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of ~1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently mix.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • 6-well cell culture plates

  • This compound compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with the this compound compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifuge at 200 x g for 5 minutes.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and slowly add ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Diagrams

The anticancer effects of this compound and its derivatives can be attributed to their modulation of various signaling pathways. The following diagrams illustrate some of the key pathways implicated.

vegfr2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Promotes This compound This compound Derivative This compound->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

parp_sirt1_pathway cluster_nucleus Nucleus DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 Activates DNA_Repair DNA Repair PARP1->DNA_Repair Promotes SIRT1 SIRT1 p53 p53 SIRT1->p53 Deacetylates (Inactivates) Apoptosis Apoptosis p53->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces This compound This compound This compound->PARP1 Inhibits This compound->SIRT1 Inhibits

Caption: Putative mechanism of this compound involving PARP1 and SIRT1 inhibition.

cell_cycle_pathway cluster_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S Mediated by Cyclins/CDKs G2 G2 Phase S->G2 M M Phase G2->M M->G1 This compound This compound Cyclins_CDKs Cyclins/CDKs This compound->Cyclins_CDKs Downregulates G1_Arrest G1 Arrest

Caption: this compound-induced cell cycle arrest at the G1 phase.

References

Spectroscopic Analysis of Isonicotinamide Hydrogen Bonding: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinamide, the amide derivative of isonicotinic acid, is a molecule of significant interest in pharmaceutical and materials science. Its ability to form robust hydrogen-bonded networks governs its crystal packing, polymorphism, and interactions with active pharmaceutical ingredients (APIs).[1] Understanding the intricacies of these hydrogen bonds is crucial for controlling the physicochemical properties of this compound-containing materials. Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a powerful, non-destructive means to probe these hydrogen-bonding interactions. This application note provides a detailed protocol for the analysis of this compound's hydrogen bonding using these techniques and presents key spectral data for interpretation.

Hydrogen bonds act as a primary organizing force in the solid-state structure of this compound.[1] The this compound molecule possesses both hydrogen bond donors (the amide N-H) and acceptors (the pyridine nitrogen and the amide carbonyl oxygen), allowing for the formation of diverse and stable supramolecular structures.[1] Spectroscopic techniques like FT-IR and Raman are highly sensitive to the local chemical environment of vibrating functional groups. The formation of a hydrogen bond alters the bond strength and electron density of the participating groups, leading to predictable shifts in their vibrational frequencies. By analyzing these spectral shifts, researchers can gain valuable insights into the nature and strength of hydrogen bonding within a sample.

Key Vibrational Modes for Hydrogen Bonding Analysis

The primary vibrational modes of this compound that are sensitive to hydrogen bonding include:

  • N-H stretching (ν(N-H)) : Located in the 3100-3400 cm⁻¹ region. In the absence of hydrogen bonding, the N-H stretching vibrations appear at higher frequencies. The involvement of the N-H group as a hydrogen bond donor leads to a weakening of the N-H bond, resulting in a significant red-shift (shift to lower wavenumbers) and broadening of the absorption band.

  • C=O stretching (ν(C=O)) : Typically observed between 1650 and 1700 cm⁻¹. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is polarized and slightly weakened, causing a red-shift in its stretching frequency.

  • Pyridine ring vibrations : The vibrational modes of the pyridine ring can also be influenced by hydrogen bonding to the ring nitrogen, leading to subtle shifts in their characteristic frequencies.

Quantitative Data Summary

The following table summarizes the key vibrational frequencies of this compound, highlighting the shifts observed upon the formation of hydrogen bonds in the solid state compared to the theoretical frequencies of an isolated (gas-phase) monomer.

Vibrational ModeGas Phase (Calculated, cm⁻¹)Solid State (Experimental, cm⁻¹)Expected Shift upon H-Bonding
Asymmetric N-H Stretch (νₐₛ(NH₂))~35203361 - 3370Red-shift
Symmetric N-H Stretch (νₛ(NH₂))~34103160 - 3186Red-shift
C=O Stretch (ν(C=O))~17101667 - 1681Red-shift
Pyridine Ring BreathingNot specified~1027Shift may occur
C-N Stretch (Amide)Not specified~1390Shift may occur

Experimental Protocols

FT-IR Spectroscopy of Solid this compound

This protocol outlines the analysis of solid this compound using the Attenuated Total Reflectance (ATR) FT-IR technique.

Materials:

  • This compound powder

  • FT-IR spectrometer equipped with an ATR accessory (e.g., diamond crystal)

  • Spatula

  • Ethanol or isopropanol for cleaning

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.

  • Sample Application: Place a small amount of this compound powder onto the ATR crystal using a clean spatula.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal.

  • Data Acquisition: Collect the FT-IR spectrum of the sample. Typical parameters include:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 scans for a good signal-to-noise ratio.

  • Data Analysis: Process the collected spectrum by performing a baseline correction and identifying the key vibrational bands. Compare the peak positions with the data in the summary table to analyze the hydrogen bonding.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a soft tissue dampened with ethanol or isopropanol.

FT-Raman Spectroscopy of Solid this compound

This protocol describes the analysis of solid this compound using a benchtop FT-Raman spectrometer.

Materials:

  • This compound powder

  • Sample holder (e.g., aluminum well plate or glass vial)

  • FT-Raman spectrometer with a near-infrared laser source (e.g., 1064 nm)

Procedure:

  • Sample Preparation: Place a small amount of this compound powder into the sample holder.

  • Instrument Setup:

    • Laser Power: Use an appropriate laser power to avoid sample burning or degradation. Start with a low power and gradually increase if necessary.

    • Spectral Range: 4000 - 100 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 128-256 scans are typically required to achieve a good signal-to-noise ratio in Raman spectroscopy.

  • Data Acquisition: Collect the FT-Raman spectrum of the sample.

  • Data Analysis: Process the spectrum, including baseline correction and peak identification. Focus on the N-H, C=O, and pyridine ring stretching regions to assess hydrogen bonding.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ftir FT-IR Analysis cluster_raman FT-Raman Analysis cluster_interpretation Interpretation Sample This compound Powder FTIR_Background Record Background Raman_Sample Load Sample Sample->Raman_Sample FTIR_Sample Place Sample on ATR FTIR_Background->FTIR_Sample FTIR_Acquire Acquire Spectrum FTIR_Sample->FTIR_Acquire FTIR_Analyze Analyze Data FTIR_Acquire->FTIR_Analyze Interpretation Correlate Spectral Shifts to Hydrogen Bonding FTIR_Analyze->Interpretation Raman_Acquire Acquire Spectrum Raman_Sample->Raman_Acquire Raman_Analyze Analyze Data Raman_Acquire->Raman_Analyze Raman_Analyze->Interpretation

Fig. 1: Experimental workflow for spectroscopic analysis.

hydrogen_bonding_motifs cluster_motif1 Amide-Amide Homodimer cluster_motif2 Amide-Pyridine Catenane cluster_note Note INA1 This compound 1 INA2 This compound 2 INA1->INA2 N-H···O=C INA2->INA1 N-H···O=C INA3 This compound 3 INA4 This compound 4 INA3->INA4 N-H···N(py) Note These are common motifs observed in the crystal structures of This compound and its co-crystals.

References

Application Notes and Protocols: Purification of Isonicotinamide by Recrystallization from Isopropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinamide, the amide derivative of isonicotinic acid, is a crucial building block in the synthesis of various pharmaceutical compounds and a subject of interest in crystal engineering.[1] The purity of this compound is paramount for its subsequent applications, and recrystallization is a powerful and widely adopted technique for the purification of solid organic compounds. This method leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, leaving the impurities behind in the solution.[2]

This document provides a detailed protocol for the purification of this compound using isopropanol as the recrystallization solvent. Isopropanol is a suitable solvent for this purpose as this compound exhibits moderate solubility in it at elevated temperatures and lower solubility at room temperature.

Principle of Recrystallization

The efficacy of recrystallization is contingent on the selection of an appropriate solvent. An ideal solvent for the recrystallization of this compound should meet the following criteria:

  • High Solvency at Elevated Temperatures: this compound should be readily soluble in isopropanol at or near its boiling point.

  • Low Solvency at Low Temperatures: The solubility of this compound in isopropanol should be significantly lower at ambient or sub-ambient temperatures to ensure a good recovery yield.

  • Favorable Impurity Solubility: Impurities present in the crude this compound should either be highly soluble in isopropanol at all temperatures or sparingly soluble at elevated temperatures, allowing for their removal by filtration. Common impurities in crude this compound may include isonicotinic acid and its salts.

  • Volatility: Isopropanol has a relatively low boiling point (82.6 °C), which facilitates its removal from the purified crystals.

  • Inertness: Isopropanol is chemically inert towards this compound, preventing any reaction between the solvent and the compound being purified.

Quantitative Data

The solubility of this compound in isopropanol is a critical parameter for designing the recrystallization protocol. The following table summarizes the mole fraction solubility of this compound in isopropanol at different temperatures, as reported in the literature.[3]

Table 1: Solubility of this compound in Isopropanol [3]

Temperature (K)Temperature (°C)Mole Fraction Solubility (x10³)
278.1555.45
283.15106.96
288.15158.87
293.152011.28
298.152514.33
303.153018.18
308.153523.04
313.154029.13
318.154536.78
323.155046.43

Data extracted from J. Chem. Eng. Data 2023, 68, 9, 2699–2711.[3]

Experimental Protocol

This protocol outlines the steps for the purification of this compound by recrystallization from isopropanol.

Materials and Equipment:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass rod

  • Watch glass

  • Spatula

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution:

    • Place a known amount of crude this compound (e.g., 10 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal volume of isopropanol (e.g., 50-60 mL) to the flask.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Continue to add small portions of isopropanol until the this compound is completely dissolved at a temperature near the boiling point of the solvent. Avoid adding an excessive amount of solvent to maximize the recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a stemless funnel and a clean Erlenmeyer flask.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.

  • Cooling and Crystallization:

    • Remove the flask from the hot plate and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to further decrease the solubility of this compound and maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the collected crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor containing dissolved impurities.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization from isopropanol.

Recrystallization_Workflow Crude Crude this compound Dissolution Dissolution in Hot Isopropanol Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Solution with insoluble impurities Cooling Slow Cooling & Crystallization Dissolution->Cooling Clear saturated solution HotFiltration->Cooling Clear saturated solution Impurities1 Insoluble Impurities HotFiltration->Impurities1 Isolation Vacuum Filtration Cooling->Isolation Washing Washing with Cold Isopropanol Isolation->Washing Impurities2 Soluble Impurities in Mother Liquor Isolation->Impurities2 Drying Drying Washing->Drying Pure Pure this compound Crystals Drying->Pure

Caption: Experimental workflow for this compound purification.

Troubleshooting

IssuePossible CauseSuggested Solution
No crystals form upon cooling Too much solvent was added.Reheat the solution to evaporate some of the solvent and then allow it to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.
Oiling out (formation of an oily layer instead of crystals) The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.
Low recovery yield Too much solvent was used; the solution was not cooled sufficiently; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Work quickly during hot filtration.
Colored crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb the colored impurities.

Conclusion

Recrystallization from isopropanol is an effective method for the purification of this compound. By following the detailed protocol and understanding the principles of solubility, researchers can obtain high-purity this compound suitable for a wide range of applications in pharmaceutical research and development. The provided quantitative data on solubility serves as a valuable resource for optimizing the recrystallization process to achieve both high purity and good recovery yield.

References

Troubleshooting & Optimization

How to prevent concomitant polymorphism in isonicotinamide crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing concomitant polymorphism during the crystallization of isonicotinamide (INA).

Troubleshooting Guides

Issue: Concomitant crystallization of multiple this compound polymorphs observed in the final product.

Question: My crystallization process is yielding a mixture of polymorphs. How can I control the crystallization to obtain a single, desired form?

Answer: Concomitant polymorphism is a known challenge with this compound, which has at least six known polymorphic forms.[1][2][3] The formation of multiple polymorphs is often due to very similar nucleation and crystal growth energy barriers among the different forms.[1] To favor the crystallization of a single polymorph, consider the following strategies:

  • Solvent Selection: The choice of solvent plays a critical role in determining the resulting polymorph.[4] The hydrogen bonding between this compound molecules and the solvent can influence the self-association of INA in solution, kinetically directing nucleation towards a specific form. Experiment with a range of solvents with different polarities and hydrogen bonding capabilities.

  • Use of Additives: Specific additives can help prevent concomitant crystallization and promote the formation of metastable forms. Additives can alter the energy barriers for nucleation and growth, favoring one polymorph over others.

  • Temperature Control: Temperature can significantly influence polymorphic outcomes. Precise control over the crystallization temperature, cooling rate, and aging temperature is crucial.

  • Supersaturation Level: The initial concentration of the this compound solution can affect which polymorph nucleates. Varying the supersaturation level can be a key parameter in controlling the polymorphic form.

Issue: Difficulty in reproducing a specific this compound polymorph.

Question: I have successfully produced a desired polymorph once, but I am struggling to reproduce the result consistently. What factors should I investigate?

Answer: Lack of reproducibility is a common issue in polymorphism studies and often points to subtle variations in experimental conditions. To improve reproducibility, meticulously control the following factors:

  • Purity of Materials: Ensure the this compound and solvents used are of high and consistent purity. Impurities can act as nucleation sites for undesired polymorphs.

  • Stirring and Agitation: The rate and method of agitation can influence nucleation kinetics. Maintain a consistent stirring speed and impeller design throughout your experiments.

  • Cooling Profile: The rate of cooling can impact which polymorph nucleates and grows. Implement a controlled and reproducible cooling profile.

  • Seeding: If you have a pure sample of the desired polymorph, use it as seed material. Seeding provides a template for crystal growth and can be a very effective method for controlling the polymorphic form.

Frequently Asked Questions (FAQs)

Q1: How do solvents influence the polymorphic outcome of this compound crystallization?

A1: Solvents can direct the formation of specific this compound polymorphs through molecular self-association. The hydrogen bonding interactions between the solvent and this compound molecules in solution can favor certain molecular arrangements that act as precursors for the nucleation of a particular polymorph. For instance, different solvents can lead to different hydrogen bonding motifs of this compound in solution, which in turn can kinetically drive the nucleation towards a specific solid form.

Q2: What types of additives have been shown to be effective in controlling this compound polymorphism?

A2: Studies have shown that certain additives can effectively control the crystallization of this compound. Examples of effective additives include naphthalene-1,5-diol, 4-carboxybenzeneboronic acid, and 2-picolinic acid. These additives are thought to interact with this compound molecules in a way that selectively inhibits or promotes the nucleation and/or growth of specific polymorphs.

Q3: Can temperature be used to selectively crystallize a specific this compound polymorph?

A3: Yes, temperature is a critical parameter for controlling polymorphism. In co-crystallization experiments of this compound with glutaric acid, for example, temperature control during ball milling was used to selectively produce different polymorphic forms. By adjusting the temperature, it is possible to overcome the kinetic barriers to the nucleation of a desired form.

Q4: What is confinement crystallization and how can it be used for this compound?

A4: Confinement crystallization is a technique where crystallization is induced within a confined space, such as the pores of a functionalized material. This method has been used to control the polymorphic outcome of this compound. By modifying the surface chemistry of the pores (e.g., with –OH, –CH3, –COOH, or –NH2 groups), it is possible to selectively crystallize specific polymorphs like form VI or form II. For example, hydroxyl-functionalized pores have been shown to exclusively yield the metastable form VI due to specific hydrogen-bonding interactions.

Q5: What analytical techniques are essential for identifying this compound polymorphs?

A5: A combination of analytical techniques is typically required to unambiguously identify different polymorphs of this compound. The most common and essential techniques include:

  • Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.

  • Raman and Fourier-Transform Infrared (FTIR) Spectroscopy: These vibrational spectroscopy techniques are sensitive to the different molecular conformations and intermolecular interactions present in different polymorphs.

  • Differential Scanning Calorimetry (DSC): Used to determine the melting points and transition temperatures of different polymorphs, providing information about their thermodynamic stability.

Data Presentation

Table 1: Influence of Solvent on this compound Polymorph Formation

SolventResulting Polymorph(s)Reference
EthanolForm I or II depending on concentration
MethanolForm I or II depending on concentration
2-PropanolForm I or II depending on concentration
NitromethaneForm II
DioxaneForm I

Table 2: Examples of Additives to Control this compound Polymorphism

AdditiveEffectReference
Naphthalene-1,5-diolProvides crystallization control
4-Carboxybenzeneboronic acidProvides crystallization control
2-Picolinic acidProvides crystallization control
Span 20Facilitates crystallization of metastable forms
n-octyl-β-D-glucopyranosideStabilizes Form II in evaporation crystallization

Experimental Protocols

Protocol 1: Cooling Crystallization for Polymorph Screening

This protocol describes a general procedure for screening the effect of different solvents and concentrations on the polymorphic outcome of this compound via cooling crystallization.

  • Preparation of Saturated Solutions: Prepare saturated solutions of this compound in various solvents (e.g., ethanol, methanol, 2-propanol) at an elevated temperature (e.g., 60°C). Ensure complete dissolution.

  • Controlled Cooling: Cool the solutions to a final temperature (e.g., 5°C) at a controlled cooling rate. It is recommended to use a programmable crystallizer or a jacketed vessel with a circulating bath for precise temperature control.

  • Stirring: Maintain a constant and controlled stirring rate (e.g., 700 rpm) throughout the cooling process to ensure homogeneity.

  • Isolation: Once the crystallization is complete, isolate the solid product by filtration.

  • Drying: Dry the isolated solid under appropriate conditions (e.g., in a vacuum oven at a temperature that does not induce a phase transition).

  • Analysis: Analyze the resulting polymorphs using PXRD, Raman spectroscopy, and/or DSC.

Protocol 2: Using Additives to Prevent Concomitant Crystallization

This protocol provides a general method for utilizing additives to control the polymorphic form of this compound.

  • Solution Preparation: Dissolve this compound in a chosen solvent at a specific concentration and elevated temperature.

  • Additive Introduction: Add a predetermined molar ratio of the selected additive (e.g., naphthalene-1,5-diol) to the this compound solution.

  • Crystallization Induction: Induce crystallization through either cooling or evaporation.

    • Cooling Method: Follow the controlled cooling procedure described in Protocol 1.

    • Evaporation Method: Allow the solvent to evaporate slowly under controlled atmospheric conditions (temperature and humidity).

  • Isolation and Drying: Isolate and dry the resulting crystals as described in Protocol 1.

  • Polymorph Identification: Characterize the obtained solid to determine the polymorphic form and assess the effectiveness of the additive in preventing concomitant crystallization.

Visualizations

G Factors Influencing this compound Polymorphism cluster_parameters Controllable Parameters cluster_outcome Crystallization Outcome Solvent Solvent Choice Polymorph Resulting Polymorph(s) Solvent->Polymorph Affects self-association Temperature Temperature Profile Temperature->Polymorph Influences nucleation kinetics Additives Additives/Impurities Additives->Polymorph Alters energy barriers Supersaturation Supersaturation Supersaturation->Polymorph Determines nucleation driving force

Caption: Key experimental parameters influencing the polymorphic outcome of this compound crystallization.

G Troubleshooting Workflow for Concomitant Polymorphism Start Start: Concomitant Polymorphism Detected Step1 Step 1: Vary Solvent Start->Step1 Step2 Step 2: Control Temperature & Cooling Rate Step1->Step2 If unsuccessful End End: Single Polymorph Obtained Step1->End If successful Step3 Step 3: Introduce Additives Step2->Step3 If unsuccessful Step2->End If successful Step4 Step 4: Adjust Supersaturation Step3->Step4 If unsuccessful Step3->End If successful Step4->End If successful

Caption: A logical workflow for troubleshooting concomitant polymorphism in this compound crystallization.

References

Troubleshooting low yield in isonicotinamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isonicotinamide Synthesis

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary industrial methods for synthesizing this compound are the hydrolysis of 4-cyanopyridine and the ammonolysis of isonicotinic acid or its esters (e.g., ethyl isonicotinate). Enzymatic synthesis using nitrilase or amidase enzymes is also gaining traction as a greener alternative.[1][2][3]

Q2: My reaction yield is very low. What is the first thing I should check?

A2: Start by verifying the purity of your starting materials. Impurities in 4-cyanopyridine or isonicotinic acid derivatives can inhibit the reaction or lead to unwanted side products. Next, confirm that all reaction parameters—temperature, pressure, solvent, and catalyst concentration—were set and maintained correctly according to your protocol.

Q3: I see a significant amount of isonicotinic acid in my final product. How can I minimize this byproduct?

A3: The formation of isonicotinic acid is a common issue, resulting from the over-hydrolysis of either the starting nitrile or the product amide.[4][5] To mitigate this:

  • Control Reaction Time: Terminating the reaction before it reaches full conversion of the starting material can prevent further hydrolysis of the amide. For instance, in the hydrolysis of 4-cyanopyridine, stopping the reaction at ~75% conversion can suppress the formation of isonicotinate salts.

  • Moderate Temperature: High temperatures can promote the hydrolysis of the amide to the carboxylic acid. Operating at the lower end of the effective temperature range (e.g., 100-130°C) can improve selectivity.

  • pH Control: In purification steps, maintaining a pH between 7 and 10 is crucial to prevent the conversion of the amide to the acid salt.

Q4: How can I effectively purify my crude this compound product?

A4: Recrystallization is a common and effective method. Solvents like hot water, isopropanol, or a mixture of 2-methylpropanol-1 and water can be used. If the product is contaminated with isonicotinic acid, a non-aqueous workup can be employed. Suspending the crude product in a solvent like benzene and adding an amine (e.g., piperidine) will form a soluble salt with the acid, allowing the pure, unreacted this compound to be recovered by filtration.

Detailed Troubleshooting Guide

This section addresses specific problems encountered during this compound synthesis.

Problem 1: Low Conversion of Starting Material (4-Cyanopyridine)

If you observe a large amount of unreacted 4-cyanopyridine, consider the following causes and solutions.

Troubleshooting Workflow for Low Conversion

G Start Low Conversion of 4-Cyanopyridine Catalyst Check Catalyst Activity Start->Catalyst Conditions Verify Reaction Conditions Start->Conditions Concentration Assess Substrate Concentration Start->Concentration Inhibition Check for Product Inhibition Start->Inhibition Sol_Catalyst Use fresh catalyst. Ensure proper catalyst (e.g., MgO, MnO2). Catalyst->Sol_Catalyst Sol_Conditions Confirm Temperature (100-130°C). Check reaction time (2-20h). Ensure adequate mixing. Conditions->Sol_Conditions Sol_Concentration Lower initial concentration to <15% w/w to improve reaction rate. Concentration->Sol_Concentration Sol_Inhibition Terminate reaction at <75% conversion to prevent byproduct formation. Inhibition->Sol_Inhibition

Caption: Troubleshooting logic for low conversion of 4-cyanopyridine.

  • Cause: Inactive or Improper Catalyst. The catalyst (e.g., magnesium oxide, manganese dioxide) may be old, contaminated, or not suitable for the reaction.

    • Solution: Use a fresh, high-purity catalyst. For the hydrolysis of 4-cyanopyridine, catalysts like magnesium oxide or specific carbonates (calcium, barium) are effective in minimizing side reactions.

  • Cause: Suboptimal Reaction Conditions. The temperature may be too low or the reaction time too short.

    • Solution: Ensure the reaction temperature is maintained within the optimal range, typically between 100°C and 130°C. Reaction times can vary from 2 to 20 hours depending on the specific conditions and catalyst used.

  • Cause: High Substrate Concentration. High concentrations of 4-cyanopyridine can sometimes hinder the reaction rate or make recovery of unreacted starting material difficult.

    • Solution: It is often preferable to work with concentrations of 4-cyanopyridine below 15% by weight in the aqueous medium. This allows for easier recovery of unreacted nitrile by distillation.

Problem 2: Excessive Byproduct Formation (Isonicotinic Acid)

The primary byproduct is often isonicotinic acid due to over-hydrolysis.

Reaction Pathways in this compound Synthesis

G cluster_main Desired Pathway cluster_side Side Reaction 4-Cyanopyridine 4-Cyanopyridine This compound This compound 4-Cyanopyridine->this compound +H2O (Partial Hydrolysis) Isonicotinic Acid Isonicotinic Acid This compound->Isonicotinic Acid +H2O (Full Hydrolysis)

Caption: Desired vs. undesired hydrolysis pathways.

  • Cause: Prolonged Reaction Time or High Temperature. Leaving the reaction to run for too long, especially at elevated temperatures, will inevitably lead to the hydrolysis of the desired this compound product into isonicotinic acid.

    • Solution: Carefully monitor the reaction progress using techniques like TLC or LC-MS. Terminate the reaction once a satisfactory conversion of the starting material is achieved (e.g., ~75%) to prevent significant byproduct formation. This allows for the recovery and reuse of unreacted 4-cyanopyridine, leading to a high overall process efficiency.

  • Cause: Highly Alkaline Conditions. While a base is often used as a catalyst, strong alkaline conditions can accelerate the hydrolysis of the amide.

    • Solution: Use milder, sparingly soluble catalysts like magnesium oxide (MgO) instead of strong bases like NaOH. This provides sufficient catalytic activity for nitrile hydrolysis while minimizing the subsequent hydrolysis of the amide.

Data on Reaction Conditions and Yield

The following table summarizes data from a patented process for the hydrolysis of 4-cyanopyridine, highlighting the trade-off between yield and conversion efficiency to minimize byproduct formation.

CatalystStarting MaterialTemperature (°C)Time (h)Conversion (%)Yield of Amide (%)Efficiency of Conversion (%)
Magnesium Oxide3-Cyanopyridine1206615895
Magnesium Oxide3-Cyanopyridine10020817896
Calcium Carbonate4-Cyanopyridine100 (reflux)1739.460.6 (pure)95.8
Source: Adapted from US Patent 2,904,552 A

Note: "Yield" refers to the isolated product from the reacted material, while "Efficiency" accounts for the recovered, unreacted starting material.

Key Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 4-Cyanopyridine

This protocol is based on a method designed to maximize efficiency by recovering unreacted starting material.

1. Reaction Setup:

  • In a suitable reaction vessel equipped for reflux, add 400 parts water, 20 parts 4-cyanopyridine (for a 5% solution), and 1 part calcium carbonate.

2. Reaction Execution:

  • Heat the mixture to reflux (approx. 100°C) and maintain for 17 hours with stirring.

3. Workup and Isolation:

  • Cool the reaction mixture and remove the catalyst by filtration.

  • Distill the filtrate through a fractionating column. The distillate will contain water and unreacted 4-cyanopyridine.

  • The unreacted 4-cyanopyridine can be recovered from the distillate by extraction with a solvent like carbon tetrachloride and reused.

  • The residue from the distillation contains the this compound, water, and a small amount of ammonium isonicotinate.

4. Purification:

  • Dry the residue completely, for instance, by heating in a current of air at 120°C.

  • The crude solid can be further purified by recrystallization from hot water or isopropanol to yield pure this compound.

Protocol 2: Synthesis via Ammonolysis of Ethyl Isonicotinate

This method is common for laboratory-scale synthesis.

1. Reaction Setup:

  • Charge a pressure-rated reactor with ethyl isonicotinate.

  • Add a solution of aqueous or alcoholic ammonia. A large excess of ammonia is typically used to drive the reaction to completion.

2. Reaction Execution:

  • Seal the reactor and heat it to a temperature between 100°C and 150°C. The reaction is typically run for several hours.

  • Monitor the internal pressure and allow the reaction to proceed until the starting ester is consumed (monitored by TLC or GC).

3. Workup and Isolation:

  • Cool the reactor to room temperature and carefully vent any excess ammonia pressure.

  • Remove the solvent and excess ammonia under reduced pressure.

  • The resulting crude solid is this compound.

4. Purification:

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or water to obtain the final product.

References

Technical Support Center: Optimizing Solvent Selection for Isonicotinamide Co-Crystal Screening

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to navigate the complexities of solvent selection in isonicotinamide co-crystal screening.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a solvent in this compound co-crystal screening?

A: In co-crystallization, a solvent is not merely a medium for dissolution. It plays a critical role in controlling the nucleation, growth, and thermodynamic stability of the resulting solid phase. The interactions between the solvent, this compound, and the co-former can dictate whether a co-crystal forms, or if the individual components precipitate out.[1] The solvent can mediate phase transformations and is a key parameter in determining the final polymorphic form of the co-crystal.[1][2]

Q2: How should I choose a starting solvent for my this compound co-crystal screen?

A: A rational approach to solvent selection is crucial. Start by assessing the solubility of both this compound and your chosen co-former in a range of solvents with varying properties (polarity, hydrogen bonding capability, etc.).[3] A good starting point is a solvent where both components exhibit moderate and, ideally, similar (congruent) solubility.[4] This is particularly important for solution-based methods like solvent evaporation. Consulting solvent selection guides that classify solvents based on physicochemical parameters can also provide a rational basis for your initial screen.

Q3: What are the most common screening techniques, and how does solvent choice differ for each?

A: The three most common techniques are solvent evaporation, slurry crystallization, and liquid-assisted grinding (LAG).

  • Solvent Evaporation: Requires a common solvent in which both this compound and the co-former are soluble. The goal is for both components to reach supersaturation simultaneously as the solvent evaporates.

  • Slurry Crystallization: This method is ideal when the components have different (incongruent) solubilities. A small amount of solvent is used to create a suspension, which mediates the conversion of the initial solids into the most thermodynamically stable co-crystal form.

  • Liquid-Assisted Grinding (LAG): A mechanochemical method where a very small amount of solvent is added to the solid mixture before or during grinding. The solvent acts as a catalyst, enhancing molecular mobility to facilitate co-crystal formation. This method is less dependent on the solubility of the components and can sometimes produce thermodynamically less stable crystal forms not accessible by solution methods.

Q4: During solvent evaporation, only this compound (or the co-former) crystallizes. What should I do?

A: This is a common issue and typically occurs when the solubilities of the two components are significantly different in the chosen solvent, causing the least soluble component to precipitate first. To resolve this, you can:

  • Switch to a different solvent where the solubilities of this compound and the co-former are more closely matched.

  • Change your screening method. Slurry crystallization and liquid-assisted grinding are often more successful when dealing with incongruent solubilities.

  • Consider an antisolvent addition method, where a miscible antisolvent is added to reduce the solubility of both components simultaneously.

Q5: How can I avoid the formation of unwanted solvates or hydrates?

A: The formation of solvates (where solvent molecules are incorporated into the crystal lattice) is a known risk in solution-based screening. To mitigate this:

  • Be aware of the solvent's propensity to form solvates.

  • Use screening methods that require minimal solvent, such as liquid-assisted grinding or neat grinding.

  • If using a slurry method, ensure the experiment runs long enough for the system to reach thermodynamic equilibrium, which may favor the co-crystal over a metastable solvate.

  • Characterize your products thoroughly using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify any trapped solvent.

Q6: Can the choice of solvent influence the polymorphic form of the this compound co-crystal?

A: Yes, absolutely. The solvent can have a controlling effect on nucleation and crystal growth, which directly influences the resulting polymorphic form. Different solvents can stabilize different supramolecular arrangements through specific solvent-solute interactions. Therefore, screening with a diverse set of solvents is essential for a thorough polymorph screen of a new this compound co-crystal system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon solvent evaporation. 1. High solubility of the co-crystal in the chosen solvent.2. Evaporation rate is too slow or too fast.3. Incorrect stoichiometry of components.1. Try a solvent in which the components are less soluble.2. Introduce an antisolvent to induce precipitation.3. Modify the evaporation rate by changing temperature or airflow.4. Confirm the molar ratio of this compound to the co-former.
The precipitate is identified as a starting material. 1. Incongruent solubility: One component is significantly less soluble and precipitates first.2. The co-crystal is not the thermodynamically stable phase under these conditions.1. Select a solvent where solubilities are more closely matched.2. Switch to the Slurry Crystallization method, which is designed for incongruently soluble systems.3. Attempt Liquid-Assisted Grinding (LAG) , which is less dependent on solubility.
The resulting solid is amorphous. 1. Crash precipitation: Supersaturation was achieved too rapidly.2. The solvent may inhibit crystallization.1. Slow down the crystallization process (e.g., slower solvent evaporation, slower cooling rate).2. Try a different solvent or solvent/antisolvent system.3. Use the Slurry Crystallization method, which facilitates the transformation to a crystalline state over time.
PXRD shows a mix of co-crystal and starting materials. 1. Incomplete conversion: The experiment was not run long enough (common in slurry or grinding).2. The chosen stoichiometry falls outside the co-crystal region in the ternary phase diagram.1. For slurry experiments, increase the stirring time (e.g., from 24h to 48h or longer).2. For LAG, increase the grinding time or try a different grinding liquid.3. For solution methods, construct a ternary phase diagram to identify the optimal concentration region for pure co-crystal formation.

Data Presentation

Table 1: Properties of Common Solvents for Co-crystal Screening

SolventClassPolarity IndexDielectric Constant (20°C)H-Bond Donor/AcceptorBoiling Point (°C)
WaterProtic10.280.1Strong/Strong100
MethanolProtic5.132.7Strong/Strong65
EthanolProtic4.324.5Strong/Strong78
IsopropanolProtic3.919.9Strong/Strong82
AcetonitrileAprotic5.837.5Weak/Moderate82
AcetoneAprotic5.120.7Weak/Strong56
Ethyl AcetateAprotic4.46.0Weak/Moderate77
Tetrahydrofuran (THF)Aprotic4.07.6Weak/Moderate66
TolueneAprotic2.42.4Weak/Weak111
HeptaneAprotic0.11.9None/None98

Note: Values are approximate and can be used as a guideline for selecting a diverse solvent set.

Table 2: Summary of Common Co-crystallization Screening Methods

MethodPrincipleIdeal Solvent CharacteristicsProsCons
Solvent Evaporation Dissolution of components followed by slow removal of solvent to achieve supersaturation.Common solvent with similar, moderate solubility for both components.Simple setup, good for generating single crystals.Fails with incongruent solubility, risk of solvate formation, can precipitate pure components.
Slurry Crystallization Suspension of solids in a small amount of solvent mediates transformation to the most stable form.A solvent where at least one component is sparingly soluble.Excellent for incongruent systems, high purity, yields thermodynamically stable form.Can be slower, may not find metastable polymorphs.
Liquid-Assisted Grinding (LAG) Mechanical energy plus a catalytic amount of solvent drives solid-state transformation.A liquid that enhances molecular mobility without fully dissolving the components.Fast, requires minimal solvent, can find unique polymorphs, good for poorly soluble compounds.May result in incomplete conversion, can be difficult to scale up, may generate amorphous material.
Antisolvent Addition Addition of a miscible "antisolvent" reduces solubility and induces co-precipitation.A soluble "solvent" and a miscible "antisolvent" in which the co-crystal is insoluble.Good for low-solubility co-crystals, rapid screening.Can lead to "oiling out" or amorphous precipitation if not optimized.

Experimental Protocols

Protocol 1: Solvent Evaporation Screening

  • Materials: this compound, co-former, selected solvent (e.g., ethanol).

  • Equipment: Analytical balance, vials (e.g., 2 mL glass vials), vortex mixer, magnetic stirrer (optional).

  • Procedure: a. Weigh equimolar amounts of this compound and the co-former into a clean vial (typically 10-20 mg total). b. Add the selected solvent dropwise while vortexing until all solids are completely dissolved. Avoid adding a large excess of solvent. c. Leave the vial loosely capped or covered with perforated foil to allow for slow evaporation at room temperature. d. Monitor the vial daily for crystal formation.

  • Analysis: Once the solvent has fully evaporated or sufficient crystals have formed, analyze the solid residue by Powder X-Ray Diffraction (PXRD) to identify the crystalline phase.

Protocol 2: Slurry Conversion Screening

  • Materials: this compound, co-former, selected solvent.

  • Equipment: Analytical balance, vials with magnetic stir bars, magnetic stir plate.

  • Procedure: a. Add an equimolar mixture of this compound and the co-former to a vial (typically 20-50 mg total). b. Add a small amount of the selected solvent (e.g., 0.5 mL) to create a mobile slurry where solid is clearly visible. c. Seal the vial and stir the suspension at a constant rate (e.g., 150 rpm) at a controlled temperature for 24-48 hours. d. After the designated time, filter the solid, wash briefly with the same solvent, and air-dry.

  • Analysis: Characterize the dried solid product using PXRD to determine if a new crystalline phase has formed.

Protocol 3: Liquid-Assisted Grinding (LAG)

  • Materials: this compound, co-former, grinding liquid (e.g., methanol).

  • Equipment: Mortar and pestle (agate or ceramic), or a ball mill; pipette.

  • Procedure: a. Place an equimolar mixture of this compound and the co-former into a mortar (typically 50-100 mg total). b. Add a very small amount of the grinding liquid (e.g., 10-20 µL). The mixture should appear as a damp paste, not a slurry. c. Grind the mixture manually with the pestle for 15-20 minutes. d. Scrape the resulting powder from the mortar.

  • Analysis: Analyze the powder directly using PXRD to identify the product.

Visualized Workflows and Logic

Solvent_Selection_Workflow cluster_methods Step 3: Select Method start_node Start: Define this compound and Co-former Solubility_Test Perform Solubility Test in Multiple Solvents start_node->Solubility_Test Step 1 process_node process_node decision_node decision_node analysis_node analysis_node fail_node fail_node end_node Success: Co-crystal Identified Solubility_Check Are Solubilities Congruent? Solubility_Test->Solubility_Check Step 2 LAG Liquid-Assisted Grinding Solubility_Test->LAG Both Poorly Soluble Evaporation Solvent Evaporation Solubility_Check->Evaporation Yes Slurry Slurry Conversion Solubility_Check->Slurry No Perform_Experiment Perform Experiment (See Protocols) Evaporation->Perform_Experiment Slurry->Perform_Experiment LAG->Perform_Experiment Analyze_Solid Analyze Solid by PXRD Perform_Experiment->Analyze_Solid Step 4 Result_Check New Crystalline Phase Formed? Analyze_Solid->Result_Check Step 5 Result_Check->end_node Yes Troubleshoot Failure: Consult Troubleshooting Guide Result_Check->Troubleshoot No

Caption: A workflow for rational solvent selection in this compound co-crystal screening.

Troubleshooting_Logic start_node Initial Result: No Co-crystal Detected by PXRD d1 Is the solid amorphous? start_node->d1 decision_node decision_node action_node action_node end_node Re-analyze Product a1 Action: Slow down crystallization (e.g., slower evaporation) or switch to Slurry Method d1->a1 Yes d2 Is the solid identified as a starting material? d1->d2 No a1->end_node a2 Cause: Incongruent Solubility. Action: Change solvent to match solubilities OR Switch to Slurry/LAG method. d2->a2 Yes a3 Cause: Incomplete Conversion. Action: Increase slurry/grinding time OR optimize stoichiometry. d2->a3 No (Mixture or other) a2->end_node a3->end_node

Caption: A decision tree for troubleshooting common co-crystal screening failures.

Solvent_Role_Concept_Map center Optimizing Solvent Selection evap Solvent Evaporation center->evap slurry Slurry Conversion center->slurry lag Liquid-Assisted Grinding center->lag evap_attr1 Goal: Congruent Solubility evap->evap_attr1 evap_attr2 Role: Dissolution Medium evap->evap_attr2 evap_attr3 Risk: Precipitates least soluble component evap->evap_attr3 slurry_attr1 Goal: Thermodynamic Stability slurry->slurry_attr1 slurry_attr2 Role: Phase Mediator slurry->slurry_attr2 slurry_attr3 Handles Incongruent Solubility slurry->slurry_attr3 lag_attr1 Goal: Molecular Mobility lag->lag_attr1 lag_attr2 Role: Catalyst lag->lag_attr2 lag_attr3 Minimal Solvent Required lag->lag_attr3

Caption: The distinct role of the solvent in different co-crystallization methods.

References

Technical Support Center: Isonicotinamide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of isonicotinamide production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound synthesis when scaling up?

A1: The two primary routes for large-scale this compound production are chemical synthesis and biocatalytic conversion.

  • Chemical Synthesis: This typically involves the hydrolysis of 4-cyanopyridine. The process can achieve high efficiencies, often in the range of 90-95%.[1] Key considerations are managing the formation of the isonicotinic acid salt byproduct and handling the unreacted starting material.[1]

  • Biocatalytic Synthesis: This method utilizes enzymes, most commonly nitrile hydratase (NHase), to convert 4-cyanopyridine to this compound.[2][3][4] This approach is considered a more environmentally friendly or "green" alternative to traditional chemical methods.

Q2: What are the main challenges encountered during the scale-up of this compound production?

A2: Scaling up this compound production presents several challenges that can impact yield, purity, and cost-effectiveness. These include:

  • Process Reproducibility: Ensuring that processes optimized at the laboratory scale remain consistent at a larger scale is a significant hurdle. Variations in equipment and process dynamics can lead to inconsistencies in the final product.

  • Purification: Crystallization is a common method for purifying this compound, but it can be time-consuming and lead to product loss in the filtrate on a large scale. Alternative methods like using ion-exchange resins may be expensive and can also result in lower yields.

  • Enzyme Stability: In biocatalytic production, the stability of nitrile hydratase is a major concern. Many NHase enzymes are unstable at temperatures above 20-30°C, which can limit their industrial application.

  • Polymorphism: this compound can exist in different crystalline forms (polymorphs), which can have different physical properties. Controlling the formation of the desired polymorph is crucial for product consistency.

  • Cost Management: The capital investment for larger equipment, facility expansion, and skilled personnel can be substantial.

Q3: How critical is solvent selection in the purification of this compound by recrystallization?

A3: Solvent selection is a critical factor for successful recrystallization. An ideal solvent should have the following characteristics:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at room or low temperatures.

  • Favorable solubility for impurities, either being highly soluble at all temperatures or insoluble at high temperatures.

  • A relatively low boiling point for easy removal from the purified crystals.

  • It must be inert and not react with the this compound.

Q4: What are the safety precautions for handling this compound in a production environment?

A4: It is essential to follow safety guidelines when handling this compound. Key precautions include:

  • Using personal protective equipment (PPE) such as safety glasses, gloves, and protective clothing.

  • Working in a well-ventilated area to avoid dust inhalation.

  • Storing the material in tightly sealed containers in a cool, dry place away from incompatible substances like strong oxidizing agents and strong bases.

  • Avoiding eating, drinking, or smoking in the handling area.

Troubleshooting Guides

Chemical Synthesis & Purification
Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete hydrolysis of 4-cyanopyridine.Optimize reaction time and temperature. Ensure proper mixing to maximize contact between reactants.
Formation of isonicotinic acid as a byproduct.Carefully control the amount of alkaline catalyst used. The reaction should be terminated before a high conversion rate is reached to suppress the formation of isonicotinate.
Loss of product during recrystallization.Minimize the amount of hot solvent used for dissolution. Ensure the filtrate is cooled sufficiently to maximize crystal precipitation. Consider recycling the mother liquor.
Product Contamination with Isonicotinic Acid Incomplete separation during purification.Wash the crystals with an appropriate non-aqueous solvent in which the nicotinic acid amine salt is soluble. Adjust the pH of the recrystallization solution to between 7 and 10.
Poor Crystal Quality Rapid cooling during recrystallization.Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals.
Presence of impurities.If the solution is colored, consider adding activated charcoal to remove colored impurities before cooling.
Biocatalytic Production
Issue Possible Cause(s) Suggested Solution(s)
Low Enzyme Activity/Stability The reaction temperature is too high for the nitrile hydratase.Maintain the reaction temperature within the optimal range for the specific NHase being used (often below 30°C).
Sub-optimal pH of the reaction medium.Adjust the pH of the buffer to the optimal range for NHase activity, typically between 7 and 8.
Inhibition of the enzyme by substrate or product.Implement a fed-batch approach to maintain a low concentration of the substrate in the reactor.
Incomplete Conversion of 4-Cyanopyridine Insufficient enzyme concentration or activity.Increase the amount of biocatalyst. Ensure the enzyme has not denatured due to improper storage or handling.
Poor mass transfer in the reactor.Optimize agitation and mixing to ensure good contact between the substrate and the immobilized or whole-cell biocatalyst.
Formation of Isonicotinic Acid Presence of amidase activity in the biocatalyst.Select a nitrile hydratase with low or no amidase activity. The low activity of nicotinamide as a substrate for the amidase in some organisms helps minimize this.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Objective: To purify crude this compound to a high degree of purity.

Materials:

  • Crude this compound

  • 95% Ethanol (or other suitable solvent)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Determine the appropriate solvent by testing the solubility of a small amount of crude product in different solvents at room temperature and upon heating. 95% ethanol is a common choice.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large crystals.

  • Inducing Crystallization (If Necessary): If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a low temperature (e.g., 50-60°C) or in a desiccator under vacuum.

Protocol 2: Biocatalytic Synthesis of this compound using Nitrile Hydratase

Objective: To synthesize this compound from 4-cyanopyridine using a whole-cell biocatalyst containing nitrile hydratase.

Materials:

  • Whole-cell biocatalyst (e.g., Rhodococcus rhodochrous J1)

  • 4-cyanopyridine

  • Phosphate buffer (pH 7.0-8.0)

  • Bioreactor with temperature and pH control

  • Centrifuge

Procedure:

  • Biocatalyst Preparation: Cultivate the microbial cells expressing nitrile hydratase under optimal conditions. Harvest the cells by centrifugation and wash them with buffer.

  • Reaction Setup: Prepare a reaction mixture in the bioreactor containing the phosphate buffer and the whole-cell biocatalyst.

  • Reaction Initiation: Add 4-cyanopyridine to the reaction mixture. For high substrate concentrations, a fed-batch approach is recommended to avoid substrate inhibition.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 20-30°C) and pH (e.g., 7.0-8.0) with gentle agitation.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking samples periodically and analyzing the concentration of this compound and remaining 4-cyanopyridine using a suitable analytical method (e.g., HPLC).

  • Reaction Termination: Once the reaction is complete (i.e., maximum conversion is achieved), terminate the reaction.

  • Product Isolation: Separate the cells from the reaction mixture by centrifugation or filtration. The supernatant containing the this compound can then be subjected to purification steps such as recrystallization (see Protocol 1).

Data Presentation

Table 1: Comparison of this compound Production Methods

Parameter Chemical Synthesis (Hydrolysis of 4-cyanopyridine) Biocatalytic Synthesis (using Nitrile Hydratase)
Typical Yield High (can exceed 90-95% efficiency)High (can achieve 100% conversion under optimal conditions)
Key Byproducts Isonicotinic acid saltsPotentially isonicotinic acid if amidase activity is present
Reaction Conditions Elevated temperatures and pressures may be required.Mild conditions (e.g., 20-30°C, atmospheric pressure).
Environmental Impact May involve harsh chemicals and generate more waste.Generally considered more environmentally friendly ("greener").
Key Challenges Byproduct formation, purification of final product.Enzyme stability, cost of biocatalyst, potential for enzyme inhibition.

Visualizations

Chemical_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage 4-Cyanopyridine 4-Cyanopyridine Hydrolysis Hydrolysis 4-Cyanopyridine->Hydrolysis Reactant Crude_this compound Crude_this compound Hydrolysis->Crude_this compound Product Recrystallization Recrystallization Crude_this compound->Recrystallization Pure_this compound Pure_this compound Recrystallization->Pure_this compound Purified Product Impurities Impurities Recrystallization->Impurities Removed

Caption: Chemical synthesis and purification workflow for this compound.

Biocatalytic_Synthesis_Workflow cluster_bioconversion Bioconversion Stage cluster_downstream Downstream Processing 4-Cyanopyridine 4-Cyanopyridine Bioreactor Bioreactor (Nitrile Hydratase) 4-Cyanopyridine->Bioreactor Substrate Reaction_Mixture Reaction_Mixture Bioreactor->Reaction_Mixture Product Cell_Separation Cell_Separation Reaction_Mixture->Cell_Separation Purification Purification Cell_Separation->Purification Supernatant Pure_this compound Pure_this compound Purification->Pure_this compound Final Product

Caption: Biocatalytic synthesis and downstream processing of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Low Product Yield Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Byproduct_Formation Byproduct Formation Problem->Byproduct_Formation Purification_Loss Purification Loss Problem->Purification_Loss Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Control_Stoichiometry Control Stoichiometry/ pH Byproduct_Formation->Control_Stoichiometry Refine_Purification Refine Purification Protocol Purification_Loss->Refine_Purification

Caption: Troubleshooting logic for addressing low this compound yield.

References

Isonicotinamide Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isonicotinamide (INA) crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the crystal habit and size of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of this compound and how are they typically obtained?

A1: this compound is known to exhibit significant polymorphism, with at least six different polymorphic forms identified. The crystallization medium plays a crucial role in determining which polymorph is obtained. While melt crystallization of INA typically yields two polymorphs, solution-based crystallization can produce at least six different forms.[1] The specific polymorph obtained from solution is highly dependent on the solvent used. For instance, cooling crystallization from various solvents has been shown to result in different polymorphs depending on the initial concentration of the solution.[2][3]

Q2: What is concomitant crystallization and why is it a common issue with this compound?

A2: Concomitant crystallization is the simultaneous formation of multiple crystal forms (polymorphs) in the same crystallization experiment. This is a frequent challenge with this compound due to the small free energy differences between its various polymorphs.[1] This small energy gap means that multiple forms can be thermodynamically accessible under similar conditions, leading to mixtures of polymorphs which can be difficult to control and characterize.

Q3: How can I prevent concomitant crystallization of this compound?

A3: Preventing concomitant crystallization often involves carefully controlling the crystallization conditions and considering the use of additives. Key strategies include:

  • Solvent Selection: The choice of solvent can significantly influence which polymorph nucleates and grows. Experimenting with a range of solvents is recommended.

  • Control of Supersaturation: The level of supersaturation can affect which polymorph is favored. Controlling the cooling rate and initial concentration is crucial.

  • Use of Additives: Specific additives can inhibit the nucleation or growth of undesired polymorphs, thereby promoting the formation of a single, desired form.

Q4: How do solvents affect the crystal habit and size of this compound?

A4: Solvents influence the crystal habit and size of this compound through their interaction with different crystal faces. The polarity of the solvent, its ability to form hydrogen bonds, and the solubility of this compound in the solvent all play a role. For example, crystallization from different solvents can lead to habits ranging from needles to block-shaped crystals. The solvent choice also impacts the nucleation and growth kinetics, which in turn affects the final crystal size distribution.[2]

Q5: Can additives be used to modify the crystal habit of this compound?

A5: Yes, additives are a powerful tool for modifying the crystal habit of this compound. Additives, often structurally similar molecules, can selectively adsorb to specific crystal faces, inhibiting their growth and thereby altering the overall crystal morphology. This technique can be used to change the aspect ratio of crystals, for example, from needle-like to more equant (block-like) shapes, which can improve powder flow and processing properties.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Concomitant crystallization (mixture of polymorphs) - Small free energy difference between polymorphs.- High supersaturation.- Inappropriate solvent choice.- Screen a wider range of solvents.- Optimize the cooling rate (slower cooling often favors the most stable polymorph).- Reduce the initial concentration.- Introduce specific additives to inhibit unwanted polymorphs.
Poor crystal shape (e.g., fine needles) - Rapid crystallization.- Solvent system favors one-dimensional growth.- Decrease the cooling rate.- Use a different solvent or a co-solvent system.- Introduce a habit-modifying additive.
Small crystal size - High nucleation rate.- Insufficient growth time.- Lower the supersaturation by reducing the cooling rate or initial concentration.- Increase the growth time by holding the solution at the final temperature for an extended period.- Consider using a seeded crystallization approach.
Inconsistent results between batches - Variations in starting material purity.- Inconsistent cooling profiles.- Fluctuations in ambient conditions (temperature, humidity).- Ensure consistent purity of this compound and solvents.- Use a programmable crystallizer for precise temperature control.- Control the environmental conditions of the crystallization process.

Experimental Protocols

Protocol 1: Cooling Crystallization for Polymorph Screening

This protocol describes a general method for screening different solvents to obtain various polymorphs of this compound.

Materials:

  • This compound

  • A selection of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water)

  • Vials with caps

  • Programmable crystallization incubator or water bath

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Prepare a saturated or slightly supersaturated solution of this compound in the chosen solvent at an elevated temperature (e.g., 55-90 °C). The exact concentration will depend on the solubility of this compound in the specific solvent.

  • Ensure the this compound is completely dissolved by stirring for at least 30 minutes at the elevated temperature.

  • Transfer the solution to a clean vial.

  • Place the vial in a programmable incubator and cool the solution to the desired final temperature (e.g., 25 °C) at a controlled rate (e.g., 5 °C/h).

  • Once the final temperature is reached, allow the solution to stand overnight to ensure complete crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in an oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterize the resulting crystals using techniques such as Powder X-ray Diffraction (PXRD) to identify the polymorph and optical microscopy to observe the crystal habit and estimate the size.

Protocol 2: Solvent Evaporation for Crystal Growth

This protocol is suitable for growing larger single crystals for structural analysis.

Materials:

  • This compound

  • A solvent in which this compound has moderate solubility (e.g., ethanol, acetic acid)

  • Beaker or crystallizing dish

  • Porous cover (e.g., filter paper, perforated paraffin film)

  • Fume hood

Procedure:

  • Prepare a solution of this compound in the chosen solvent at room temperature. The concentration should be below the saturation point.

  • Ensure complete dissolution by stirring.

  • Filter the solution to remove any undissolved particles.

  • Transfer the solution to a clean beaker or crystallizing dish.

  • Cover the container with a porous material to allow for slow solvent evaporation.

  • Place the setup in a fume hood in a location with minimal vibrations and temperature fluctuations.

  • Allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the container for crystal growth.

  • Once suitable crystals have formed, carefully decant the remaining solution and collect the crystals.

  • Dry the crystals at ambient conditions.

Data Summary Tables

Table 1: Influence of Solvent on this compound Polymorph (Qualitative)

SolventCrystallization MethodResulting Polymorph(s)Typical Crystal Habit
Acetic AcidEvaporationCo-crystal with acetic acid, transforms to Form IBlocks
FormamideCoolingCo-crystal with formamide-
Various pure solvents (unspecified)Cooling/EvaporationNeedles of Form INeedles
ChloroformEvaporationForm VI (new polymorph)-

Note: This table is a qualitative summary based on available literature. The formation of specific polymorphs can be highly sensitive to experimental conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_proc Processing cluster_char Characterization a Weigh this compound c Dissolve at Elevated Temperature a->c f Melt Crystallization a->f b Select Solvent b->c d Controlled Cooling c->d e Solvent Evaporation c->e g Filtration d->g e->g h Drying f->h g->h i PXRD (Polymorph ID) h->i j Microscopy (Habit & Size) h->j k Thermal Analysis (DSC/TGA) h->k

Caption: Experimental workflow for this compound crystallization.

parameter_influence supersaturation Supersaturation polymorph Polymorph supersaturation->polymorph habit Crystal Habit supersaturation->habit size Crystal Size supersaturation->size cooling_rate Cooling Rate cooling_rate->supersaturation solvent Solvent solvent->supersaturation solvent->polymorph solvent->habit additives Additives additives->polymorph additives->habit additives->size

Caption: Key parameters influencing this compound crystal properties.

References

Improving the stability of metastable isonicotinamide polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isonicotinamide (INA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization and stabilization of its metastable polymorphs.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of this compound and why is this important?

A1: this compound is known to exhibit significant polymorphism, with at least six different crystalline forms identified.[1][2][3] Polymorphs are different solid-state arrangements of the same molecule, and each form can have distinct physicochemical properties, including solubility, dissolution rate, stability, and melting point.[4][5] For pharmaceutical applications, controlling polymorphism is critical as it can impact the bioavailability and shelf-life of the final drug product. Metastable polymorphs, while often exhibiting higher solubility, tend to convert to more stable forms over time.

Q2: What is concomitant crystallization and why is it a problem with this compound?

A2: Concomitant crystallization is the simultaneous formation of multiple polymorphic forms from the same solution or melt. This is a common issue with this compound and presents a significant challenge in producing a pure, single polymorphic form, which is essential for consistent product quality and performance in the pharmaceutical industry.

Q3: How can the choice of solvent influence the polymorphic outcome of this compound crystallization?

A3: The choice of solvent is a critical factor in determining which polymorph of this compound crystallizes. Different solvents can lead to the formation of specific polymorphs by influencing the self-association of this compound molecules in solution, which in turn directs the nucleation towards a particular crystal structure. For example, cooling crystallization from different solvents can result in different polymorphs depending on the initial concentration of the solution.

Q4: Can additives be used to control the crystallization of a desired metastable polymorph?

A4: Yes, the use of additives is a promising strategy to control the polymorphic outcome and stabilize metastable forms of this compound. Additives can be structurally related molecules, polymers, or surfactants. For instance, surfactants have been shown to facilitate the crystallization of metastable forms and can provide stabilization. Some specific additives like naphthalene-1,5-diol and 4-carboxybenzeneboronic acid have demonstrated the ability to control the crystallization of this compound.

Q5: What is the role of co-crystallization in improving the stability of this compound?

A5: Co-crystallization involves combining this compound with another molecule (a co-former) in the same crystal lattice to form a new solid phase with potentially enhanced physicochemical properties. This technique can be used to create more stable solid forms of a drug, potentially overcoming the instability issues of metastable polymorphs. This compound is an effective co-former due to its ability to form robust hydrogen-bond networks.

Troubleshooting Guide

Problem 1: I am consistently obtaining a mixture of polymorphs during crystallization.

  • Possible Cause: Concomitant crystallization is occurring due to similar nucleation and growth kinetics of different polymorphs under your experimental conditions.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities. The interactions between the solvent and this compound can favor the nucleation of a single polymorph.

    • Additive Introduction: Introduce small amounts of structure-directing additives or polymers into your crystallization process. These can selectively inhibit the nucleation or growth of undesired polymorphs.

    • Control Supersaturation: Carefully control the rate of supersaturation. At high supersaturation, metastable forms are often favored, while lower supersaturation may lead to the stable form.

    • Seeding: If you have a pure crystal of the desired polymorph, use it to seed the solution. This can direct the crystallization towards that specific form.

Problem 2: My desired metastable polymorph transforms into a more stable form upon storage.

  • Possible Cause: The metastable form is thermodynamically driven to convert to the most stable polymorph. This can be accelerated by factors like temperature, humidity, and mechanical stress.

  • Troubleshooting Steps:

    • Formulation with Stabilizing Excipients: Incorporate polymers or other excipients into your formulation. These can inhibit the molecular mobility required for the phase transformation.

    • Co-crystallization: Consider forming a co-crystal of this compound with a suitable co-former to create a new, stable solid form with the desired properties.

    • Storage Conditions: Store the material at low temperatures and controlled humidity to reduce the kinetic driving force for transformation.

    • Nanoconfinement: Explore techniques like crystallization within porous scaffolds (e.g., cellulose nanocrystal aerogels) to physically constrain the crystals and prevent transformation.

Problem 3: I am unable to selectively crystallize the elusive Form III of this compound.

  • Possible Cause: The nucleation and growth of Form III are kinetically disfavored compared to other polymorphs under most standard crystallization conditions.

  • Troubleshooting Steps:

    • Specific Additives: Research suggests that the presence of nicotinamide as an additive can promote the robust and exclusive crystallization of Form III.

    • Melt Crystallization: Experiment with melt crystallization, as different polymorphs can be accessed from the melt compared to solution crystallization.

Quantitative Data Summary

The following table summarizes key thermodynamic data for some of the this compound polymorphs. This data is crucial for understanding the relative stability of the different forms.

PolymorphMelting Point (°C)Heat of Fusion (kJ/mol)Stability RelationshipReference
INA I --Enantiotropically related to INA II, stable at higher temperatures
INA II -24.3Enantiotropically related to INA I, stable at lower temperatures
INA III --Metastable
INA IV --Metastable
INA V ---
INA VI --Transforms rapidly upon heating

Experimental Protocols

Protocol 1: Solvent-Mediated Polymorph Transformation (Slurry Conversion)

This method is used to determine the most thermodynamically stable polymorph at a given temperature.

  • Preparation: Prepare a saturated solution of this compound in a chosen solvent at the desired experimental temperature.

  • Slurry Formation: Add a mixture of the two polymorphs to be compared to the saturated solution to form a slurry. Ensure enough solid material is present.

  • Agitation: Agitate the slurry at a constant temperature for an extended period (days to weeks).

  • Sampling: Periodically withdraw small samples of the solid material from the slurry.

  • Analysis: Dry the samples and analyze them using Powder X-ray Diffraction (PXRD) or Raman spectroscopy to determine the relative amounts of each polymorph.

Protocol 2: Cooling Crystallization with Additives

This protocol outlines a general procedure for investigating the effect of additives on the polymorphic outcome.

  • Solution Preparation: Dissolve this compound in a suitable solvent at an elevated temperature to ensure complete dissolution.

  • Additive Introduction: Add a specific concentration of the chosen additive (e.g., a polymer, surfactant, or structurally related molecule) to the solution.

  • Controlled Cooling: Cool the solution at a controlled rate to induce crystallization.

  • Isolation: Isolate the resulting crystals by filtration and dry them under vacuum.

  • Characterization: Characterize the polymorphic form of the crystals using techniques such as PXRD, DSC, and FTIR spectroscopy.

  • Comparison: Compare the results with a control experiment conducted without the additive to determine its influence on the polymorphic outcome.

Visualizations

Experimental_Workflow_for_Polymorph_Screening cluster_screening Polymorph Screening cluster_characterization Characterization cluster_stability Stability Assessment start This compound solution_xtal Solution Crystallization (Cooling, Evaporation, Antisolvent) start->solution_xtal melt_xtal Melt Crystallization start->melt_xtal additives Crystallization with Additives (Polymers, Surfactants) start->additives cocrystals Co-crystallization start->cocrystals analysis Polymorph Identification (PXRD, DSC, Raman, FTIR) solution_xtal->analysis melt_xtal->analysis additives->analysis cocrystals->analysis slurry Slurry Conversion (Thermodynamic Stability) analysis->slurry storage Storage Stability (Temperature, Humidity) analysis->storage

Caption: Experimental workflow for this compound polymorph screening and stability assessment.

Troubleshooting_Logic_for_Concomitant_Polymorphism cluster_solutions Potential Solutions problem Problem: Mixture of Polymorphs solvent Solvent Screening problem->solvent Modify Solvent Environment additive Use of Additives problem->additive Inhibit Unwanted Nucleation supersaturation Control Supersaturation problem->supersaturation Control Nucleation Rate seeding Seeding with Pure Form problem->seeding Direct Crystallization Pathway outcome Desired Outcome: Single Polymorph solvent->outcome additive->outcome supersaturation->outcome seeding->outcome

Caption: Troubleshooting logic for addressing concomitant polymorphism of this compound.

Stabilization_Strategies_Pathway cluster_approaches Stabilization Approaches start Metastable this compound Polymorph instability Instability Issue: Transformation to Stable Form start->instability polymers Formulation with Polymers/ Excipients instability->polymers Kinetic Stabilization cocrystal Co-crystallization instability->cocrystal Thermodynamic Stabilization nanoconfine Nanoconfinement instability->nanoconfine Physical Stabilization end Stable Solid Form with Desired Properties polymers->end cocrystal->end nanoconfine->end

Caption: Pathways for stabilizing metastable this compound polymorphs.

References

Overcoming phase separation during isonicotinamide co-crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with phase separation during isonicotinamide (INA) co-crystallization experiments.

Troubleshooting Guide: Overcoming Phase Separation

Phase separation, manifesting as oiling out, amorphous precipitation, or the formation of metastable polymorphs, is a common hurdle in co-crystallization. Below are specific issues and actionable solutions.

Issue 1: "Oiling Out" or Liquid-Liquid Phase Separation During Cooling Crystallization

Question: My co-crystallization mixture becomes cloudy and forms oily droplets upon cooling, instead of crystals. How can I prevent this?

Answer: "Oiling out" occurs when the solute separates from the solution as a supersaturated liquid phase before crystallizing.[1] This is often due to high supersaturation levels being reached at a temperature above the melting point of the solid co-crystal.[2][3] The oily phase is a good solvent for impurities, which can hinder crystallization and reduce the purity of the final product.[4] Here are several strategies to mitigate oiling out:

  • Reduce Supersaturation Rate: A slower cooling rate can prevent the system from reaching critical supersaturation too quickly, allowing more time for nucleation and crystal growth.[1]

  • Increase Solvent Volume: Adding more solvent can keep the components dissolved for longer during the cooling process, preventing premature phase separation.

  • Implement a Seeding Strategy: Introducing seed crystals of the desired co-crystal form can bypass the kinetic barrier to nucleation and promote direct crystallization from the solution. Add seed crystals within the metastable zone width (MSZW).

  • Solvent System Modification: If oiling out persists, consider changing the solvent system. A solvent in which the co-crystal has slightly lower solubility may be beneficial. The use of anti-solvents can also be explored to carefully control supersaturation.

Issue 2: Formation of Amorphous Precipitate Instead of Crystalline Material

Question: My experiment yields a solid product, but PXRD analysis shows a broad halo, indicating it is amorphous. How can I promote crystallinity?

Answer: Amorphous precipitation occurs when molecules aggregate in a disordered state rather than an ordered crystal lattice. This can be a precursor to oiling out or a result of rapid solvent removal. Co-amorphous systems can have their own utility but are often undesirable when a stable crystalline form is the goal.

  • Slurry Crystallization: Slurrying the amorphous precipitate in a suitable solvent can facilitate its conversion to the thermodynamically stable crystalline form over time. The solvent should be chosen such that the co-crystal has low solubility.

  • Solvent-Assisted Grinding: This mechanochemical method can provide the energy needed for molecular rearrangement into a crystalline structure. A small amount of a suitable solvent can catalyze this transformation.

  • Control Evaporation Rate: In solvent evaporation methods, a slower evaporation rate provides more time for ordered crystal packing. Using a vessel with a smaller surface area or covering the vessel can slow down evaporation.

Issue 3: Formation of an Undesired or Metastable Polymorph

Question: I have successfully obtained co-crystals, but characterization reveals a metastable polymorph of this compound or the co-crystal itself. How can I target the stable form?

Answer: this compound is known to be highly polymorphic, with at least six known forms. The formation of a particular polymorph is kinetically controlled and influenced by factors such as solvent, temperature, and supersaturation.

  • Solvent Selection: The choice of solvent can significantly influence which polymorph crystallizes. Systematic screening of different solvents is recommended.

  • Temperature Control: The relative stability of polymorphs can be temperature-dependent. Crystallization at different temperatures may favor the formation of the desired polymorph.

  • Seeding: Using seed crystals of the stable polymorph can direct the crystallization towards that form.

  • Solvent-Mediated Transformation: Slurrying the metastable polymorph in a suitable solvent can induce its transformation to the more stable form over time.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques for characterizing this compound co-crystals and identifying phase separation issues?

A1: A combination of techniques is crucial for robust characterization:

  • Powder X-Ray Diffraction (PXRD): This is the primary tool for identifying the crystalline phase. Sharp peaks indicate a crystalline material, while a broad halo suggests an amorphous solid. The peak positions are unique to a specific crystal structure and can be used to identify the desired co-crystal and distinguish it from the starting materials or other polymorphs.

  • Differential Scanning Calorimetry (DSC): DSC measures thermal transitions, such as melting points and glass transitions. A sharp endotherm typically corresponds to the melting of a crystalline solid, while a broad transition can indicate a glass transition in an amorphous material. The melting point of a co-crystal is expected to be different from that of the individual components.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to changes in intermolecular interactions, such as hydrogen bonding, that occur upon co-crystal formation. Shifts in characteristic peaks (e.g., C=O and N-H stretches) can confirm the formation of the co-crystal.

  • Hot-Stage Microscopy (HSM): This technique allows for the visual observation of the sample as it is heated. It can be used to detect melting, recrystallization, and to construct binary phase diagrams, which can help in understanding the potential for oiling out.

Q2: How do I select an appropriate solvent for this compound co-crystallization to minimize the risk of phase separation?

A2: Solvent selection is critical. A good starting point is to consider solvents where both the API and this compound have moderate and similar solubilities. Ternary phase diagrams, if available, provide a comprehensive guide to the stability regions of the co-crystal in different solvent compositions. In the absence of such data, a systematic screening approach is recommended. Solvents that lead to very high supersaturation levels quickly should be used with caution, as they increase the risk of oiling out or amorphous precipitation.

Q3: What is the role of stoichiometry in preventing phase separation?

A3: While co-crystals form in a specific stoichiometric ratio, using a non-stoichiometric ratio of the starting materials in solution can sometimes be advantageous. For instance, in the carbamazepine-isonicotinamide system, an excess of this compound in an ethanol solution was found to be optimal for forming the co-crystal. This is because the solubility of the individual components and the co-crystal determines the stable solid phase at equilibrium. Understanding the phase diagram of the system is key to determining the optimal starting concentrations.

Quantitative Data Summary

Table 1: Influence of Experimental Parameters on Co-Crystal Outcome

ParameterEffect on Phase SeparationRecommended Action to Avoid Phase Separation
Cooling Rate High cooling rates increase the likelihood of oiling out and amorphous precipitation due to rapid generation of high supersaturation.Employ a slow and controlled cooling profile (e.g., 0.1-0.5 °C/min).
Solvent Choice Solvents in which the co-crystal is highly soluble can lead to oiling out if supersaturation is not carefully controlled.Select solvents with moderate solubility for both components. Consider anti-solvent addition for better control.
Concentration High initial concentrations increase the driving force for crystallization but also the risk of uncontrolled precipitation or oiling out.Work within the metastable zone width. Determine the ternary phase diagram to identify optimal concentration ranges.
Seeding Lack of nucleation sites can lead to high supersaturation and subsequent phase separation.Introduce seed crystals of the desired co-crystal form once the solution is supersaturated.

Table 2: Characterization Data for a Theophylline-Isonicotinamide (THE-INA) Co-crystal

PropertyValueAnalytical TechniqueReference
Melting Point (Onset)462.26 K (189.11 °C)DSC
Enthalpy of Fusion131.69 J/gDSC
Stoichiometry1:1-

Experimental Protocols

Protocol 1: Slurry Co-Crystallization

This method is useful for screening and for converting amorphous material or metastable polymorphs to the stable co-crystal form.

  • Preparation: Add equimolar amounts of the API and this compound to a vial.

  • Solvent Addition: Add a small amount of a solvent in which the co-crystal is expected to have low solubility. The solid should not fully dissolve.

  • Equilibration: Stir the slurry at a constant temperature (e.g., room temperature) for an extended period (24-72 hours).

  • Isolation: Filter the solid from the slurry.

  • Drying: Dry the solid product under vacuum or at a slightly elevated temperature.

  • Analysis: Characterize the solid product using PXRD to confirm the formation of the co-crystal.

Protocol 2: Cooling Co-Crystallization

This is a common method for obtaining co-crystals from solution.

  • Dissolution: Dissolve equimolar amounts of the API and this compound in a suitable solvent at an elevated temperature until a clear solution is obtained.

  • Cooling: Cool the solution slowly and controllably to the desired crystallization temperature. A cooling rate of 0.1-0.5 °C/min is often a good starting point.

  • Seeding (Optional but Recommended): Once the solution is supersaturated (i.e., below the saturation temperature), add a small amount of seed crystals of the desired co-crystal.

  • Maturation: Hold the solution at the final temperature for a period to allow for crystal growth.

  • Isolation and Drying: Isolate the crystals by filtration and dry them appropriately.

  • Analysis: Characterize the product using PXRD, DSC, and other relevant techniques.

Visualizations

G Troubleshooting Workflow for Phase Separation start Experiment Yields Non-Crystalline Product check_visual Visual Inspection: Oily Droplets or Amorphous Precipitate? start->check_visual oiling_out Issue: Oiling Out check_visual->oiling_out Oily Droplets amorphous Issue: Amorphous Precipitation check_visual->amorphous Amorphous Solid solution1 Reduce Cooling Rate oiling_out->solution1 solution2 Increase Solvent Volume oiling_out->solution2 solution3 Introduce Seeding oiling_out->solution3 solution4 Change Solvent System oiling_out->solution4 solution5 Slurry Conversion amorphous->solution5 solution6 Solvent-Assisted Grinding amorphous->solution6 solution7 Slow Down Evaporation amorphous->solution7 end Crystalline Co-Crystal Obtained solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end solution7->end

Caption: Troubleshooting workflow for phase separation issues.

G General Experimental Workflow for Co-Crystallization start Define API and Coformer (this compound) screening Screening Method Selection start->screening solvent_evap Solvent Evaporation screening->solvent_evap For single crystals cooling_cryst Cooling Crystallization screening->cooling_cryst For bulk material slurry_cryst Slurry Conversion screening->slurry_cryst For stable form grinding Solvent-Assisted Grinding screening->grinding Solvent-free/assisted characterization Solid-State Characterization (PXRD, DSC, FTIR) solvent_evap->characterization cooling_cryst->characterization slurry_cryst->characterization grinding->characterization analysis Analysis of Results characterization->analysis success Successful Co-Crystal Formation analysis->success Desired form obtained troubleshoot Phase Separation Occurs: Troubleshoot analysis->troubleshoot Undesired form/ No crystal troubleshoot->screening

Caption: Workflow for this compound co-crystallization.

References

Technical Support Center: Additive Screening for Isonicotinamide Nucleation Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling isonicotinamide (INA) nucleation through additive screening.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the nucleation of this compound important?

A1: this compound is known to exhibit polymorphism, meaning it can crystallize into multiple different crystal structures, known as polymorphs.[1][2] Each polymorph can have different physicochemical properties, including solubility, bioavailability, and stability, which are critical in the pharmaceutical industry.[3] Controlling the nucleation process is the first and most crucial step in obtaining the desired polymorph and ensuring consistent product quality.[4] Concomitant crystallization, where multiple polymorphs form simultaneously, is a significant challenge with this compound.[5]

Q2: What is the role of additives in controlling this compound nucleation?

A2: Additives can be used to influence the nucleation process in several ways. They can inhibit the nucleation of undesired polymorphs or promote the nucleation of a desired polymorph by interacting with the this compound molecules or the growing crystal surfaces. This can lead to the selective crystallization of a single polymorph with the desired characteristics. Additives can also be used to modify the crystal habit (shape) without changing the underlying crystal structure.

Q3: What types of additives are typically used for this compound?

A3: A range of additives can be screened, including structurally similar molecules, polymers, and other small organic compounds. For this compound, additives like naphthalene-1,5-diol, 4-carboxybenzeneboronic acid, and 2-picolinic acid have been shown to be effective in controlling its crystallization. The choice of additive is often based on generating specific intermolecular interactions that can favor the formation of a particular polymorph.

Q4: What analytical techniques are essential for characterizing the resulting this compound polymorphs?

A4: Several analytical techniques are crucial for identifying and characterizing this compound polymorphs. Powder X-ray Diffraction (PXRD) is the primary method for identifying the crystal structure of each polymorph. Differential Scanning Calorimetry (DSC) is used to determine the melting point and thermodynamic stability of the polymorphs. Raman and Infrared (IR) spectroscopy can also distinguish between different polymorphic forms based on their unique vibrational spectra.

Troubleshooting Guides

This section provides solutions to common problems encountered during additive screening experiments for this compound nucleation control.

Problem 1: No crystals are forming, even with the addition of additives.

Possible Cause Suggested Solution
Insufficient Supersaturation The concentration of this compound in the solution may be too low. Try increasing the concentration or reducing the amount of solvent. Slow evaporation of the solvent can also help increase supersaturation.
Inappropriate Solvent The chosen solvent may be too effective at solvating the this compound molecules, preventing them from assembling into a crystal lattice. Experiment with different solvents or solvent mixtures.
Cooling Rate is Too Slow While slow cooling is generally preferred, if no nucleation occurs, a slightly faster cooling rate might be necessary to induce nucleation.
Ineffective Additive The selected additive may not be effective at promoting nucleation under the current experimental conditions. Screen a wider range of additives with different functional groups.
Lack of Nucleation Sites Induce nucleation by scratching the inner surface of the crystallization vessel with a glass rod or by adding seed crystals of the desired this compound polymorph.

Problem 2: Concomitant polymorphism occurs, resulting in a mixture of crystal forms.

Possible Cause Suggested Solution
Similar Nucleation Kinetics of Polymorphs The energy barriers for the nucleation of different polymorphs are similar, leading to their simultaneous formation.
Subtle Variations in Experimental Conditions Small fluctuations in temperature, stirring rate, or the presence of impurities can lead to the nucleation of multiple polymorphs.
Ineffective Additive Concentration The concentration of the additive may not be optimal to selectively inhibit or promote the nucleation of a specific polymorph.
Solvent Effects The solvent can play a significant role in mediating the interactions that lead to different polymorphs.

Problem 3: The obtained crystals are of the undesired polymorph.

Possible Cause Suggested Solution
Thermodynamic vs. Kinetic Control The undesired polymorph may be the thermodynamically more stable form under the experimental conditions. To obtain a metastable polymorph, you may need to adjust the conditions to favor kinetic control (e.g., faster cooling rates, different solvents).
Additive Promotes the Undesired Polymorph The additive may be unintentionally stabilizing the nucleation of the undesired form.
Solvent-Mediated Transformation The desired polymorph may have initially nucleated but then transformed into a more stable, undesired form in the presence of the solvent.

Problem 4: "Oiling out" occurs, where an amorphous oil forms instead of crystals.

Possible Cause Suggested Solution
High Solute Concentration or Rapid Cooling The supersaturation level is too high, leading to the rapid separation of an amorphous phase.
Low Melting Point of the Solute/Additive Mixture The melting point of the this compound-additive mixture in the solvent may be below the experimental temperature.
Presence of Impurities Impurities can disrupt the crystallization process and promote the formation of an oil.

Data Presentation

Table 1: Polymorphic Forms of this compound and Their Properties

PolymorphCrystal SystemMelting Point (°C)Heat of Fusion (kJ/mol)
Form I Monoclinic~156-158-
Form II Orthorhombic~123 (transforms to Form I)24.3
Form III ---
Form IV ---
Form V ---
Form VI ---

Note: Data compiled from various sources. Melting points and heats of fusion can vary slightly depending on the experimental conditions.

Table 2: Effect of Selected Additives on this compound Crystallization Outcome

AdditiveCrystallization MethodSolventPolymorphic OutcomeReference
Naphthalene-1,5-diolCooling/EvaporationVariousCan promote Form III or I
4-Carboxybenzeneboronic acidCooling/EvaporationVariousCan promote Form III or I
2-Picolinic acidCooling/EvaporationVariousCan promote Form III or I
Nicotinamide--Can influence polymorph formation

Experimental Protocols

Protocol 1: Additive Screening by Cooling Crystallization

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a chosen solvent at a concentration close to its saturation point at an elevated temperature (e.g., 50-60 °C). Prepare separate stock solutions of each additive at a known concentration in the same solvent.

  • Experimental Setup: In a series of vials, add a specific volume of the this compound stock solution. To each vial, add a different additive stock solution to achieve the desired this compound-to-additive molar ratio (e.g., 100:1, 100:5). Include a control vial with no additive.

  • Dissolution: Heat the vials to a temperature where all solids dissolve completely, ensuring a homogeneous solution.

  • Controlled Cooling: Place the vials in a programmable cooling incubator and cool the solutions at a controlled rate (e.g., 5 °C/hour) to a final temperature (e.g., 25 °C).

  • Observation and Isolation: Monitor the vials for the first appearance of crystals (induction time). Once crystallization is complete, isolate the solid by filtration.

  • Characterization: Analyze the obtained crystals using PXRD, DSC, and Raman spectroscopy to identify the polymorphic form.

Protocol 2: Additive Screening by Evaporative Crystallization

  • Solution Preparation: Prepare solutions of this compound and various additives in a suitable volatile solvent, similar to the cooling crystallization protocol.

  • Evaporation: Leave the vials partially open in a controlled environment (e.g., a fume hood with consistent airflow) to allow for slow evaporation of the solvent at a constant temperature.

  • Crystal Collection: Once crystals have formed and the solvent has evaporated, collect the solid material.

  • Characterization: Characterize the resulting crystals using PXRD, DSC, and Raman spectroscopy to determine the polymorphic outcome.

Mandatory Visualizations

AdditiveSelectionWorkflow start Start: Define Target Polymorph & Properties problem Problem: Concomitant Polymorphism or Undesired Form start->problem lit_review Literature Review & Database Search (e.g., CSD) problem->lit_review struct_analysis Structural Analysis of Target Polymorph (Identify key intermolecular interactions) lit_review->struct_analysis additive_hypothesis Hypothesize Additive Structures (Structurally similar, H-bond competitors, etc.) struct_analysis->additive_hypothesis screening Perform Additive Screening Experiments (Vary additives, concentrations, solvents, cooling rates) additive_hypothesis->screening characterization Characterize Crystalline Products (PXRD, DSC, Raman, Microscopy) screening->characterization analysis Analyze Results: Identify Effective Additives characterization->analysis optimization Optimize Conditions for Lead Additive(s) (Concentration, cooling profile, etc.) analysis->optimization Effective additive found re_evaluate Re-evaluate Hypothesis / Broaden Additive Scope analysis->re_evaluate No effective additive success Success: Robust Crystallization of Target Polymorph optimization->success failure Failure: No Control Achieved re_evaluate->additive_hypothesis re_evaluate->failure

Caption: Workflow for selecting additives to control this compound nucleation.

TroubleshootingWorkflow start Start: Crystallization Experiment with Additive issue Identify Issue start->issue no_crystals No Crystals Formed issue->no_crystals No Crystals concomitant Concomitant Polymorphism issue->concomitant Mixture of Forms wrong_polymorph Wrong Polymorph Obtained issue->wrong_polymorph Undesired Form oiling_out Oiling Out issue->oiling_out Oil Formation increase_ss Increase Supersaturation (Higher concentration / Evaporation) no_crystals->increase_ss change_solvent Change Solvent / Co-solvent no_crystals->change_solvent induce_nucleation Induce Nucleation (Scratching / Seeding) no_crystals->induce_nucleation concomitant->change_solvent optimize_additive Optimize Additive Concentration concomitant->optimize_additive modify_cooling Modify Cooling Rate concomitant->modify_cooling wrong_polymorph->change_solvent wrong_polymorph->modify_cooling re_evaluate_additive Re-evaluate Additive Choice wrong_polymorph->re_evaluate_additive oiling_out->change_solvent check_purity Check Purity of INA & Additive oiling_out->check_purity slow_cooling Slower Cooling / Less Supersaturation oiling_out->slow_cooling

Caption: Decision tree for troubleshooting this compound crystallization.

References

Technical Support Center: Managing Solvent-Mediated Phase Transformations of Isonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, controlling the polymorphic form of isonicotinamide (INA) is a critical aspect of experimental work and product development. Solvent-mediated phase transformations are a key factor in determining the final crystalline form, and managing these transformations effectively is essential for obtaining the desired polymorph with consistent purity and physical properties.

This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the crystallization of this compound.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound crystallization.

Problem Possible Cause(s) Suggested Solution(s)
I consistently obtain a mixture of polymorphs. Concomitant Crystallization: this compound is known to have at least six polymorphs, and they often crystallize together.[1] This can be due to small free energy differences between polymorphs.Solvent Selection: Experiment with solvents of varying polarity. Specific solvents can kinetically favor the nucleation of a particular form.[2][3] Use of Additives: Introduce structurally related molecules or specific additives that can inhibit the growth of undesired polymorphs or promote the formation of a target polymorph.[1] Control Supersaturation: Carefully control the rate of supersaturation generation (e.g., cooling rate, solvent evaporation rate) as different polymorphs may nucleate at different supersaturation levels.
The desired metastable polymorph quickly transforms into a more stable form. Solvent-Mediated Transformation: The solvent can facilitate the dissolution of the metastable form and the subsequent nucleation and growth of the more stable form.Rapid Isolation: Filter the crystals as soon as the desired metastable form appears. Solvent Choice: Select a solvent in which the transformation kinetics are slow. For example, Form VI of this compound is more stable in isopropanol than in ethanol.[2] Temperature Control: Conduct the crystallization at a temperature where the desired metastable form is more kinetically stable.
Amorphous material precipitates instead of crystals. High Supersaturation: Very rapid cooling or addition of an anti-solvent can lead to a supersaturation level that is too high, favoring amorphous precipitation over orderly crystal nucleation and growth.Slower Cooling/Anti-solvent Addition: Reduce the rate at which supersaturation is generated. Increase Temperature: Crystallizing at a slightly higher temperature can provide the molecules with enough energy to arrange into a crystal lattice. Use of Seed Crystals: Introduce seed crystals of the desired polymorph to encourage heterogeneous nucleation and bypass the high energy barrier of primary nucleation.
Poor or inconsistent crystal quality (e.g., small, agglomerated crystals). High Nucleation Rate: A high rate of nucleation can lead to a large number of small crystals that may agglomerate.Decrease Supersaturation: Operate at a lower supersaturation level to favor crystal growth over nucleation. Stirring Rate: Optimize the stirring rate. Insufficient stirring can lead to local high supersaturation, while excessive stirring can cause crystal attrition. Temperature Profile: Employ a controlled temperature profile, such as a slow cooling ramp, to manage nucleation and growth.

Frequently Asked Questions (FAQs)

Q1: How many polymorphs of this compound are known?

A1: this compound is known to be highly polymorphic, with at least six different crystalline forms reported in the literature. These forms can exhibit different physical properties, such as solubility and stability.

Q2: Which is the most stable polymorph of this compound?

A2: The relative stability of this compound polymorphs can be complex and may depend on temperature. At ambient conditions, Form II has been reported to be one of the most stable forms. However, it's crucial to consult recent literature as stability relationships can be redetermined with new findings.

Q3: How does the choice of solvent affect the polymorphic outcome?

A3: The solvent plays a critical role in determining which polymorph crystallizes. This is due to several factors, including:

  • Solubility: The solubility of each polymorph differs in a given solvent, which affects the supersaturation and driving force for crystallization.

  • Solute-Solvent Interactions: Specific interactions, such as hydrogen bonding between this compound and the solvent molecules, can influence the conformation of this compound in solution and favor the nucleation of a particular polymorph.

  • Solvent Polarity: The polarity of the solvent can impact the self-association of this compound molecules in solution, which are precursors to nucleation.

Q4: What analytical techniques are essential for characterizing this compound polymorphs?

A4: A combination of analytical techniques is typically required for unambiguous characterization:

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing between different polymorphs, as each crystalline form has a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of each polymorph, which can provide information about their relative stability.

  • Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can differentiate polymorphs based on differences in their molecular conformations and intermolecular interactions in the crystal lattice.

  • In-situ Monitoring Techniques: Techniques like Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) can be used to monitor the transformation process in real-time within the crystallizer.

Q5: Can additives be used to control the crystallization of a specific this compound polymorph?

A5: Yes, additives can be very effective in controlling polymorphism. They can function in several ways, such as by inhibiting the nucleation or growth of undesired forms or by acting as templates for the nucleation of the desired polymorph. The selection of an appropriate additive is often based on structural similarity to this compound or its ability to interact specifically with certain crystal faces.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and analysis.

Table 1: Solubility of this compound (Form II) in Various Solvents at Different Temperatures.

SolventTemperature (K)Molar Fraction Solubility (10^3 x)
Water298.1518.52
303.1522.15
308.1526.33
313.1531.18
318.1536.81
323.1543.37
Ethanol298.1513.89
303.1516.21
308.1518.87
313.1521.93
318.1525.46
323.1529.54
2-Propanol298.155.38
303.156.42
308.157.66
313.159.14
318.1510.89
323.1512.97
Ethyl Acetate298.151.83
303.152.24
308.152.74
313.153.34
318.154.07
323.154.95

Table 2: Melting Points of this compound Polymorphs.

PolymorphMelting Point (°C)
Form I~156-159
Form II~155-158
Form IIILower than Form I and II
Form IVNot well-defined, often co-crystallizes
Form VNot readily available
Form VITransforms upon heating

Note: Melting points can vary slightly depending on the heating rate and purity of the sample. The literature shows some overlapping ranges, highlighting the importance of using multiple characterization techniques.

Experimental Protocols

1. Protocol for Slurry Crystallization to Induce Phase Transformation

This protocol describes a general method for inducing the transformation of a metastable form of this compound to a more stable form using a slurry experiment.

Objective: To determine the more stable polymorphic form in a given solvent at a specific temperature.

Materials:

  • Metastable form of this compound

  • Selected solvent

  • Magnetic stirrer and stir bar

  • Vial or flask with a screw cap

  • Thermostatically controlled environment (e.g., water bath, heating mantle with controller)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

  • Analytical instruments for polymorph identification (PXRD, DSC)

Procedure:

  • Add a known amount of the metastable this compound polymorph to a vial.

  • Add a sufficient volume of the chosen solvent to create a stirrable slurry. The solid should not completely dissolve.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled environment at the desired temperature and stir the slurry at a constant rate.

  • Periodically (e.g., every few hours or daily), withdraw a small sample of the solid phase.

  • Quickly filter the withdrawn sample to separate the solid from the solvent.

  • Dry the solid sample.

  • Analyze the polymorphic form of the dried solid using PXRD or another suitable technique.

  • Continue the experiment until no further change in the polymorphic form is observed, indicating that the transformation to the more stable form is complete.

2. Protocol for In-situ Monitoring of Polymorphic Transformation using Raman Spectroscopy

This protocol outlines the use of an in-situ Raman probe to monitor a solvent-mediated phase transformation in real-time.

Objective: To continuously monitor the change in polymorphic composition during a crystallization process.

Materials:

  • Crystallization vessel with appropriate ports for probes

  • In-situ Raman probe

  • Raman spectrometer

  • This compound starting material (e.g., a metastable form)

  • Solvent

  • Temperature control system

  • Stirring mechanism

Procedure:

  • Set up the crystallization vessel with the in-situ Raman probe inserted into the solution/slurry. Ensure the probe tip is appropriately positioned to acquire representative spectra of the solid phase.

  • Calibrate the Raman spectrometer and acquire a reference spectrum of the pure solvent and the starting this compound polymorph(s).

  • Prepare a solution or slurry of this compound in the chosen solvent within the crystallization vessel.

  • Initiate the crystallization process that is expected to induce the phase transformation (e.g., by a temperature change or addition of an anti-solvent).

  • Begin acquiring Raman spectra of the slurry at regular intervals.

  • Process the acquired spectra to monitor the appearance of characteristic peaks of the new polymorph and the disappearance of peaks corresponding to the initial polymorph.

  • Correlate the changes in the Raman spectra with the progress of the polymorphic transformation. Quantitative analysis can be performed by developing a calibration model.

  • Continue monitoring until the transformation is complete or has reached equilibrium.

Visualizations

Experimental_Workflow_Slurry_Crystallization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result start Start with Metastable INA add_solvent Add Solvent to form Slurry start->add_solvent stir Stir at Constant Temperature add_solvent->stir sample Periodic Sampling stir->sample filter_dry Filter and Dry Sample sample->filter_dry analyze Analyze Polymorphic Form (e.g., PXRD) filter_dry->analyze end_point Transformation Complete? analyze->end_point end_point->sample No stable_form Identify Stable Polymorph end_point->stable_form Yes

Caption: Workflow for determining the stable polymorph of this compound via slurry crystallization.

Logical_Relationship_Polymorph_Control cluster_factors Controlling Factors cluster_mechanisms Mechanisms cluster_outcome Outcome Solvent Solvent Properties (Polarity, H-bonding) Nucleation Nucleation Kinetics Solvent->Nucleation Transformation Phase Transformation (Solvent-Mediated) Solvent->Transformation Supersaturation Supersaturation (Cooling/Evaporation Rate) Supersaturation->Nucleation Growth Crystal Growth Rate Supersaturation->Growth Additives Additives / Impurities Additives->Nucleation Additives->Growth Temperature Temperature Temperature->Nucleation Temperature->Transformation Polymorph Observed Polymorphic Form (I, II, III, etc.) Nucleation->Polymorph Morphology Crystal Morphology Growth->Morphology Transformation->Polymorph Purity Polymorphic Purity Polymorph->Purity

References

Why isonicotinamide melt crystallization yields different polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the melt crystallization of isonicotinamide (INA). The information provided is intended to help control the polymorphic outcome of your experiments.

Troubleshooting Guide: Polymorph Selection in this compound Melt Crystallization

Controlling the resulting polymorph of this compound (INA) from a melt is primarily dependent on kinetic and thermodynamic factors, with cooling rate and isothermal temperature playing crucial roles. From the melt, INA has been observed to crystallize into two main polymorphic forms: Form II and Form III.[1]

Problem: Inconsistent or mixed polymorphic forms are obtained upon cooling the INA melt.

This is a common issue arising from the rapid crystallization kinetics of this compound.[1] The subtle interplay between nucleation and growth rates of different polymorphs at various temperatures can lead to concomitant crystallization.

Solution Workflow:

The following workflow can help in targeting a specific polymorph:

G cluster_0 Melt Preparation cluster_1 Crystallization Conditions cluster_2 Analysis prep Prepare INA sample on a microscope slide melt Heat sample above melting point (Tm > 156°C) prep->melt cool Cool the melt melt->cool condition Desired Polymorph? cool->condition slow_cool Slow Cool / Isothermal Hold (e.g., 155°C or 60-90°C) condition->slow_cool Form II rapid_cool Rapid Quench (e.g., Kofler bench) condition->rapid_cool Form III (as minor fraction) analyze Characterize Polymorph (PXRD, Raman, DSC, Microscopy) slow_cool->analyze rapid_cool->analyze

Figure 1. Decision workflow for controlling this compound polymorphs from the melt.
Targeting Form II

Form II is generally the more readily obtained polymorph from a melt.

  • High-Temperature Isothermal Crystallization: Holding the melt at a temperature just below the melting point, for example at 155°C, promotes the growth of Form II crystals.[1]

  • Moderate Cooling with Isothermal Hold: Cooling the melt to a temperature range of 60-90°C and holding it there can result in the formation of coarse spherulites of Form II.[1]

Targeting Form III

Form III has been identified as a minor fraction when crystallizing from a melt, suggesting it is a kinetically favored but less stable form.[1]

  • Rapid Cooling (Quenching): Due to the rapid crystallization of INA, achieving a cooling rate that favors Form III requires fast quenching. Using a Kofler bench or placing the sample on a metal block at room temperature can facilitate this. The formation of Form III is likely to be in conjunction with Form II.

Frequently Asked Questions (FAQs)

Q1: How many polymorphs of this compound can be obtained from melt crystallization?

A1: Two polymorphs of this compound, Form II and Form III, have been reported to crystallize from the melt. This is in contrast to solution crystallization, from which six different polymorphs of INA have been identified.

Q2: What is the most stable polymorph of this compound at room temperature?

A2: Form I is the thermodynamically stable polymorph of this compound at ambient conditions. However, Form I is not typically obtained directly from the melt. Form II, when obtained from the melt, has been observed to slowly convert to Form I over several weeks at room temperature, indicating an enantiotropic relationship with a transition temperature around 123°C.

Q3: Why do I get a mixture of polymorphs?

A3: The crystallization of this compound from the melt is very rapid. This can lead to different polymorphs nucleating and growing simultaneously, a phenomenon known as concomitant crystallization. The final polymorphic composition depends on the delicate balance between the nucleation and growth rates of each form at different temperatures, which is highly sensitive to the cooling profile.

Q4: How can I identify the polymorphs I have produced?

A4: A combination of analytical techniques is recommended for unambiguous identification:

  • Polarized Light Microscopy (PLM): Different polymorphs often exhibit distinct crystal habits and optical properties. For instance, Form II can appear as coarse spherulites.

  • Raman Spectroscopy: This technique can differentiate polymorphs based on their unique vibrational modes. It has been used to identify fine spherulites of Form III in a sample.

  • Powder X-ray Diffraction (PXRD): Each crystalline form has a characteristic diffraction pattern that serves as a fingerprint for identification.

  • Differential Scanning Calorimetry (DSC): Thermal analysis can distinguish polymorphs by their melting points and any solid-solid phase transitions.

Experimental Protocols

General Melt Crystallization Protocol using a Hot-Stage Microscope

This protocol is a general guideline for observing and controlling the melt crystallization of this compound.

G start Start sample_prep 1. Place a small amount of INA on a microscope slide and cover with a coverslip. start->sample_prep hot_stage 2. Mount the slide on a hot-stage microscope. sample_prep->hot_stage heating 3. Heat the sample to a temperature above the melting point of INA (e.g., 160°C) to ensure complete melting. hot_stage->heating cooling 4. Implement a controlled cooling profile: - For Form II: Cool to and hold at  155°C or 60-90°C. - For Form III: Cool rapidly to  room temperature. heating->cooling observation 5. Observe crystal nucleation and growth using the polarized light microscope. cooling->observation analysis 6. Scrape the crystallized sample for further characterization (PXRD, DSC, Raman). observation->analysis end End analysis->end

Figure 2. Step-by-step experimental workflow for this compound melt crystallization.
Rapid Quenching using a Kofler Bench

  • Melt a small amount of this compound on a microscope slide on the hot end of a Kofler bench.

  • Rapidly move the slide along the bench to the desired lower temperature zone in under 5 seconds.

  • Alternatively, after melting, place the slide onto a large aluminum block at room temperature to act as a heat sink.

  • Observe the crystallization and subsequently analyze the sample.

Data Summary

The following table summarizes the key characteristics and formation conditions for the this compound polymorphs obtainable from a melt.

PolymorphFormation Conditions from MeltTypical MorphologyMelting Point (Tm)Stability
Form II - Isothermal hold at 155°C.- Isothermal hold at 60-90°C.Coarse spherulites~127.2°C (initial peak, transforms to Form I)Metastable; transforms to Form I over time at ambient conditions.
Form III - Rapid cooling (quenching) of the melt.- Observed as a minor fraction.Fine spherulitesNot explicitly stated for melt-grown sample.Kinetically favored at high supercooling, likely less stable than Form II.
Form I Not directly obtained from melt crystallization.-~156°CThermodynamically stable form at room temperature.

References

Technical Support Center: Debugging Unexpected Results in Isonicotinamide Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isonicotinamide biological assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: this compound was expected to inhibit sirtuins, but I am observing an increase in activity. Why is this happening?

Answer:

This is a common point of confusion due to the structural similarity between this compound and the known sirtuin inhibitor, nicotinamide. While both are isomers, their effects on sirtuin activity can be opposing under certain conditions.

Potential Causes and Troubleshooting:

  • Relief of Nicotinamide Inhibition: this compound is a very weak inhibitor of sirtuins compared to nicotinamide.[1] Its primary mechanism of "activation" is by competing with endogenous nicotinamide for the inhibitor-binding pocket on the sirtuin enzyme.[2][3] By displacing the potent inhibitor nicotinamide, this compound can lead to a net increase in sirtuin activity.[4]

    • Troubleshooting Step: Measure the concentration of nicotinamide in your cell culture medium or assay buffer. High levels of nicotinamide could be masking the intended effect of your experiment. Consider using a nicotinamide-free medium for your assays.

  • Increased Intracellular NAD+ Levels: Studies have shown that this compound can increase the intracellular concentration of the essential sirtuin cofactor, NAD+.[5] This elevation of NAD+ can lead to a direct increase in sirtuin activity, independent of its interaction at the nicotinamide binding site.

    • Troubleshooting Step: Measure the intracellular NAD+/NADH ratio in your cells after treatment with this compound. An increase in this ratio would support this as the cause of the observed sirtuin activation.

  • Assay Artifacts: Some sirtuin activity assays, particularly those using fluorescently labeled substrates, can be prone to artifacts.

    • Troubleshooting Step: Validate your findings using an orthogonal assay method that does not rely on fluorescent tags, such as an HPLC-based assay or a nicotinamide release assay.

Summary of this compound vs. Nicotinamide Sirtuin Inhibition:

CompoundSIRT1 IC50SIRT3 IC50Primary Effect at Physiological Concentrations
Nicotinamide 68.1 ± 1.8 µM36.7 ± 1.3 µMInhibition
This compound 12.2 ± 0.3 mM13.8 ± 0.5 mMApparent Activation (by relieving nicotinamide inhibition)
FAQ 2: I'm observing high variability in my cell viability (e.g., MTT, XTT) assay results with this compound.

Answer:

High variability in cell-based assays can arise from several factors, from inconsistent cell culture practices to the physicochemical properties of the compound being tested.

Potential Causes and Troubleshooting:

  • Compound Stability and Solubility: this compound is generally soluble in water and DMSO. However, its stability in cell culture media over long incubation periods can be a concern. Degradation of the compound could lead to inconsistent effects.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. If long-term stability is a concern, consider performing a stability study of this compound in your specific cell culture medium using techniques like HPLC. Studies on related nicotinamide cofactors have shown that temperature and buffer composition can significantly impact stability.

  • Inconsistent Cell Seeding and Plating: Uneven cell distribution in multi-well plates is a common source of variability.

    • Troubleshooting Step: Ensure you have a single-cell suspension before plating. Use calibrated pipettes and proper pipetting techniques. To mitigate "edge effects," consider not using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.

  • Cell Culture Conditions: Variations in temperature, CO2 levels, and humidity can all impact cell growth and response to treatment.

    • Troubleshooting Step: Ensure your incubator is properly calibrated and maintained. Use consistent cell culture media and supplements across all experiments.

FAQ 3: My results suggest this compound is affecting cellular metabolism, but I'm not sure of the specific pathway.

Answer:

Given that this compound is an isomer of nicotinamide, a key player in cellular metabolism, it is highly likely to influence metabolic pathways.

Potential Off-Target Pathways and Troubleshooting:

  • NAD+ Salvage Pathway: As mentioned, this compound can increase intracellular NAD+ levels. This suggests an interaction with the NAD+ salvage pathway, which recycles nicotinamide back into NAD+.

    • Troubleshooting Step: Perform a detailed analysis of NAD+ precursors and metabolites, such as nicotinamide mononucleotide (NMN), using LC-MS to pinpoint the specific step in the salvage pathway that is affected.

  • Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: Some thiophenyl derivatives of nicotinamide are known to inhibit IMPDH, a key enzyme in guanine nucleotide biosynthesis. While direct evidence for this compound is limited, this remains a potential off-target effect.

    • Troubleshooting Step: Measure IMPDH activity in cell lysates treated with this compound. A decrease in activity would indicate an off-target effect on this pathway.

Experimental Workflow for Investigating Metabolic Effects:

cluster_exp Experimental Approach Start Start Treat_Cells Treat cells with This compound Start->Treat_Cells Measure_NAD Measure intracellular NAD+/NADH ratio Treat_Cells->Measure_NAD Analyze_Metabolites LC-MS analysis of NAD+ precursors Treat_Cells->Analyze_Metabolites Measure_IMPDH Measure IMPDH activity Treat_Cells->Measure_IMPDH Analyze_Data Analyze and interpret data Measure_NAD->Analyze_Data Analyze_Metabolites->Analyze_Data Measure_IMPDH->Analyze_Data Conclusion Conclusion Analyze_Data->Conclusion

Investigating metabolic effects of this compound.

Key Experimental Protocols

Sirtuin Activity Assay (Fluorometric, Nicotinamide Release)

This protocol is adapted from methods that measure the production of nicotinamide, a product of the sirtuin deacetylation reaction.

  • Reaction Setup: In a 96-well plate, combine the following in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2):

    • Sirtuin enzyme (e.g., SIRT1, SIRT3)

    • Acetylated peptide substrate

    • This compound at various concentrations

    • Nicotinamidase (to convert released nicotinamide to nicotinic acid and ammonia)

    • Glutamate dehydrogenase, α-ketoglutarate, and NADH (for the coupled reaction to detect ammonia)

  • Initiate Reaction: Add NAD+ to start the reaction.

  • Measurement: Monitor the decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time using a plate reader. The rate of NADH consumption is proportional to the sirtuin activity.

Cell Viability Assay (MTT)

This protocol measures cell viability based on the metabolic reduction of MTT to formazan.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

Intracellular NAD+/NADH Ratio Assay

This protocol involves the differential extraction of NAD+ and NADH from cell lysates.

  • Cell Lysis and Extraction:

    • For NAD+ extraction: Lyse cells with an acidic extraction buffer.

    • For NADH extraction: Lyse a parallel set of cells with a basic extraction buffer.

  • Neutralization: Neutralize the extracts.

  • Quantification: Use a commercially available NAD/NADH assay kit that employs an enzymatic cycling reaction to measure the amount of NAD+ and NADH in each extract.

  • Calculation: Calculate the NAD+/NADH ratio from the measured concentrations.

Signaling Pathway Diagrams

Proposed Mechanism of this compound-Mediated Sirtuin Activation

cluster_cell Cellular Environment cluster_inhibition Inhibition Loop This compound This compound NAD_Salvage NAD+ Salvage Pathway This compound->NAD_Salvage Upregulates? Sirtuin Sirtuin (e.g., SIRT1) This compound->Sirtuin Competes with Nicotinamide Nicotinamide Nicotinamide Nicotinamide->Sirtuin Inhibits NAD NAD+ NAD_Salvage->NAD Increases NAD->Sirtuin Cofactor Sirtuin->Nicotinamide Produces Deacetylation Protein Deacetylation Sirtuin->Deacetylation Catalyzes

This compound's dual mechanism of sirtuin activation.
Troubleshooting Logic for Unexpected Sirtuin Activation

Start Unexpected Sirtuin Activation Observed Check_NAM Is endogenous nicotinamide present in the assay? Start->Check_NAM Yes_NAM Yes Check_NAM->Yes_NAM Yes No_NAM No Check_NAM->No_NAM No Hypothesis1 Hypothesis: this compound is outcompeting nicotinamide. Yes_NAM->Hypothesis1 Measure_NAD Measure intracellular NAD+/NADH ratio. No_NAM->Measure_NAD Increased_NAD Ratio Increased Measure_NAD->Increased_NAD No_Change_NAD No Change Measure_NAD->No_Change_NAD Hypothesis2 Hypothesis: this compound increases NAD+ synthesis. Increased_NAD->Hypothesis2 Check_Assay Consider assay artifacts. Use orthogonal method. No_Change_NAD->Check_Assay

Decision tree for troubleshooting unexpected results.

References

Strategies to enhance the reaction kinetics of isonicotinamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isonicotinamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing reaction kinetics and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and its derivatives?

A1: The most common methods for synthesizing this compound and its derivatives include:

  • Amide Coupling: This involves reacting isonicotinic acid with an amine. Because the direct reaction requires high temperatures, a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt) is used to activate the carboxylic acid under milder conditions.[1]

  • Acylation with Isonicotinoyl Chloride: A straightforward method where an amine is acylated using isonicotinoyl chloride. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct.[2]

  • Hydrolysis of 4-Cyanopyridine: This route involves the partial hydrolysis of 4-cyanopyridine. To suppress the formation of isonicotinic acid as a byproduct, the reaction is often terminated before completion.[3] Catalysts like magnesium oxide, carbonates of calcium, barium, and strontium, or specially prepared manganese dioxide are used.[3][4]

  • Enzymatic Synthesis: Biocatalytic methods, using enzymes like lipases (e.g., Novozym® 435) or nitrile hydratase, offer a green and efficient alternative. These reactions proceed under mild conditions and can significantly shorten reaction times, for instance, from 24 hours to 35 minutes in a continuous-flow microreactor.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the synthesis of this compound derivatives, reducing reaction times to as little as 10 minutes and increasing yields significantly compared to conventional heating methods.

Q2: How can I select the appropriate catalyst for the hydrolysis of 4-cyanopyridine?

A2: The choice of catalyst is crucial for achieving high efficiency and yield while minimizing the formation of isonicotinate.

  • Alkaline Earth Metal Compounds: Magnesium oxide, calcium carbonate, barium carbonate, and strontium carbonate are effective catalysts. They are considered superior to more soluble alkaline catalysts (like sodium carbonate) which can promote the further hydrolysis of the desired amide to the acid salt, thus reducing the yield.

  • Transition Metal Oxides: Specially prepared Manganese Dioxide (MnO₂) has been shown to be an effective catalyst for the hydration of 4-cyanopyridine. Nickel oxide has also been used for the hydration of the related 3-cyanopyridine. The goal is to use a catalyst that facilitates the hydration of the nitrile to an amide without strongly promoting the subsequent hydrolysis of the amide.

Q3: What are the key parameters to optimize for enhancing reaction kinetics in amide coupling reactions?

A3: To improve the rate and yield of amide coupling reactions for this compound synthesis, consider the following:

  • Solvent and Solubility: Poor solubility of starting materials is a frequent cause of slow or incomplete reactions. Ensure reactants are fully dissolved. If solubility is an issue, consider switching to a solvent with better solubilizing properties, such as moving from Dichloromethane (DCM) to Dimethylformamide (DMF).

  • Reaction Temperature: Most coupling reactions are initiated at 0°C and then allowed to warm to room temperature. For less reactive starting materials, gentle heating (e.g., 40-60°C) can increase the reaction rate, but be aware that this may also promote side reactions.

  • Stoichiometry of Reagents: Ensure the correct molar ratios of the coupling agents (e.g., EDC, HOBt) and base are used. If starting from the carboxylic acid, at least two equivalents of base are often necessary.

Q4: How can I effectively monitor the progress of my this compound synthesis?

A4: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the spots or peaks of the reaction mixture with those of the starting materials, you can determine when the initial reactants have been consumed, indicating the reaction's completion.

Q5: What are the recommended methods for purifying the final this compound product?

A5: Purification is typically achieved through recrystallization from a suitable solvent system like ethanol/water. The choice of solvent will depend on the solubility of your specific this compound derivative and any impurities. If recrystallization is insufficient, column chromatography on silica gel is an effective alternative. For products obtained from aqueous reactions, after removing unreacted starting materials by distillation or extraction, the final product can be obtained by evaporating the water and recrystallizing the residue.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible CauseSuggested Solution
Insufficiently Strong Reaction Conditions For deactivated pyridine rings, more forcing conditions may be needed. Increase the concentration of the activating/coupling agents or use a more reactive starting material (e.g., isonicotinoyl chloride instead of isonicotinic acid).
Incorrect Reaction Temperature The reaction may be too cold to proceed at a reasonable rate. Carefully increase the temperature while monitoring for any product decomposition. For amide coupling, an initial phase at 0°C followed by warming to room temperature is standard.
Poor Reagent Quality or Stoichiometry Use fresh, high-purity reagents. Verify the molar ratios of all reactants, including coupling agents and bases.
Poor Solubility of Starting Materials Reactants must be fully dissolved for the reaction to proceed efficiently. Switch to a solvent with better solubilizing properties (e.g., DMF). Gentle warming can also help dissolve the starting material before adding other reagents.
Protonation of Pyridine Nitrogen In strongly acidic conditions (e.g., nitration), the pyridine nitrogen can be protonated, deactivating the ring. This is an inherent challenge with pyridine chemistry that requires sufficiently strong reaction conditions to overcome.
Problem 2: Formation of Multiple Products or Impurities
Possible CauseSuggested Solution
Side Reactions from Over-Reaction or High Temperature Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of byproducts. Maintain a consistent and controlled temperature throughout the reaction.
Further Hydrolysis to Isonicotinic Acid In the hydrolysis of 4-cyanopyridine, the desired this compound can be further hydrolyzed to isonicotinic acid. To avoid this, terminate the reaction when the conversion of 4-cyanopyridine reaches no more than 75%.
Presence of Water Water can hydrolyze activated intermediates or reagents. Ensure all glassware is dry and use anhydrous solvents, especially for amide coupling and acylation reactions.
Problem 3: Product Decomposition During Workup

| Possible Cause | Suggested Solution | | Rapid Quenching of Acidic Reaction Mixture | When quenching a strong acid reaction mixture (e.g., from a nitration), adding it too quickly to ice/water can cause a sudden, uncontrolled temperature increase, leading to decomposition. Pour the reaction mixture slowly and carefully onto crushed ice with vigorous stirring to dissipate heat effectively. | | Product Instability at High Temperatures | During solvent removal under reduced pressure, avoid excessive heating which can degrade the product. |

Data Presentation: Reaction Kinetics

Table 1: Influence of Catalyst on Hydrolysis of 4-Cyanopyridine to this compound
CatalystReaction Time (hours)Temperature (°C)Yield of this compound (%)Recovered 4-Cyanopyridine (%)Efficiency of Conversion (%)
Magnesium Oxide612072.819.389.5
Calcium Carbonate17Reflux (100)60.638.097.7
Barium Carbonate17Reflux (100)68.826.693.6
Sodium Carbonate3Reflux (100)74.5-81.5

Note: Efficiency is calculated based on the amount of cyanopyridine consumed.

Table 2: Comparison of Batch vs. Continuous-Flow Enzymatic Synthesis of a Nicotinamide Derivative
MethodCatalystSubstratesTemperature (°C)Reaction TimeYield (%)
Batch Reactor Novozym® 435Methyl Nicotinate + Isobutylamine5024 hours< 80 (inferred)
Continuous-Flow Microreactor Novozym® 435Methyl Nicotinate + Isobutylamine5035 minutes86.2

Note: This data is for a nicotinamide derivative, but illustrates the kinetic enhancement achievable for the general amide synthesis via enzymatic catalysis in microreactors.

Experimental Protocols

Protocol 1: Synthesis of N-(4-ethoxyphenyl)this compound via Acylation
  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-ethoxyaniline (1.37 g, 10 mmol) in 50 mL of anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (2.8 mL, 20 mmol) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Acylating Agent: Slowly add isonicotinoyl chloride hydrochloride (1.78 g, 10 mmol) in portions to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring progress with TLC.

  • Work-up: Once complete, wash the mixture sequentially with a saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization to obtain the final product (typical yield: 70-85%).

Protocol 2: Synthesis of N-(4-ethoxyphenyl)this compound via Amide Coupling
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add isonicotinic acid (1.0 eq) and anhydrous DMF (to approx. 0.1 M concentration).

  • Addition of Reagents: Add 4-ethoxyaniline (1.05 eq), HOBt (1.1 eq), and Diisopropylethylamine (DIPEA) (2.5 eq). Stir until all solids are dissolved.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography.

Protocol 3: General Procedure for this compound Synthesis via Hydrolysis of 4-Cyanopyridine
  • Reaction Setup: In a suitable vessel, combine 4-cyanopyridine, water, and the chosen catalyst (e.g., magnesium oxide or calcium carbonate). The concentration of 4-cyanopyridine should preferably not exceed 15% by weight.

  • Heating: Heat the mixture to the desired temperature, typically between 100°C and 130°C, under reflux or in a sealed vessel for superatmospheric pressures. Reaction times can range from 2 to 20 hours depending on the temperature and catalyst.

  • Monitoring: Monitor the reaction to ensure conversion does not significantly exceed 75% to prevent the formation of isonicotinic acid.

  • Workup: Cool the reaction mixture and remove the catalyst by filtration.

  • Isolation: Concentrate the filtrate by distillation to remove water and unreacted 4-cyanopyridine. The crude this compound will remain as a residue.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like water.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Combine Isonicotinic Acid, Amine, HOBt, DIPEA in DMF cool 2. Cool to 0 C setup->cool activate 3. Add EDC portion-wise cool->activate react_cold 4. Stir at 0 C (30 min) activate->react_cold react_rt 5. Stir at Room Temp (12-16h) react_cold->react_rt monitor 6. Monitor by TLC/LC-MS react_rt->monitor dilute 7. Dilute with EtOAc monitor->dilute wash 8. Aqueous Washes (HCl, NaHCO3, Brine) dilute->wash dry 9. Dry (Na2SO4) & Concentrate wash->dry purify 10. Purify (Recrystallization / Chromatography) dry->purify

Caption: General experimental workflow for this compound synthesis via amide coupling.

troubleshooting_yield cluster_incomplete Incomplete Reaction cluster_complete Decomposition / Loss start Low Yield Observed check_conversion Is Starting Material Consumed (via TLC/LC-MS)? start->check_conversion cause_solubility Poor Solubility? check_conversion->cause_solubility No cause_workup Decomposition during Workup? check_conversion->cause_workup Yes cause_temp Temp Too Low? solution_solvent Change Solvent (e.g., to DMF) cause_solubility->solution_solvent cause_reagents Reagents Degraded? solution_temp Increase Temp (e.g., to 40-60 C) cause_temp->solution_temp solution_reagents Use Fresh Reagents & Check Stoichiometry cause_reagents->solution_reagents cause_side_reactions Side Reactions? solution_workup Ensure Slow Quenching on Ice cause_workup->solution_workup solution_side_reactions Optimize Temp & Time, Stop When Complete cause_side_reactions->solution_side_reactions

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

synthesis_pathways cluster_acid From Isonicotinic Acid cluster_nitrile From 4-Cyanopyridine cluster_ester From Isonicotinate Ester product This compound isonicotinic_acid Isonicotinic Acid isonicotinic_acid->product Amine, EDC, HOBt [2] isonicotinoyl_chloride Isonicotinoyl Chloride isonicotinic_acid->isonicotinoyl_chloride SOCl2 isonicotinoyl_chloride->product Amine, Et3N [1] cyanopyridine 4-Cyanopyridine cyanopyridine->product Hydrolysis (MgO or MnO2 cat.) [3, 4] ester Methyl Isonicotinate ester->product Enzymatic Ammonolysis (e.g., Novozym® 435) [6]

Caption: Key synthetic pathways for the preparation of this compound.

References

Technical Support Center: Isonicotinamide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding the control of stereochemistry, specifically avoiding epimerization, during the synthesis of chiral isonicotinamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in synthesizing chiral this compound derivatives?

A1: Epimerization is a chemical process where the configuration at a single stereocenter in a molecule with multiple stereocenters is inverted, converting one diastereomer into another.[1] In the synthesis of chiral this compound derivatives, this typically occurs at the α-carbon of the chiral carboxylic acid or amine starting material during the amide bond formation step.[2] This is a significant problem for several reasons:

  • Biological Activity: The three-dimensional structure of a molecule is often critical for its biological function.[2] An inversion at a single stereocenter can drastically alter the molecule's conformation, potentially reducing or completely abolishing its intended therapeutic activity.[2][3]

  • Purification Challenges: The resulting epimer is a diastereomer of the desired product. Diastereomers often have very similar physical and chemical properties, making their separation by standard chromatographic techniques like HPLC extremely difficult and frequently leading to significant yield loss.

  • Regulatory Scrutiny: For therapeutic compounds, the presence of epimeric impurities is unacceptable and highly scrutinized by regulatory agencies, as the undesired epimer may have different pharmacological or toxicological profiles.

Q2: What are the primary mechanisms that cause epimerization during the amide coupling step?

A2: There are two main mechanisms responsible for epimerization during the synthesis of this compound derivatives, which are analogous to those in peptide synthesis:

  • Oxazolone Formation (Most Common Pathway): The activated carboxylic acid of the N-protected chiral starting material can cyclize to form a 5(4H)-oxazolone intermediate. This intermediate has an acidic proton at the α-carbon (C4 position of the oxazolone ring) which can be easily removed by a base. The resulting anion is resonance-stabilized, leading to a loss of stereochemical information. Reprotonation can occur from either face, leading to a mixture of enantiomers (racemization) or, in the context of a molecule with other stereocenters, a mixture of epimers.

  • Direct Enolization (Direct α-Proton Abstraction): A base present in the reaction mixture can directly abstract the acidic α-proton from the activated carboxylic acid. The resulting enolate can then be protonated from either side, leading to epimerization. This pathway is more common for amino acid residues with highly acidic α-protons.

G cluster_0 Mechanisms of Epimerization Start Chiral Carboxylic Acid (R-configuration) Activation Activation (e.g., with Carbodiimide) Start->Activation Activated_Acid Activated Acid (O-Acylisourea) Activation->Activated_Acid Oxazolone Oxazolone Intermediate Activated_Acid->Oxazolone Intramolecular Cyclization Enolate_Direct Enolate Intermediate Activated_Acid->Enolate_Direct Base (Direct Abstraction) Desired Desired Amide Product (R-configuration) Activated_Acid->Desired Amine Attack (No Epimerization) Enolate_Oxa Resonance-Stabilized Anion Oxazolone->Enolate_Oxa Base (Proton Abstraction) Epimer_Oxa Epimerized Product (S-configuration) Enolate_Oxa->Epimer_Oxa Reprotonation Epimer_Direct Epimerized Product (S-configuration) Enolate_Direct->Epimer_Direct Reprotonation

Caption: The two primary pathways leading to epimerization during amide bond formation.

Troubleshooting Guide for Epimerization

This guide provides a systematic approach to diagnosing and solving epimerization issues during the synthesis of this compound derivatives.

G Start Epimerization Detected in Product? CheckReagents Step 1: Evaluate Coupling Reagent & Additives Start->CheckReagents  Yes Success Problem Solved: High Stereopurity Achieved Start->Success No CheckBase Step 2: Evaluate Base CheckReagents->CheckBase Solution1 Solution: - Use phosphonium/uronium reagents (HATU, HCTU). - If using carbodiimides (DCC, EDC), ALWAYS use  an additive (Oxyma Pure, HOAt, HOBt). CheckReagents->Solution1 CheckConditions Step 3: Evaluate Reaction Conditions (Temp, Solvent) CheckBase->CheckConditions Solution2 Solution: - Use a sterically hindered base (DIPEA). - Consider a weaker base (NMM, sym-collidine). - Use pyridine with T3P reagent. - Use the minimum required amount of base. CheckBase->Solution2 CheckProtocol Step 4: Review Protocol & Order of Addition CheckConditions->CheckProtocol Solution3 Solution: - Lower the reaction temperature (e.g., 0 °C to RT). - Avoid prolonged reaction times. - Screen solvents; less polar solvents like DCM  may reduce epimerization. CheckConditions->Solution3 Failure Problem Persists: Consider Alternative Synthetic Route or Biocatalysis CheckProtocol->Failure Solution4 Solution: - Avoid pre-activation for extended periods. - Add amine component immediately after  or during activation. CheckProtocol->Solution4

Caption: A systematic workflow for troubleshooting epimerization issues.

Problem: Significant epimerization is observed in the crude product.

Possible CauseSuggested Solution & Explanation
Inappropriate Coupling Reagent Solution: Switch to a coupling reagent known for low epimerization. Explanation: Carbodiimides like DCC and EDC, when used alone, are known to cause high levels of epimerization by promoting oxazolone formation. Uronium/aminium (e.g., HATU, HBTU, HCTU) or phosphonium (e.g., PyBOP) reagents are generally safer as they rapidly form active esters that are less prone to cyclization. HCTU, in particular, has been shown to be superior to carbodiimides in suppressing racemization.
Lack of Racemization-Suppressing Additives Solution: If using a carbodiimide (DCC, DIC, EDC), always include an additive. Explanation: Additives like 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) react with the initial O-acylisourea intermediate to form an active ester. This process is faster than oxazolone formation, thus minimizing the pathway to epimerization. Oxyma Pure is a highly effective and non-explosive alternative to HOBt and HOAt.
Inappropriate Base Solution: Use a weaker or more sterically hindered base. Explanation: The type and strength of the base are critical. Strong, non-hindered bases can accelerate epimerization via both the oxazolone and direct enolization pathways. Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are generally preferred over less hindered ones. For particularly sensitive substrates, weaker bases like N-Methylmorpholine (NMM) or 2,4,6-collidine should be considered. The combination of T3P with pyridine has also been shown to be effective at minimizing epimerization.
High Reaction Temperature Solution: Lower the reaction temperature. Explanation: Higher reaction temperatures increase the rate of most chemical reactions, including the side reactions that lead to epimerization. Performing the coupling at a lower temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can significantly reduce the extent of epimerization.
Choice of Solvent Solution: Screen different solvents. Explanation: Polar solvents can sometimes facilitate epimerization. While highly polar solvents like DMF are common, they may increase epimerization rates. Less polar solvents such as dichloromethane (DCM) or chloroform may be beneficial.
Prolonged Pre-activation Time Solution: Minimize the time between carboxylic acid activation and the addition of the amine. Explanation: Allowing the activated carboxylic acid to stand for an extended period before the amine is introduced increases the opportunity for it to cyclize into the problematic oxazolone intermediate. Ideally, the amine should be present as the active ester is being formed.
Data Summary Tables

Table 1: Comparison of Coupling Reagents and Additives on Epimerization Risk

Coupling Reagent ClassExamplesEpimerization Risk (without additive)Recommended AdditiveRisk with Additive
CarbodiimidesDCC, DIC, EDCHighOxyma Pure, HOAt, HOBtLow
Uronium/Aminium SaltsHATU, HCTU, HBTULow-MediumN/A (contains additive moiety)Low
Phosphonium SaltsPyBOP, PyAOPLow-MediumN/A (contains additive moiety)Low
Phosphonic Acid AnhydrideT3PLowN/A (used with pyridine base)Very Low

Table 2: Influence of Reaction Parameters on Epimerization

ParameterCondition Promoting EpimerizationCondition Suppressing Epimerization
Temperature High Temperature (> RT)Low Temperature (0 °C to RT)
Base Strong, non-hindered baseWeak or sterically hindered base (NMM, DIPEA)
Solvent Polar solvents (e.g., DMF)Less polar solvents (e.g., DCM)
Activation Time Long pre-activationShort or no pre-activation

Experimental Protocols

Protocol 1: General Procedure for Low-Epimerization Amide Coupling

This protocol describes a general method for coupling a chiral carboxylic acid with an amine (e.g., isonicotinohydrazide or a derivative) to form a chiral this compound derivative using HATU, a reagent known for low epimerization levels.

Materials:

  • Chiral N-protected carboxylic acid (1.0 eq)

  • Amine component (e.g., isonicotinohydrazide) (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral N-protected carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.0 eq) dropwise to the stirred solution. Stir for 1-2 minutes. A color change may be observed as the active ester forms.

  • Amine Addition: Add the amine component (1.1 eq), either neat or as a solution in a small amount of anhydrous DCM.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.

  • Stereochemical Analysis: Analyze the purity and diastereomeric/enantiomeric excess of the final product using Chiral HPLC or NMR spectroscopy with a chiral shift reagent.

G Start Dissolve Chiral Acid & HATU in Anhydrous Solvent Cool Cool to 0 °C Start->Cool AddBase Add DIPEA (Base) Cool->AddBase AddAmine Add Amine Component (e.g., Isonicotinohydrazide) AddBase->AddAmine React Stir at 0 °C, then warm to RT (2-16h) AddAmine->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Column Chromatography Workup->Purify Analyze Analyze Stereopurity (Chiral HPLC) Purify->Analyze

Caption: Experimental workflow for a low-epimerization amide coupling reaction.
Protocol 2: Biocatalytic Synthesis of Chiral this compound Derivatives

For particularly sensitive substrates, or as a green chemistry alternative, enzymatic synthesis can virtually eliminate epimerization.

Materials:

  • Methyl isonicotinate (or other suitable ester)

  • Chiral amine

  • Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)

  • Anhydrous solvent (e.g., tert-amyl alcohol or MTBE)

  • Molecular sieves (optional, for dehydration)

Procedure:

  • Setup: To a vial, add methyl isonicotinate (1.0 eq), the chiral amine (1.2 eq), and the immobilized lipase (e.g., 10-20% w/w of the limiting reagent).

  • Solvent: Add the anhydrous organic solvent.

  • Reaction: Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40-60 °C). The reaction is typically run for 24-72 hours.

  • Monitoring: Monitor the conversion by taking small aliquots, filtering out the enzyme, and analyzing by LC-MS or GC.

  • Work-up: Once the reaction reaches completion or equilibrium, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Purification: Evaporate the solvent from the filtrate. The crude product can then be purified by column chromatography or recrystallization. Since enzymatic reactions are highly selective, purification is often simpler than for chemical methods.

References

Optimizing reaction conditions for isolating specific isonicotinamide complexes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization and isolation of isonicotinamide complexes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the typical coordination site of this compound in metal complexes?

A1: this compound typically coordinates to metal ions through the nitrogen atom of the pyridine ring. The amide group generally does not participate in coordination, although it can be involved in hydrogen bonding that stabilizes the crystal structure.

Q2: Which solvents are commonly used for the synthesis of this compound complexes?

A2: Common solvents for the synthesis of this compound complexes include water, methanol, ethanol, and 2-propanol. The choice of solvent can significantly influence the formation of different polymorphs of the complex.[1][2]

Q3: How does pH affect the formation of this compound complexes?

A3: The pH of the reaction medium can influence the protonation state of this compound and other species in solution, which in turn can affect complex formation and solubility. For instance, in some systems, adjusting the pH is crucial for successful crystallization.[3]

Q4: What are the common techniques for purifying this compound complexes?

A4: Recrystallization is a widely used and effective method for purifying solid this compound complexes. The selection of an appropriate solvent is critical for successful recrystallization, aiming for high solubility at elevated temperatures and low solubility at room temperature.[4] Other techniques like column chromatography can also be employed, depending on the stability and solubility of the complex.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired complex Incorrect molar ratio of metal salt to this compound.Optimize the molar ratio. A common starting point is a 1:2 or 1:3 ratio of metal to ligand, but this can vary depending on the desired coordination number of the metal.[5]
Inappropriate solvent leading to poor solubility of reactants.Screen different solvents to ensure both the metal salt and this compound are sufficiently soluble at the reaction temperature.
Unfavorable reaction temperature.Vary the reaction temperature. Some reactions proceed well at room temperature, while others may require heating to overcome activation energy barriers.
Formation of an oil or amorphous precipitate instead of crystals Solution is too supersaturated.Try more dilute solutions or a slower cooling rate during crystallization.
Presence of impurities inhibiting crystal growth.Ensure high purity of starting materials. Consider a pre-purification step for the ligand or metal salt if necessary.
Inappropriate solvent system.Experiment with different solvents or solvent mixtures to promote crystallization over precipitation.
Difficulty in isolating a specific polymorph This compound and its complexes are known to exhibit polymorphism.Carefully control crystallization conditions (solvent, temperature, cooling rate). The use of specific additives can sometimes favor the formation of a desired polymorph.
Co-precipitation of unreacted starting materials Incomplete reaction or inappropriate work-up procedure.Ensure the reaction goes to completion by monitoring with techniques like TLC. Optimize the purification method, such as selecting a recrystallization solvent that leaves impurities in the mother liquor.
Complex decomposes during isolation The complex may be thermally unstable or sensitive to air/moisture.If heating, use the minimum temperature necessary. For sensitive compounds, perform isolation under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Synthesis of a Metal-Isonicotinamide Complex

This protocol provides a general procedure for the synthesis of a metal-isonicotinamide complex. Specific parameters should be optimized for each metal and desired complex.

Materials:

  • Metal salt (e.g., CoCl₂, Cu(NO₃)₂, Zn(OAc)₂)

  • This compound

  • Solvent (e.g., deionized water, ethanol)

  • Stir plate and stir bar

  • Heating mantle or oil bath (if required)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolution of Reactants:

    • Dissolve the metal salt in a minimal amount of the chosen solvent in a round-bottom flask with stirring.

    • In a separate beaker, dissolve the this compound in the same solvent. The molar ratio of this compound to the metal salt is a critical parameter to optimize. A common starting point is a 2:1 or 3:1 molar ratio.

  • Reaction:

    • Slowly add the this compound solution to the stirring metal salt solution.

    • Stir the reaction mixture at a controlled temperature (room temperature or elevated) for a specified period (e.g., 1-4 hours). The optimal temperature and time will depend on the specific complex being synthesized.

  • Crystallization:

    • After the reaction is complete, allow the solution to cool slowly to room temperature to induce crystallization.

    • If no crystals form, further cooling in an ice bath may be necessary. Scratching the inside of the flask with a glass rod can also initiate crystallization.

  • Isolation and Purification:

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any soluble impurities.

    • Dry the crystals under vacuum or in a desiccator.

    • For further purification, recrystallize the crude product from a suitable solvent.

Protocol 2: Recrystallization for Purification

Procedure:

  • Solvent Selection: Choose a solvent in which the complex has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude complex in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture while stirring and continue adding the solvent dropwise until the complex is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Data Presentation

Table 1: Reaction Conditions for Selected this compound Complexes

Metal IonMetal SaltLigandMolar Ratio (Metal:Ligand)SolventTemperatureYield (%)Reference
Co(II)CoCl₂This compound1:3WaterRoom Temp.70Galvão et al., 2019
Cu(II)[Cu(μ-OAc)(μ-Pip)(MeOH)]₂This compound1:2MethanolRefluxN/A
Zn(II)Zn(NO₃)₂·6H₂OThis compound1:2Solid-state (mechanochemical)N/A68
Ni(II)Ni(OAc)₂·4H₂ON-(aryl/alkyl)-2-isonicotinoylhydrazine-1-carbothioamideN/AN/AN/AN/A

N/A: Not available in the cited source.

Visualizations

experimental_workflow start Start: Reactants dissolution 1. Dissolve Metal Salt & this compound Separately start->dissolution reaction 2. Mix Solutions & React at Controlled Temp. dissolution->reaction crystallization 3. Cool Slowly to Induce Crystallization reaction->crystallization isolation 4. Isolate Crystals (Vacuum Filtration) crystallization->isolation purification 5. Purify by Recrystallization isolation->purification characterization 6. Characterize Pure Complex purification->characterization

Caption: General experimental workflow for the synthesis and isolation of this compound complexes.

troubleshooting_low_yield start Problem: Low Yield check_ratio Check Molar Ratio start->check_ratio check_solvent Check Solvent & Solubility start->check_solvent check_temp Check Reaction Temperature start->check_temp optimize_ratio Optimize Ratio (e.g., 1:2, 1:3) check_ratio->optimize_ratio screen_solvents Screen Different Solvents check_solvent->screen_solvents vary_temp Vary Temperature (Room Temp vs. Heated) check_temp->vary_temp solution Improved Yield optimize_ratio->solution screen_solvents->solution vary_temp->solution

Caption: Troubleshooting guide for low yield in this compound complex synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Isonicotinamide and Nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of isonicotinamide and its isomer, nicotinamide. While structurally similar, these two pyridinecarboxamides exhibit distinct profiles in their interactions with key cellular enzymes and their impact on critical signaling pathways. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the cellular processes influenced by these compounds.

Executive Summary

This compound and nicotinamide, while both derivatives of pyridine, display significant differences in their biological effects. Nicotinamide, a well-established form of vitamin B3 and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), also acts as a feedback inhibitor of NAD+-consuming enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). This compound, on the other hand, is generally a much weaker inhibitor of these enzymes. This fundamental difference dictates their distinct roles in cellular metabolism, DNA repair, and signaling. This guide delves into the quantitative differences in their enzymatic inhibition, their influence on NAD+ biosynthesis, and provides the methodologies to assess these activities.

Data Presentation: Quantitative Comparison of Inhibitory Activities

The following tables summarize the available quantitative data for the inhibitory activities of this compound and nicotinamide against key enzyme targets.

EnzymeCompoundIC50Ki
SIRT1 Nicotinamide68.1 µM[1][2]-
This compound12.2 mM[1][2]-
SIRT2 Nicotinamide2 µM[3]-
This compound--
SIRT3 Nicotinamide36.7 µM-
This compound13.8 mM-
PARP1 Nicotinamide~0.5-1 mM-
This compound--

Signaling Pathways and Mechanisms of Action

This compound and nicotinamide primarily exert their biological effects through their interaction with NAD+-dependent enzymes, which play crucial roles in a variety of cellular processes.

NAD+ Metabolism and the Salvage Pathway

Nicotinamide is a key component of the NAD+ salvage pathway, which recycles nicotinamide back into NAD+ to maintain cellular NAD+ pools. This pathway is critical for cellular energy homeostasis and signaling. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT). While nicotinamide is a substrate for NAMPT, high concentrations can also have feedback effects. The direct effect of this compound on the enzymes of the NAD+ salvage pathway, such as NAMPT and Nicotinate Phosphoribosyltransferase (NAPRT), is not well-characterized in the available literature.

NAD+ Salvage Pathway cluster_salvage Salvage Pathway cluster_preiss Preiss-Handler Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins_PARPs Sirtuins, PARPs, etc. NAD->Sirtuins_PARPs Substrate Sirtuins_PARPs->NAM Byproduct NA Nicotinic Acid (NA) NAPRT NAPRT NA->NAPRT NAMN Nicotinic Acid Mononucleotide (NAMN) NAPRT->NAMN NMNAT_PH NMNAT NAMN->NMNAT_PH NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NMNAT_PH->NAAD NADS NAD Synthetase NAAD->NADS NAD_PH NAD+ NADS->NAD_PH caption Simplified overview of the NAD+ biosynthesis pathways.

Figure 1: NAD+ Biosynthesis Pathways

Sirtuin Regulation

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and aging. Nicotinamide acts as a non-competitive inhibitor of sirtuins by binding to a conserved pocket and promoting a base-exchange reaction that counteracts the deacetylation process. As the quantitative data indicates, this compound is a significantly weaker inhibitor of SIRT1 and SIRT3. This suggests that this compound is less likely to interfere with sirtuin-mediated cellular functions.

Sirtuin Deacetylation and Inhibition SIRT Sirtuin Deacetylated_Protein Deacetylated Protein SIRT->Deacetylated_Protein NAM Nicotinamide (NAM) SIRT->NAM OAADPR O-Acetyl-ADP-Ribose SIRT->OAADPR Acetylated_Protein Acetylated Protein Acetylated_Protein->SIRT NAD NAD+ NAD->SIRT NAM->SIRT Inhibition (Strong) This compound This compound This compound->SIRT Inhibition (Weak) caption Mechanism of sirtuin activity and inhibition.

Figure 2: Sirtuin Inhibition by Nicotinamide and this compound

PARP-Mediated DNA Repair

PARP enzymes, particularly PARP1, are crucial for DNA single-strand break repair. They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains at sites of DNA damage, which recruits other DNA repair proteins. Nicotinamide is a known inhibitor of PARP activity, competing with NAD+ for the enzyme's active site. This inhibition can sensitize cancer cells to DNA-damaging agents. The inhibitory potential of this compound on PARP enzymes is not well-documented in the reviewed literature.

PARP-Mediated DNA Repair and Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 Activation PAR Poly(ADP-ribose) (PAR) PARP1->PAR NAD NAD+ NAD->PARP1 Substrate DNA_Repair_Proteins DNA Repair Proteins PAR->DNA_Repair_Proteins Recruitment Repair DNA Repair DNA_Repair_Proteins->Repair Nicotinamide Nicotinamide Nicotinamide->PARP1 Inhibition caption Role of PARP1 in DNA repair and its inhibition.

Figure 3: PARP1 Inhibition by Nicotinamide

Experimental Protocols

This section provides detailed methodologies for key experiments to compare the biological activities of this compound and nicotinamide.

Protocol 1: In Vitro Sirtuin Activity Assay (Fluorometric)

This protocol is adapted from commercially available SIRT1 assay kits and published methods.

Objective: To measure the inhibitory effect of this compound and nicotinamide on SIRT1 activity.

Materials:

  • Recombinant human SIRT1 enzyme

  • SIRT1 fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

  • Nicotinamide (as a positive control inhibitor)

  • This compound (test compound)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant SIRT1 in assay buffer.

    • Prepare stock solutions of the fluorogenic substrate and NAD+ in assay buffer.

    • Prepare serial dilutions of nicotinamide and this compound in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • SIRT1 enzyme

      • Inhibitor (nicotinamide or this compound) or vehicle control.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+ to each well.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes.

  • Development:

    • Stop the reaction and initiate fluorescence development by adding the developer solution to each well.

    • Incubate at room temperature for 15-30 minutes.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

SIRT1 Activity Assay Workflow start Start prep Prepare Reagents (SIRT1, Substrate, NAD+, Inhibitors) start->prep setup Set up Assay Plate (Buffer, SIRT1, Inhibitor) prep->setup preincubate Pre-incubate (37°C, 10 min) setup->preincubate initiate Initiate Reaction (Add Substrate + NAD+) preincubate->initiate incubate Incubate (37°C, 30-60 min) initiate->incubate develop Add Developer Solution (RT, 15-30 min) incubate->develop measure Measure Fluorescence develop->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end caption Workflow for a fluorometric SIRT1 inhibition assay.

Figure 4: SIRT1 Activity Assay Workflow

Protocol 2: In Vitro PARP1 Activity Assay (Chemiluminescent)

This protocol is based on commercially available PARP1 assay kits.

Objective: To determine the inhibitory potential of this compound and nicotinamide on PARP1 activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • Assay Buffer

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Nicotinamide (as a positive control inhibitor)

  • This compound (test compound)

  • Luminometer plate reader

Procedure:

  • Plate Preparation:

    • Coat a 96-well plate with histones and block with blocking buffer.

  • Reaction Setup:

    • To each well, add:

      • Assay Buffer

      • Activated DNA

      • Inhibitor (nicotinamide or this compound) or vehicle control.

  • Reaction Initiation:

    • Initiate the reaction by adding a mixture of PARP1 enzyme and biotinylated NAD+ to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate multiple times with wash buffer.

    • Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again.

    • Add the chemiluminescent HRP substrate to each well.

  • Measurement:

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells without enzyme).

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC50 value.

PARP1 Activity Assay Workflow start Start plate_prep Prepare Histone-Coated and Blocked Plate start->plate_prep reaction_setup Set up Reaction (Buffer, Activated DNA, Inhibitor) plate_prep->reaction_setup initiate Initiate Reaction (Add PARP1 + Biotinylated NAD+) reaction_setup->initiate incubate Incubate (RT, 60 min) initiate->incubate wash1 Wash Plate incubate->wash1 add_strep_hrp Add Streptavidin-HRP (RT, 30 min) wash1->add_strep_hrp wash2 Wash Plate add_strep_hrp->wash2 add_substrate Add Chemiluminescent Substrate wash2->add_substrate measure Measure Luminescence add_substrate->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end caption Workflow for a chemiluminescent PARP1 inhibition assay.

Figure 5: PARP1 Activity Assay Workflow

Protocol 3: Cellular NAD+ Quantification Assay

This protocol describes a colorimetric enzymatic cycling assay to measure intracellular NAD+ levels.

Objective: To compare the effects of this compound and nicotinamide on cellular NAD+ concentrations.

Materials:

  • Cell culture of interest

  • This compound and Nicotinamide

  • NAD+ Extraction Buffer (e.g., acidic or basic buffer to selectively extract NAD+ or NADH)

  • NAD+ Cycling Buffer (containing alcohol dehydrogenase, diaphorase, and a colorimetric probe)

  • NAD+ Standard solution

  • 96-well clear microplate

  • Spectrophotometer plate reader

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with varying concentrations of this compound, nicotinamide, or vehicle control for a specified time.

  • NAD+ Extraction:

    • Harvest the cells and perform NAD+ extraction using an appropriate extraction buffer. This step is crucial to separate NAD+ from NADH.

  • Assay Setup:

    • Prepare a standard curve using the NAD+ standard solution.

    • Add the extracted samples and standards to a 96-well plate.

  • Enzymatic Cycling Reaction:

    • Add the NAD+ cycling buffer to each well to initiate the reaction.

    • Incubate the plate at room temperature, protected from light, for 1-2 hours.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Calculate the NAD+ concentration in the samples using the standard curve.

    • Normalize the NAD+ levels to the total protein concentration or cell number.

Cellular NAD+ Quantification Workflow start Start cell_culture Culture and Treat Cells (this compound, Nicotinamide) start->cell_culture extraction Harvest Cells and Extract NAD+ cell_culture->extraction assay_setup Set up Assay Plate (Samples and Standards) extraction->assay_setup cycling_reaction Add NAD+ Cycling Buffer and Incubate assay_setup->cycling_reaction measure Measure Absorbance cycling_reaction->measure analyze Analyze Data (Calculate NAD+ Concentration) measure->analyze end End analyze->end caption Workflow for quantifying cellular NAD+ levels.

Figure 6: Cellular NAD+ Quantification Workflow

Conclusion

The available evidence clearly demonstrates that this compound and nicotinamide possess distinct biological activity profiles. Nicotinamide is a potent, physiologically relevant regulator of NAD+-dependent enzymes, acting as both a precursor for NAD+ synthesis and an inhibitor of sirtuins and PARPs. In stark contrast, this compound is a significantly weaker inhibitor of sirtuins. The lack of comprehensive data on this compound's interaction with PARPs and the enzymes of the NAD+ salvage pathway highlights a critical area for future research. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the nuanced differences between these two isomers and to explore their respective therapeutic potentials. Understanding these differences is paramount for the rational design of novel therapeutics targeting NAD+ metabolism and associated signaling pathways.

References

A Comparative Guide to Isonicotinamide Purity Validation: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive comparison of two powerful and widely adopted analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of isonicotinamide purity. We present detailed experimental protocols, a comparative analysis of their performance, and visual workflows to assist in the selection and implementation of the most appropriate methodology for your analytical needs.

Executive Summary: A Tale of Two Techniques

Both HPLC and quantitative NMR (qNMR) are indispensable tools for purity assessment, each offering unique advantages. HPLC excels in its ability to separate complex mixtures and detect trace impurities with high sensitivity, making it a workhorse for routine quality control. In contrast, qNMR provides an absolute measure of purity without the need for a specific reference standard for each impurity, alongside invaluable structural information that confirms the identity of the primary compound and any impurities present. For a comprehensive and robust purity assessment, the orthogonal use of both techniques is highly recommended, leveraging their complementary strengths to provide the highest level of confidence.

Data Presentation: A Comparative Analysis

The following tables summarize representative quantitative data for the purity analysis of a given batch of this compound, illustrating the typical performance of HPLC and qNMR.

Table 1: HPLC Purity Analysis of this compound

ParameterResult
Purity (Area %)99.7%
Retention Time5.8 minutes
Major Impurity 1 (Nicotinamide)0.2% (RT 4.5 min)
Major Impurity 2 (Isonicotinic acid)0.1% (RT 3.2 min)
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%

Table 2: Quantitative ¹H NMR (qNMR) Purity Analysis of this compound

ParameterResult
Purity (mol/mol %)99.8%
Internal StandardMaleic Anhydride
SolventDMSO-d₆
Diagnostic Peaks (δ, ppm)8.75 (d, 2H), 7.85 (d, 2H)
Major ImpurityResidual Solvents (e.g., Ethanol at 0.1%)
Measurement Uncertainty± 0.2%

Experimental Protocols

Detailed methodologies for both HPLC and qNMR analyses are provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is suitable for the routine purity assessment of this compound and the quantification of related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (20 mM, pH 6.8)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 100 µg/mL.

Data Analysis and Purity Calculation:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Integrate the peak areas of the main component and all impurities in the sample chromatogram.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Quantitative ¹H NMR (qNMR) Protocol

This qNMR method provides an absolute measure of this compound purity using an internal standard.[1][2][3]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • This compound sample

  • Internal Standard (e.g., Maleic Anhydride, high purity)

  • Deuterated solvent (e.g., DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh an equimolar amount of the internal standard and add it to the same NMR tube.

  • Add approximately 0.6 mL of the deuterated solvent to the NMR tube.

  • Ensure complete dissolution of both the sample and the internal standard.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Acquisition Time: 4 seconds

  • Number of Scans: 16 (can be adjusted based on signal-to-noise requirements)

  • Temperature: 298 K

Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Integrate the well-resolved signals of both the this compound and the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Mandatory Visualizations

Experimental Workflow for Purity Validation

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 NMR Analysis cluster_3 Purity Assessment Sample Weighing Sample Weighing Solvent Addition Solvent Addition Sample Weighing->Solvent Addition Dissolution Dissolution Solvent Addition->Dissolution HPLC Injection HPLC Injection Dissolution->HPLC Injection NMR Sample Preparation NMR Sample Preparation Dissolution->NMR Sample Preparation Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection HPLC Data Analysis HPLC Data Analysis UV Detection->HPLC Data Analysis Comparative Analysis Comparative Analysis HPLC Data Analysis->Comparative Analysis NMR Data Acquisition NMR Data Acquisition NMR Sample Preparation->NMR Data Acquisition NMR Data Processing NMR Data Processing NMR Data Acquisition->NMR Data Processing qNMR Purity Calculation qNMR Purity Calculation NMR Data Processing->qNMR Purity Calculation qNMR Purity Calculation->Comparative Analysis Final Purity Report Final Purity Report Comparative Analysis->Final Purity Report

Caption: Workflow for this compound purity validation.

Logical Relationship of Purity Determination Methods

This compound Purity This compound Purity HPLC HPLC This compound Purity->HPLC NMR NMR This compound Purity->NMR Separation Science Separation Science HPLC->Separation Science Relative Quantification Relative Quantification HPLC->Relative Quantification Impurity Profile Impurity Profile HPLC->Impurity Profile Spectroscopy Spectroscopy NMR->Spectroscopy Absolute Quantification Absolute Quantification NMR->Absolute Quantification Structural Confirmation Structural Confirmation NMR->Structural Confirmation

Caption: Relationship between purity and analytical methods.

Conclusion: An Orthogonal Approach for Unwavering Confidence

References

Isonicotinamide as a Co-former: A Comparative Guide to Enhancing Drug Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The limited aqueous solubility of active pharmaceutical ingredients (APIs) remains a significant hurdle in drug development, impacting bioavailability and therapeutic efficacy. Co-crystallization has emerged as a promising strategy to enhance the solubility and dissolution rates of poorly soluble drugs without altering their chemical structure. Among the various co-formers utilized, isonicotinamide, a structural isomer of nicotinamide, has garnered considerable attention. This guide provides an objective comparison of this compound with other common co-formers, supported by experimental data, to aid in the rational selection of co-formers for solubility enhancement.

Performance Comparison of this compound vs. Other Co-formers

This compound's ability to form robust hydrogen bonds, particularly the pyridine N-H---O and amide N-H---O synthons, makes it an effective co-former for a wide range of APIs. Its performance in enhancing drug solubility and dissolution is often compared with other co-formers from different chemical classes.

Data Presentation

The following tables summarize quantitative data from various studies, comparing the performance of this compound with other co-formers for different drugs.

Table 1: Solubility Enhancement of Carvedilol with Various Co-formers [1]

Co-formerMolar Ratio (Drug:Co-former)Saturation Solubility (mg/L)Solubility Enhancement Factor
This compound 1:2 140 ~1.67
Benzoic Acid1:2--
Saccharin1:1--
Pure Carvedilol-841

Note: The study on Carvedilol highlighted that the 1:2 molar ratio of Carvedilol to this compound resulted in the highest saturation solubility.

Table 2: Thermodynamic Stability of Carbamazepine Co-crystals [2][3]

Co-formerGibbs Free Energy of Formation (ΔGf) at 298.15 K (kJ/mol)Thermodynamic Stability Ranking
p-Hydroxybenzamide-1 (Most Stable)
Benzamide-2
This compound -3 (Least Stable)

Note: While this compound can form co-crystals with carbamazepine, this study indicates it is the least thermodynamically stable among the three co-formers tested in acetonitrile.

Table 3: Dissolution Enhancement of Various Drugs with this compound

DrugCo-formerMolar RatioDissolution EnhancementReference
CarvedilolThis compound 1:2Up to 99.48% dissolution[1]
Mefenamic AcidThis compound 1:2Significant increase in drug release[4]
IbuprofenThis compound -3.6-fold increase in intrinsic dissolution rate

Table 4: Comparative Dissolution of Diflunisal Co-crystals

Co-formerMolar Ratio (Drug:Co-former)Observation
This compound 2:1 Faster dissolution rate and higher aqueous solubility than pure drug
Nicotinamide2:1Faster dissolution rate and higher aqueous solubility than pure drug

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the comparison of this compound as a co-former.

Co-crystal Preparation by Solvent Evaporation

This method is widely used for its simplicity and effectiveness in producing high-quality co-crystals.

  • Dissolution: Dissolve stoichiometric amounts of the API and this compound (e.g., 1:1, 1:2, or 2:1 molar ratios) in a suitable solvent or solvent mixture in which both components are soluble.

  • Stirring: Stir the solution at a constant temperature for a defined period (e.g., 24 hours) to ensure thorough mixing and facilitate intermolecular interactions.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature or under controlled conditions (e.g., in a fume hood).

  • Isolation and Drying: Once the solvent has completely evaporated, collect the resulting solid co-crystals and dry them under vacuum to remove any residual solvent.

Co-crystal Preparation by Slurry Crystallization

This method is particularly useful when the API and co-former have different solubilities in the chosen solvent.

  • Suspension: Suspend stoichiometric amounts of the API and this compound in a solvent in which at least one component is sparingly soluble.

  • Stirring: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the solution-mediated transformation of the initial components into the co-crystal phase.

  • Filtration: Filter the solid from the slurry.

  • Washing and Drying: Wash the collected solid with a small amount of the same solvent to remove any unreacted components and then dry under vacuum.

Equilibrium Solubility Measurement

This experiment determines the maximum concentration of the drug that can be dissolved from the co-crystal form at equilibrium.

  • Sample Preparation: Add an excess amount of the co-crystal powder to a known volume of the dissolution medium (e.g., distilled water, buffer of specific pH) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: Withdraw a sample of the supernatant and immediately filter it through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solids.

  • Analysis: Analyze the filtrate to determine the concentration of the dissolved drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Powder Dissolution Testing

This method evaluates the rate at which the drug dissolves from the co-crystal powder.

  • Apparatus Setup: Use a standard dissolution apparatus (e.g., USP Apparatus II - paddle method).

  • Medium: Fill the dissolution vessels with a predetermined volume of a specified dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer). Maintain the medium at a constant temperature (e.g., 37 ± 0.5 °C).

  • Sample Introduction: Introduce a weighed amount of the co-crystal powder into each vessel.

  • Stirring: Begin stirring at a specified speed (e.g., 50 or 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 120 minutes), withdraw a specific volume of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the drug concentration using a validated analytical method.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the context of co-crystal screening and formation for solubility enhancement.

CoCrystal_Screening_Workflow cluster_0 Co-former Selection cluster_1 Co-crystal Formation & Characterization cluster_2 Performance Evaluation API API with Poor Solubility In_Silico_Screening In Silico Screening (e.g., Hydrogen Bond Propensity, pKa Rule) API->In_Silico_Screening Coformer_Library Co-former Library (e.g., this compound, Carboxylic Acids, Amides) Coformer_Library->In_Silico_Screening Experimental_Screening Experimental Screening (e.g., Grinding, Slurry, Evaporation) In_Silico_Screening->Experimental_Screening Selects Promising Co-formers Formation Co-crystal Formation (e.g., Solvent Evaporation, Slurry Crystallization) Experimental_Screening->Formation Identifies Co-crystal Hits Characterization Solid-State Characterization (PXRD, DSC, FTIR, SEM) Formation->Characterization Confirms Co-crystal Formation Solubility Equilibrium Solubility Measurement Characterization->Solubility Dissolution Dissolution Rate Testing Characterization->Dissolution Stability Physical & Chemical Stability Characterization->Stability

Caption: Workflow for co-crystal screening and performance evaluation.

Coformer_Selection_Logic Start Start: API with Poor Solubility Identify_Functional_Groups Identify API Functional Groups Start->Identify_Functional_Groups Supramolecular_Synthon_Approach Supramolecular Synthon Approach Identify_Functional_Groups->Supramolecular_Synthon_Approach pKa_Rule ΔpKa Rule (Salt vs. Co-crystal) Identify_Functional_Groups->pKa_Rule Hansen_Solubility_Parameters Hansen Solubility Parameters Identify_Functional_Groups->Hansen_Solubility_Parameters Select_Coformers Select Potential Co-formers (this compound, etc.) Supramolecular_Synthon_Approach->Select_Coformers pKa_Rule->Select_Coformers Hansen_Solubility_Parameters->Select_Coformers Experimental_Validation Experimental Validation Select_Coformers->Experimental_Validation

Caption: Logical relationship in co-former selection for co-crystallization.

Conclusion

This compound is a versatile and effective co-former for enhancing the solubility and dissolution rates of a variety of poorly soluble drugs. Its ability to form robust hydrogen bonds with different functional groups makes it a valuable tool in pharmaceutical development. However, the optimal choice of a co-former is drug-dependent, and a systematic screening approach that considers thermodynamic stability and performance in relevant media is crucial. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions in the selection of this compound and other co-formers to address the challenge of poor drug solubility.

References

Unraveling the Solid-State Landscape of Isonicotinamide: A Comparative Guide to Polymorph Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the polymorphic landscape of an active pharmaceutical ingredient (API) is paramount for ensuring product quality, stability, and bioavailability. Isonicotinamide (INA), a key component in many pharmaceutical co-crystals, exhibits a rich and complex polymorphism. This guide provides a comparative analysis of the known polymorphs of this compound, supported by experimental data and detailed methodologies to aid in the selection and control of the desired solid form.

This compound is known to exist in at least six polymorphic forms, each with distinct physical properties and stability profiles.[1][2][3] The relative stability of these forms is a critical factor, as transformations between polymorphs can significantly impact the efficacy and shelf-life of a drug product. Form I is generally considered the most thermodynamically stable polymorph under ambient conditions.[1] The crystallization process, including the choice of solvent and the presence of additives, plays a crucial role in determining which polymorphic form is obtained.[4]

Comparative Analysis of this compound Polymorphs

The thermodynamic relationships between this compound polymorphs can be elucidated through thermal analysis, primarily Differential Scanning Calorimetry (DSC). This technique allows for the determination of melting points and enthalpies of fusion, which are critical parameters for assessing relative stability.

PolymorphMelting Point (°C)Enthalpy of Fusion (kJ/mol)Stability Relationship
Form I 155-15724.3Most stable form at room temperature
Form II ~127 (converts to Form I)2.8Metastable, converts to Form I upon heating
Form III Lower melting point than Form ILower enthalpy of fusion than Form IMetastable
Form IV --Metastable
Form V --Metastable
Form VI --Metastable

Note: The data for Forms III-VI is less consistently reported in the literature, and their thermal properties can vary depending on the experimental conditions.

The stability hierarchy of the polymorphs is influenced by the intricate network of intermolecular interactions, primarily hydrogen bonding. Different packing arrangements of the this compound molecules lead to variations in lattice energy, which in turn dictates the thermodynamic stability. Computational approaches, such as Density Functional Theory (DFT), have been employed to calculate the lattice energies of different polymorphs and predict their relative stabilities, often corroborating experimental findings.

Experimental Protocols

Accurate characterization of this compound polymorphs relies on a combination of analytical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound polymorphs and to study phase transitions between them.

Methodology:

  • Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.

  • Seal the pan hermetically. An empty, sealed pan is used as a reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min).

  • Record the heat flow as a function of temperature. The melting endotherm is characterized by its onset temperature (melting point) and the integrated peak area (enthalpy of fusion).

  • For studying polymorphic transitions, a heat-cool-heat cycle can be employed. The sample is first heated past any transition temperatures, then cooled at a controlled rate to induce recrystallization, and finally reheated to observe the thermal behavior of the newly formed phase.

Powder X-Ray Diffraction (PXRD)

Objective: To identify the crystalline form of this compound based on its unique diffraction pattern.

Methodology:

  • Gently grind the this compound sample to a fine powder to ensure random orientation of the crystallites.

  • Mount the powdered sample onto a sample holder.

  • Place the sample holder in the diffractometer.

  • Expose the sample to monochromatic X-ray radiation (typically Cu Kα, λ = 1.5406 Å).

  • Scan a range of 2θ angles (e.g., 5° to 40°) while recording the intensity of the diffracted X-rays.

  • The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for each polymorph.

Raman and Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To differentiate between polymorphs based on their vibrational spectra, which are sensitive to changes in molecular conformation and intermolecular interactions.

Methodology:

  • Raman Spectroscopy:

    • Place a small amount of the this compound sample on a microscope slide.

    • Focus the laser beam (e.g., 785 nm) onto the sample.

    • Collect the scattered light and generate a spectrum of Raman shift (cm⁻¹) versus intensity.

  • FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Press the this compound powder firmly against the ATR crystal.

    • Collect the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Compare the obtained spectra with reference spectra of known polymorphs. Differences in peak positions, intensities, and shapes are indicative of different crystalline forms.

Interconversion and Stability Relationships

The interconversion between this compound polymorphs is a critical aspect of its solid-state chemistry. This process is governed by both thermodynamic and kinetic factors. The following diagram illustrates the general relationships and pathways for polymorph transformation.

Isonicotinamide_Polymorph_Stability cluster_solution Solution Phase cluster_solid Solid Phase Solvent This compound in Solution FormI Form I (Stable) Solvent->FormI Slow Crystallization/ Seeding FormII Form II (Metastable) Solvent->FormII Rapid Crystallization FormIII Form III (Metastable) Solvent->FormIII Specific Solvents/ Additives OtherForms Other Metastable Forms (IV, V, VI) Solvent->OtherForms Controlled Nucleation FormII->FormI Solid-State Transition (Heat) FormIII->FormI Solid-State Transition OtherForms->FormI Transformation

Caption: Polymorphic transformations of this compound.

This diagram illustrates that metastable forms (II, III, and others) can be accessed through rapid crystallization or by using specific solvents and additives. However, these forms have a thermodynamic driving force to convert to the more stable Form I, a transition that can be facilitated by heat or mechanical stress.

Conclusion

The polymorphic behavior of this compound is a multifaceted phenomenon with significant implications for its application in the pharmaceutical industry. A thorough understanding of the stability relationships and interconversion pathways of its various solid forms is essential for the development of robust and reliable drug products. By employing the analytical techniques and methodologies outlined in this guide, researchers can effectively characterize and control the polymorphic outcome of this compound crystallization, ensuring the desired solid form is consistently produced.

References

Cross-Validation of Isonicotinamide's Anti-Cancer Effects: A Comparative Analysis in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative guide on the anti-cancer effects of isonicotinamide and its close structural analog, nicotinamide, across various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes findings from studies on the closely related and extensively researched compound, nicotinamide, to provide a valuable cross-validation resource. The experimental data and mechanistic insights presented herein offer a foundational understanding for future research into this compound's specific anti-neoplastic activities.

Data Presentation: Comparative Efficacy of Nicotinamide Across Cancer Cell Lines

The anti-proliferative activity of nicotinamide, a structural isomer of this compound, has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological processes, are summarized below. These values provide a benchmark for the expected efficacy of this compound and highlight cell lines that may be particularly sensitive to this class of compounds.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-436Breast Cancer30.09[1][2]
MDA-MB-231Breast Cancer20.09[1][2]
MCF-7Breast Cancer20.01[1]
K562LeukemiaNot specified
THP-1LeukemiaNot specified
U937LeukemiaNot specified

Note: The IC50 values are for nicotinamide. Studies on isatin derivatives of nicotinic acid amide have shown anti-proliferative effects on leukemic cell lines K562, THP-1, and U937, though specific IC50 values for the parent compound were not provided.

Mechanistic Insights: Signaling Pathways Modulated by Nicotinamide and its Derivatives

The anti-cancer effects of nicotinamide and its derivatives are often attributed to their role as inhibitors of sirtuin 1 (SIRT1) and poly(ADP-ribose) polymerase 1 (PARP1). Inhibition of these enzymes can lead to the activation of the p53 tumor suppressor pathway, resulting in cell cycle arrest and apoptosis. Additionally, for this compound derivatives such as N-(4-ethoxyphenyl)this compound, potential mechanisms of action include the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and RAF kinases.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating the anti-cancer effects of a compound like this compound and a key signaling pathway implicated in its mechanism of action.

experimental_workflow Experimental Workflow for In Vitro Anti-Cancer Assessment cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, K562) treat Treat with this compound (various concentrations) start->treat viability Cell Viability Assay (MTT Assay) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist mechanism Elucidate Mechanism of Action ic50->mechanism apoptosis_quant->mechanism cell_cycle_dist->mechanism

Figure 1: A generalized experimental workflow for the in vitro evaluation of this compound's anti-cancer properties.

signaling_pathway This compound's Potential Mechanism via SIRT1/PARP1 Inhibition cluster_inhibition Enzyme Inhibition cluster_downstream Downstream Effects This compound This compound SIRT1 SIRT1 This compound->SIRT1 inhibits PARP1 PARP1 This compound->PARP1 inhibits p53 p53 Activation SIRT1->p53 deacetylation (inhibition leads to activation) apoptosis Apoptosis PARP1->apoptosis DNA repair (inhibition promotes apoptosis) p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest

Figure 2: A simplified diagram illustrating the potential signaling pathway modulated by this compound through the inhibition of SIRT1 and PARP1.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following are standard protocols for key assays used to evaluate the anti-cancer effects of chemical compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

While direct comparative studies on the anti-cancer effects of this compound across multiple cell lines are not yet widely available, the extensive research on its structural isomer, nicotinamide, provides a strong foundation for its potential as an anti-neoplastic agent. The data suggests that breast cancer and leukemic cell lines are promising targets for this class of compounds. The likely mechanism of action involves the inhibition of key enzymes such as SIRT1 and PARP1, leading to apoptosis and cell cycle arrest. The provided experimental protocols and visualizations serve as a guide for researchers to further investigate and validate the anti-cancer properties of this compound in a systematic and reproducible manner. Future studies directly comparing this compound across a panel of cancer cell lines are warranted to fully elucidate its therapeutic potential.

References

A Head-to-Head Comparison of Isonicotinamide Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isonicotinamide, a key building block in the synthesis of pharmaceuticals, including the anti-tuberculosis drug isoniazid, can be produced through various chemical and biocatalytic routes. The choice of synthesis method depends on factors such as desired yield, purity, cost, scalability, and environmental impact. This guide provides a head-to-head comparison of the most common methods for this compound synthesis, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison of Synthesis Methods

The following table summarizes the key quantitative data for different this compound synthesis methods, allowing for a rapid comparison of their performance.

Method Starting Material Key Reagents/Catalyst Reaction Time Temperature Yield (%) Key Advantages Key Disadvantages
Catalytic Hydrolysis 4-CyanopyridineManganese Dioxide (MnO₂)8 hours100-115°C~93%[1]High yield, readily available catalyst.High temperature, moderate reaction time.
Base-Catalyzed Hydrolysis 4-CyanopyridineCalcium Carbonate (CaCO₃)17 hoursReflux (~100°C)~61%[2]Inexpensive reagents.Long reaction time, moderate yield, formation of byproducts.[2]
Direct Amidation Isonicotinic AcidUrea, Ammonia2-5 hours180-250°C~80% (estimated)[3]Direct conversion from the corresponding acid.High temperatures required, potential for byproduct formation.[3]
Biocatalytic Synthesis 4-CyanopyridineNitrilase-producing microorganisms (e.g., Rhodococcus rhodochrous)Variable (minutes to hours)25-45°CHigh conversion (>99%)Mild reaction conditions, high selectivity, environmentally friendly.Can produce isonicotinic acid as the main product, potential for substrate/product inhibition.
Microwave-Assisted Synthesis This compound (for derivatization)N/A~10 minutesElevatedUp to 8 times faster than conventional methodsExtremely rapid synthesis.Primarily documented for derivatives, requires specialized equipment.

In-Depth Analysis and Experimental Protocols

This section provides a detailed look at the methodologies for each synthesis route, including representative experimental protocols.

Catalytic Hydrolysis of 4-Cyanopyridine

This is one of the most common and effective methods for producing this compound. It involves the hydration of the nitrile group of 4-cyanopyridine in the presence of a metal oxide catalyst.

Experimental Protocol (Manganese Dioxide Catalyst):

  • Catalyst Preparation (Redox Method): A solution of potassium permanganate is added dropwise to a solution of a manganese salt (e.g., manganese sulfate) in a neutral medium to precipitate manganese dioxide. The precipitate is filtered, washed, and dried.

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, dissolve 0.096 moles of 4-cyanopyridine in 5.556 moles of water.

  • Catalyst Addition: Add 0.0115 moles of the prepared manganese dioxide catalyst to the solution.

  • Reaction: Heat the mixture to reflux at 100°C in a glycerin bath for 8 hours.

  • Work-up: Cool the reaction mixture and filter to remove the catalyst. Wash the catalyst with distilled water.

  • Isolation: Evaporate the filtrate to dryness on a steam bath to obtain solid this compound. The reported yield for this procedure is approximately 92.71%.

Logical Workflow for Catalytic Hydrolysis

cluster_prep Catalyst Preparation cluster_reaction This compound Synthesis KMnO4 KMnO₄ Solution precipitate Precipitate MnO₂ KMnO4->precipitate MnSO4 MnSO₄ Solution MnSO4->precipitate wash_dry Filter, Wash & Dry precipitate->wash_dry MnO2 MnO₂ Catalyst wash_dry->MnO2 reaction Add MnO₂ Catalyst Reflux at 100°C for 8h MnO2->reaction start 4-Cyanopyridine in Water start->reaction filtration Cool & Filter reaction->filtration evaporation Evaporate Filtrate filtration->evaporation product This compound evaporation->product

Catalytic Hydrolysis Workflow
Direct Amidation of Isonicotinic Acid

This method involves the direct reaction of isonicotinic acid with an aminating agent, such as urea or ammonia, at high temperatures. While conceptually straightforward, it requires more forcing conditions than other methods.

Experimental Protocol (Adapted from Nicotinamide Synthesis):

Disclaimer: This protocol is adapted from a patented method for the synthesis of nicotinamide, the 3-isomer, and may require optimization for this compound.

  • Reactant Mixture: In a vessel equipped with a stirrer and placed in a high-temperature oil bath, thoroughly mix 1 mole of isonicotinic acid with 0.75 to 1 mole of urea.

  • Heating: Heat the oil bath to 240-250°C. Add the reactant mixture to the preheated vessel over approximately 20 minutes. The internal temperature should be maintained between 220-230°C.

  • Reaction: Continue heating at this temperature for 2-5 hours. During this time, ammonia and carbon dioxide will evolve. Optionally, a slow stream of anhydrous ammonia can be passed through the mixture.

  • Work-up: Cool the dark brown reaction mixture to approximately 150°C.

  • Isolation: The product can be purified by recrystallization from a suitable solvent like ethanol.

Logical Workflow for Direct Amidation

start Isonicotinic Acid + Urea reaction Heat to 220-230°C for 2-5h (Evolves NH₃ + CO₂) start->reaction cool Cool to 150°C reaction->cool purify Purify by Recrystallization cool->purify product This compound purify->product

Direct Amidation Workflow
Biocatalytic Synthesis

Leveraging enzymes, this "green" chemistry approach offers high selectivity and mild reaction conditions. Nitrilase enzymes can hydrolyze 4-cyanopyridine directly to the corresponding carboxylic acid (isonicotinic acid), often with the amide as an intermediate or byproduct. Nitrile hydratase enzymes, on the other hand, will stop at the amide stage.

Experimental Protocol (Whole-Cell Biocatalysis with Nitrilase):

  • Biocatalyst Preparation: Cultivate a microorganism known to produce nitrilase (e.g., Nocardia globerula NHB-2, Pseudomonas putida) in a suitable growth medium. Harvest the cells by centrifugation and suspend them in a buffer (e.g., 0.1M sodium phosphate, pH 7.5) to create a resting cell suspension.

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of 4-cyanopyridine in the same buffer. Concentrations typically range from 100-250 mM.

  • Biotransformation: Add the resting cell suspension to the substrate solution. Maintain the reaction at an optimal temperature (e.g., 30-45°C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them using HPLC to determine the concentration of 4-cyanopyridine, this compound, and isonicotinic acid.

  • Work-up and Isolation: Once the desired conversion is achieved, separate the cells from the reaction mixture by centrifugation or filtration. The supernatant contains the product. This compound can be isolated and purified using techniques like crystallization or chromatography.

Note: While highly efficient for producing isonicotinic acid, some nitrilase systems can be engineered or optimized to favor the production of this compound.

Logical Workflow for Biocatalytic Synthesis

cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation culture Culture Nitrilase-Producing Microorganism harvest Harvest & Suspend Cells in Buffer culture->harvest biocatalyst Resting Cell Suspension harvest->biocatalyst reaction Add Cell Suspension Incubate at 30-45°C biocatalyst->reaction start 4-Cyanopyridine in Buffer start->reaction separation Separate Cells (Filtration) reaction->separation isolation Isolate from Supernatant separation->isolation product This compound / Isonicotinic Acid isolation->product

Biocatalytic Synthesis Workflow

Conclusion

The synthesis of this compound can be approached from multiple angles, each with distinct advantages and drawbacks.

  • Catalytic hydrolysis of 4-cyanopyridine using manganese dioxide stands out as a high-yield, robust method suitable for large-scale production.

  • Direct amidation of isonicotinic acid offers a more direct route but requires high energy input.

  • Biocatalytic synthesis represents the most environmentally benign option, operating under mild conditions with high selectivity, though product separation and catalyst stability can be challenges to address.

  • Microwave-assisted synthesis shows great promise for rapid, small-scale synthesis and process optimization, although further research is needed for its application to the parent this compound molecule.

The selection of an optimal synthesis strategy will ultimately be guided by the specific requirements of the research or manufacturing process, balancing the need for yield, purity, cost-effectiveness, and sustainability.

References

Isonicotinamide vs. Nicotinamide: A Comparative Analysis of Sir2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

While both isonicotinamide and nicotinamide are chemically related to vitamin B3, they exhibit markedly different effects on the activity of Sir2 enzymes, a family of NAD+-dependent deacetylases crucial in cellular regulation. Experimental data conclusively demonstrates that nicotinamide is a potent inhibitor of Sir2, whereas this compound is a significantly weaker inhibitor and can even act as a Sir2 activator under certain conditions.

Nicotinamide, a natural byproduct of the Sir2 deacetylation reaction, functions as a noncompetitive feedback inhibitor.[1][2][3][4] This inhibition is a physiologically relevant regulatory mechanism.[2] In contrast, this compound, an isomer of nicotinamide, displays dramatically lower inhibitory activity.

Quantitative Comparison of Inhibitory Potency

A direct comparison of the 50% inhibitory concentrations (IC50) reveals a substantial difference in the efficacy of these two molecules in inhibiting sirtuin activity.

CompoundTarget EnzymeIC50 Value
Nicotinamide Human SIRT168.1 ± 1.8 µM
Human SIRT336.7 ± 1.3 µM
Yeast Sir2< 50 µM
This compound Human SIRT112.2 ± 0.3 mM
Human SIRT313.8 ± 0.5 mM

This table summarizes the IC50 values for nicotinamide and this compound against human SIRT1 and SIRT3, as well as yeast Sir2. The significantly higher IC50 values for this compound indicate its much weaker inhibitory capacity compared to nicotinamide. Data for SIRT1 and SIRT3 from. Data for yeast Sir2 from.

The data clearly illustrates that micromolar concentrations of nicotinamide are sufficient to inhibit Sir2 enzymes, whereas millimolar concentrations of this compound are required to achieve the same level of inhibition.

Mechanisms of Action: Inhibition vs. Activation

The divergent effects of these two molecules stem from their distinct interactions with the Sir2 enzyme during its catalytic cycle.

Nicotinamide's Inhibitory Mechanism:

Nicotinamide inhibits Sir2 through a "base exchange" reaction. During the deacetylation process, an ADP-ribosyl-enzyme-acetyl peptide intermediate is formed. Nicotinamide can attack this intermediate, leading to the regeneration of NAD+ and the release of the acetylated substrate, thereby preventing deacetylation.

cluster_0 Sir2 Catalytic Cycle cluster_1 Nicotinamide Inhibition NAD NAD+ Intermediate ADP-ribosyl-enzyme- acetyl peptide intermediate NAD->Intermediate binds Ac_Lys Acetylated Substrate Ac_Lys->Intermediate binds Sir2_1 Sir2 Enzyme Sir2_1->Intermediate binds Deac_Lys Deacetylated Substrate Intermediate->Deac_Lys Deacetylation OAAR O-acetyl-ADP-ribose Intermediate->OAAR NAM Nicotinamide Intermediate->NAM Product Release NAM_Inhibit Nicotinamide Intermediate_Inhibit ADP-ribosyl-enzyme- acetyl peptide intermediate NAM_Inhibit->Intermediate_Inhibit Base Exchange (Inhibition) NAD_Regen NAD+ Intermediate_Inhibit->NAD_Regen Ac_Lys_Regen Acetylated Substrate Intermediate_Inhibit->Ac_Lys_Regen cluster_0 This compound's Dual Role INAM This compound NAM_Site Nicotinamide Binding Site INAM->NAM_Site Competes with Nicotinamide NAD_Salvage NAD+ Salvage Pathway INAM->NAD_Salvage Stimulates Sir2_Activity Sir2 Activity NAM_Site->Sir2_Activity Relieves Inhibition (Activation) NAM Nicotinamide NAM->NAM_Site Binds and Inhibits NAD_pool Intracellular NAD+ Pool NAD_Salvage->NAD_pool Increases NAD_pool->Sir2_Activity Enhances

References

Confirming the Stoichiometry of Isonicotinamide Co-crystals with Differential Scanning Calorimetry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of co-crystals is a well-established strategy in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. Isonicotinamide, a structural isomer of nicotinamide (Vitamin B3), is a versatile co-former capable of forming co-crystals with a variety of APIs and other organic molecules through robust hydrogen bonding. Accurately determining the stoichiometry of these co-crystals is a critical step in their characterization and development. While single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous stoichiometric and structural determination, Differential Scanning Calorimetry (DSC) offers a rapid, reliable, and resource-efficient method for screening and confirming co-crystal stoichiometry, particularly through the construction of binary phase diagrams.

This guide provides an objective comparison of DSC with other analytical techniques and presents supporting experimental data for confirming the stoichiometry of this compound co-crystals.

Comparison of Analytical Techniques for Co-crystal Stoichiometry Determination

While DSC is a powerful tool, it is often used in conjunction with other methods to provide a comprehensive characterization of co-crystals.

TechniquePrincipleAdvantagesLimitations
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Rapid, requires small sample amounts, provides information on melting point, enthalpy of fusion, and solid-state transformations. Can determine stoichiometry through binary phase diagrams.[1][2]Indirect method for stoichiometry; interpretation can be complex for incongruently melting systems. Does not provide structural information.
Single-Crystal X-ray Diffraction (SCXRD) Determines the three-dimensional arrangement of atoms within a crystal.Provides definitive stoichiometric and structural information, including bond lengths and angles.Requires single crystals of sufficient size and quality, which can be challenging to grow.
Powder X-ray Diffraction (PXRD) Provides a fingerprint of the crystalline solid based on its diffraction pattern.Confirms the formation of a new crystalline phase and can be used for phase identification and purity assessment.Does not directly provide stoichiometric information without reference patterns or further analysis.
Spectroscopic Techniques (FTIR, Raman, NMR) Probe the vibrational and magnetic properties of molecules.Can confirm the formation of new intermolecular interactions (e.g., hydrogen bonds) characteristic of co-crystals.[3]Indirectly supports co-crystal formation but does not typically provide stoichiometric information on its own.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Useful for identifying solvates and hydrates and assessing thermal stability.Does not provide information on the molar ratio of the co-crystal components.

Confirming Stoichiometry with DSC: The Binary Phase Diagram Approach

The most robust method for determining co-crystal stoichiometry using DSC involves the construction of a binary phase diagram. This is achieved by analyzing a series of physical mixtures of the API and co-former at various molar ratios.[1][4]

A congruently melting co-crystal will exhibit a characteristic "W" shaped phase diagram. This diagram features two eutectic points and a central peak corresponding to the melting point of the pure co-crystal at its specific stoichiometric ratio. In contrast, a simple eutectic mixture without co-crystal formation will show a "V" shaped diagram with a single minimum at the eutectic point.

Quantitative DSC Data for this compound Co-crystals

The following table summarizes publicly available DSC data for various this compound co-crystals. This data can be used as a reference for researchers working with these or similar systems.

Co-formerStoichiometry (this compound:Co-former)Melting Point of Co-crystal (°C)Melting Point of this compound (°C)Melting Point of Co-former (°C)Reference
Benzoic Acid1:1162.6~156122.4
Benzoic Acid1:2143.1 (decomposes)~156122.4
Carbamazepine1:1~159~156~191 (form I)
Salicylic Acid (with Isoniazid)1:1147.2~173159
Clofibric Acid1:1Not specified~156Not specified
Diclofenac1:1Not specified~156Not specified

Note: Data for isoniazid, a closely related isomer of this compound, is included for comparative purposes.

Experimental Protocols

Experimental Protocol for DSC Analysis of a Potential Co-crystal
  • Sample Preparation: Accurately weigh 2-5 mg of the prepared co-crystal into a standard aluminum DSC pan.

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter.

  • Heating Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 250 °C or 300 °C).

    • Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify thermal events such as melting (endothermic peaks) and solid-state transitions. The presence of a single, sharp endotherm at a temperature different from the melting points of the individual components suggests the formation of a new crystalline phase.

Experimental Protocol for Constructing a Binary Phase Diagram
  • Preparation of Physical Mixtures: Prepare a series of physical mixtures of this compound and the co-former with varying molar ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9). This is typically done by gently grinding the accurately weighed components in a mortar and pestle.

  • DSC Analysis of Mixtures: Perform DSC analysis on each physical mixture, as well as the pure components, following the protocol outlined above.

  • Data Extraction: From each thermogram, determine the onset temperature of the first endothermic event (eutectic melting) and the peak temperature of the final melting endotherm.

  • Phase Diagram Construction: Plot the onset and peak temperatures against the molar fraction of the components. A "W" shaped diagram with a maximum melting point at a specific molar ratio confirms the formation of a congruently melting co-crystal and its stoichiometry.

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis & Interpretation cluster_results Stoichiometry Confirmation start Weigh this compound & Co-former mix Prepare Physical Mixtures (Varying Molar Ratios) start->mix pure Prepare Pure Component Samples start->pure dsc_analysis Run DSC Scan (e.g., 10°C/min under N2) mix->dsc_analysis pure->dsc_analysis get_thermograms Obtain DSC Thermograms dsc_analysis->get_thermograms plot_diagram Plot Temperature vs. Molar Ratio get_thermograms->plot_diagram interpret Interpret Phase Diagram plot_diagram->interpret v_shape V-Shaped Diagram (Eutectic Mixture) interpret->v_shape w_shape W-Shaped Diagram (Co-crystal Formation) interpret->w_shape stoichiometry Confirmed Stoichiometry w_shape->stoichiometry

Caption: Experimental workflow for confirming co-crystal stoichiometry using DSC.

References

A Comparative Guide to the Coordination Behavior of Isonicotinamide and Other Pyridine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the coordination behavior of isonicotinamide against other common pyridine-based ligands. Supported by experimental data, this document aims to elucidate the nuanced differences in their interactions with metal ions, which is critical for applications in catalysis, materials science, and drug development.

Introduction to Pyridine Ligands and this compound

Pyridine and its derivatives are fundamental N-heterocyclic ligands in coordination chemistry. Their ability to form stable complexes with a wide range of metal ions has led to their extensive use in various chemical and biological systems. This compound, a derivative of pyridine with a carboxamide group at the 4-position, presents a particularly interesting case. It possesses multiple potential coordination sites: the pyridine ring nitrogen, the carbonyl oxygen, and the amide nitrogen. This versatility allows for a rich and varied coordination chemistry, including the formation of mononuclear complexes, coordination polymers, and supramolecular assemblies.[1][2] Understanding how the electronic and steric properties of the amide group in this compound influence its coordination behavior compared to simpler pyridine ligands is crucial for the rational design of functional metal complexes.

Comparative Analysis of Coordination Properties

The coordination behavior of a ligand is primarily governed by its electronic and steric properties, which are often quantified by parameters such as pKa, stability constants of its metal complexes, and structural data like metal-ligand bond lengths.

Electronic Properties: pKa Values

The basicity of the pyridine nitrogen is a key factor in its ability to donate its lone pair of electrons to a metal center. A higher pKa value of the conjugate acid (pyridinium ion) indicates a more basic pyridine nitrogen and generally correlates with stronger sigma-donation to the metal.

LigandStructurepKa of Conjugate Acid
PyridineC₅H₅N5.25[3]
This compound C₆H₆N₂O3.61[4]
NicotinamideC₆H₆N₂O3.35
PicolinamideC₆H₆N₂O~1.5

Note: pKa values can vary slightly depending on the experimental conditions.

The electron-withdrawing nature of the carboxamide group in this compound and its isomers decreases the electron density on the pyridine ring, making the nitrogen atom less basic compared to pyridine. This is reflected in their lower pKa values.

Thermodynamic Stability: Stability Constants (log β)

The stability constant (β) of a metal complex is a quantitative measure of the equilibrium between the free metal ion and the ligand to form the complex. Higher values of log β indicate greater thermodynamic stability. The following tables summarize the stepwise stability constants (log K) for the formation of 1:1 (ML) and 1:2 (ML₂) complexes of various pyridine ligands with common transition metal ions.

Cobalt(II) Complexes

Ligandlog K₁log K₂
Pyridine1.901.45
This compound 1.45-
Nicotinamide1.87-

Nickel(II) Complexes

Ligandlog K₁log K₂
Pyridine2.802.26
This compound 1.881.45
Nicotinamide2.151.82

Copper(II) Complexes

Ligandlog K₁log K₂
Pyridine2.551.98
This compound 2.011.57
Nicotinamide2.341.41

Zinc(II) Complexes

Ligandlog K₁log K₂
Pyridine1.45-
This compound 1.04-
Nicotinamide1.34-

Data compiled from various sources.[2] The stability of the complexes generally follows the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II).

The data consistently shows that pyridine forms more stable complexes than this compound and nicotinamide with the studied metal ions. This is in line with the pKa values, where the more basic pyridine is a stronger Lewis base.

Structural Properties: Metal-Ligand Bond Lengths

X-ray crystallography provides precise information on the geometry of metal complexes and the distances between the metal center and the coordinating atoms of the ligand. Shorter bond lengths generally indicate stronger interactions.

Co(II) Complexes

LigandM-N (Å)
Pyridine2.15 - 2.20
This compound 2.17 - 2.22

Ni(II) Complexes

LigandM-N (Å)
Pyridine2.10 - 2.15
This compound 2.12 - 2.18

Cu(II) Complexes

LigandM-N (Å)
Pyridine2.00 - 2.05
This compound 2.02 - 2.08

Zn(II) Complexes

LigandM-N (Å)
Pyridine2.15 - 2.20
This compound 2.18 - 2.23

Bond lengths are typical ranges observed in various crystal structures.

The metal-nitrogen bond lengths are generally slightly longer for this compound complexes compared to pyridine complexes with the same metal ion. This observation is consistent with the lower basicity of the this compound pyridine nitrogen, leading to a slightly weaker M-N bond.

Coordination Modes of this compound

This compound's multifunctionality allows for several coordination modes, which contributes to the structural diversity of its metal complexes.

CoordinationModes cluster_ligand This compound cluster_modes Coordination Modes L This compound M1 Monodentate (N-coordination) L->M1 Pyridine N M2 Monodentate (O-coordination) L->M2 Amide O M3 Bidentate Bridging (N,O-coordination) L->M3 Pyridine N + Amide O (to different metals) M4 Bidentate Chelating (N,O-coordination) L->M4 Pyridine N + Amide O (to same metal)

Caption: Possible coordination modes of the this compound ligand.

The most common coordination mode for this compound is monodentate, through the pyridine nitrogen atom. However, coordination through the carbonyl oxygen is also observed, particularly with hard metal ions. The ability of this compound to act as a bridging ligand, coordinating to two different metal centers simultaneously through its nitrogen and oxygen atoms, is a key feature that enables the formation of coordination polymers. Bidentate chelation to a single metal ion is less common due to the steric constraints of forming a stable chelate ring.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of metal complexes with pyridine ligands.

General Synthesis of a Metal-Isonicotinamide Complex

This protocol describes a typical synthesis of a metal(II) complex with this compound.

SynthesisWorkflow start Start dissolve_metal Dissolve Metal Salt (e.g., MCl₂) in Solvent start->dissolve_metal dissolve_ligand Dissolve this compound in Solvent start->dissolve_ligand mix Mix Solutions (Stir at specified temperature) dissolve_metal->mix dissolve_ligand->mix crystallize Crystallization (Slow evaporation, cooling, or diffusion) mix->crystallize isolate Isolate Crystals (Filtration) crystallize->isolate wash Wash Crystals isolate->wash dry Dry Crystals (Vacuum desiccator) wash->dry characterize Characterization (X-ray, FTIR, NMR, etc.) dry->characterize end End characterize->end

Caption: General workflow for the synthesis of a metal-isonicotinamide complex.

  • Reactant Preparation: A solution of a metal salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂, Zn(ClO₄)₂) is prepared in a suitable solvent such as ethanol, methanol, or water. A separate solution of this compound is prepared in the same or a miscible solvent.

  • Reaction: The ligand solution is added dropwise to the metal salt solution with constant stirring. The molar ratio of metal to ligand is varied depending on the desired stoichiometry of the final complex. The reaction mixture may be stirred at room temperature or heated under reflux for several hours.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent, slow cooling of a saturated solution, or by vapor diffusion of an anti-solvent.

  • Isolation and Purification: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a stream of liquid nitrogen to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates and molecular geometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the coordination mode of ligands in metal complexes by observing shifts in the vibrational frequencies of functional groups upon coordination.

  • Sample Preparation: A small amount of the complex is mixed with KBr powder and pressed into a pellet, or a Nujol mull is prepared.

  • Data Acquisition: The FTIR spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹).

  • Spectral Analysis: The spectrum of the complex is compared to that of the free ligand. Shifts in the vibrational bands of the pyridine ring and the amide group (C=O and N-H stretches) provide evidence for coordination and can help elucidate the binding mode. For example, a shift in the pyridine ring vibrations to higher wavenumbers is indicative of coordination through the pyridine nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and environment of the ligand in solution.

  • Sample Preparation: The complex is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded.

  • Spectral Analysis: Chemical shift changes of the ligand protons and carbons upon coordination to a metal ion can confirm complex formation in solution. For diamagnetic complexes, the changes in chemical shifts can provide insights into the electronic effects of coordination.

Conclusion

This compound exhibits a versatile coordination behavior, acting as a monodentate or bridging ligand primarily through its pyridine nitrogen and, to a lesser extent, its carbonyl oxygen. In comparison to pyridine, the electron-withdrawing amide group in this compound reduces the basicity of the pyridine nitrogen, resulting in the formation of thermodynamically less stable complexes with slightly longer metal-ligand bonds. However, the ability of this compound to act as a bridging ligand and participate in hydrogen bonding via its amide group offers opportunities for the construction of complex supramolecular architectures and coordination polymers that are not accessible with simple pyridine. This guide provides a foundational understanding for researchers to select and design pyridine-based ligands for specific applications in coordination chemistry.

References

A Comparative Guide to the Bioavailability of Isonicotinamide and its Salt Forms: A Theoretical Overview and Methodological Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the relative bioavailability of different salt forms of isonicotinamide. A comprehensive literature search revealed a lack of direct comparative studies on the bioavailability of various this compound salts. Consequently, this document provides a theoretical comparison based on the physicochemical properties of this compound and general principles of drug formulation. It also offers a detailed, generalized experimental protocol for conducting a bioavailability study to generate such comparative data.

Theoretical Comparison of this compound Salt Forms

This compound is a pyridinecarboxamide, an amide derivative of isonicotinic acid, and an isomer of nicotinamide.[1] Its potential as a pharmaceutical agent or co-former in drug development necessitates an understanding of its absorption and bioavailability. The formation of salts is a common strategy to enhance the solubility and dissolution rate of a drug, which are often rate-limiting steps for oral absorption and can significantly impact bioavailability.

While specific experimental data for different this compound salts is not publicly available, we can infer potential differences in their bioavailability based on the physicochemical properties of the parent molecule and the properties of common salt-forming acids.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C6H6N2O[2][3]
Molecular Weight 122.12 g/mol [2][3]
Melting Point 155-157 °C
Water Solubility 191.7 g/L (at 37 °C)
pKa 3.61
LogP -0.28

This compound exhibits good aqueous solubility. However, its basic nature (pKa of 3.61) means that its ionization state, and therefore its solubility, will be pH-dependent within the gastrointestinal tract. The formation of different salts (e.g., hydrochloride, citrate, maleate) would alter the pH of the microenvironment surrounding the drug particles as they dissolve, potentially influencing the dissolution rate and subsequent absorption.

Theoretically, a salt formed from a strong acid (like hydrochloric acid) would create a more acidic microenvironment, which could enhance the dissolution of the basic this compound. Salts of weaker acids (like citric or maleic acid) may have a less pronounced effect. However, the ultimate impact on bioavailability is complex and depends on various factors, including the specific properties of the salt, the formulation, and the physiological conditions of the gastrointestinal tract.

Without experimental data, it is not possible to definitively rank the bioavailability of different this compound salt forms. The generation of such data through well-designed preclinical studies is essential for the selection of an optimal salt form for further development.

Experimental Protocol: Oral Bioavailability Study in a Rat Model

The following is a generalized protocol for a comparative oral bioavailability study of different this compound salt forms in rats. This protocol is intended as a template and should be adapted and refined based on specific experimental goals and institutional guidelines.

1. Objective: To determine and compare the pharmacokinetic profiles and relative oral bioavailability of different salt forms of this compound (e.g., this compound hydrochloride, this compound citrate, this compound maleate) and the free base in Sprague-Dawley rats.

2. Materials:

  • This compound (free base) and its salt forms (hydrochloride, citrate, maleate) of high purity.

  • Vehicle for oral administration (e.g., water, 0.5% methylcellulose).

  • Anesthesia (e.g., isoflurane).

  • Male Sprague-Dawley rats (250-300 g), with jugular vein catheters for serial blood sampling.

  • Blood collection tubes (e.g., containing K2EDTA).

  • Analytical standards of this compound for bioanalytical method validation.

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS/MS) for the quantification of this compound in plasma.

3. Animal Housing and Care:

  • House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity).

  • Provide standard chow and water ad libitum.

  • Acclimatize animals for at least one week before the experiment.

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

4. Study Design:

  • A parallel group design with a minimum of 5-6 rats per group.

  • Group 1: this compound free base (oral administration).

  • Group 2: this compound hydrochloride (oral administration).

  • Group 3: this compound citrate (oral administration).

  • Group 4: this compound maleate (oral administration).

  • Group 5: this compound free base (intravenous administration, for absolute bioavailability determination).

5. Dosing:

  • Fast rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Administer the compounds by oral gavage at a dose of 10 mg/kg (this compound equivalent). The dose volume should be consistent across groups (e.g., 5 mL/kg).

  • For the intravenous group, administer a 1 mg/kg dose of this compound free base via the tail vein.

6. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the jugular vein catheter at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Immediately transfer blood samples into tubes containing anticoagulant and centrifuge to separate plasma.

  • Store plasma samples at -80°C until analysis.

7. Bioanalytical Method:

  • Develop and validate a sensitive and specific HPLC method for the quantification of this compound in rat plasma.

  • Validation should include parameters such as linearity, accuracy, precision, selectivity, and stability.

8. Pharmacokinetic Analysis:

  • Calculate the following pharmacokinetic parameters for each animal using non-compartmental analysis:

    • Maximum plasma concentration (Cmax).

    • Time to reach maximum plasma concentration (Tmax).

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf).

    • Elimination half-life (t1/2).

  • Calculate the absolute bioavailability (F) for the oral groups using the formula: F = (AUCoral / AUCiv) * (Doseiv / Doseoral).

  • Calculate the relative bioavailability of the salt forms compared to the free base.

9. Data Presentation and Statistical Analysis:

  • Summarize the pharmacokinetic parameters as mean ± standard deviation (SD) for each group in a table.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the pharmacokinetic parameters between the different groups. A p-value of < 0.05 is typically considered statistically significant.

Visualizations

G cluster_preclinical Preclinical Bioavailability Study Workflow acclimatization Animal Acclimatization (Sprague-Dawley Rats) fasting Overnight Fasting acclimatization->fasting 1 week dosing Dosing (Oral Gavage / IV Injection) fasting->dosing ~12 hours sampling Serial Blood Sampling (Jugular Vein Catheter) dosing->sampling 0-24 hours processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis Bioanalysis (HPLC-UV/MS) storage->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis stats Statistical Comparison pk_analysis->stats report Final Report stats->report

Caption: A typical experimental workflow for a preclinical oral bioavailability study in rats.

References

Navigating the Polymorphic Maze: A Guide to Reproducible Isonicotinamide Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving consistent and reproducible crystallization of isonicotinamide—a common coformer in pharmaceutical formulations—is a critical yet often challenging endeavor. The propensity of this compound to form multiple crystal polymorphs, frequently in tandem, complicates the development of robust manufacturing processes. This guide provides a comparative analysis of common crystallization protocols, highlighting key experimental variables and their impact on polymorphic outcomes, thereby offering a framework for validating and enhancing the reproducibility of this compound crystallization.

This compound (INA) is known to exhibit significant polymorphism, with at least six different crystal forms identified from solution crystallization and two from melt processes.[1] The challenge of controlling which polymorph is produced is a significant hurdle, as different polymorphs can possess distinct physicochemical properties, including solubility, stability, and bioavailability, which are critical in pharmaceutical development. The concomitant crystallization of multiple forms further exacerbates this issue, making reproducible outcomes difficult to achieve.

This guide synthesizes findings from various studies to provide a comparative overview of different crystallization methodologies and their reported success in controlling the polymorphic form of this compound.

Comparative Analysis of Crystallization Protocols

The choice of crystallization method and solvent system is paramount in determining the resulting polymorph of this compound. The following table summarizes the outcomes of various protocols as reported in the literature. It is important to note that direct quantitative data on reproducibility (e.g., percentage success rate) is often not explicitly stated in research publications. The "Observed Reproducibility/Control" column is an interpretation based on the descriptive outcomes in the cited studies.

Crystallization ProtocolSolvent/ConditionsKey ParametersResulting Polymorph(s)Observed Reproducibility/ControlReference(s)
Cooling Crystallization Various organic solvents (e.g., ethanol, acetonitrile, ethyl acetate)Initial concentration, cooling rateForms I and II are commonly observed, often concomitantly. The outcome is highly dependent on the solvent and concentration.Low to Moderate: Prone to concomitant crystallization. Predicting the outcome is challenging without precise control over nucleation.[2][3]
Solvent Evaporation Various organic solventsEvaporation rate, temperature, substrateCan yield different polymorphs, including metastable forms. Often results in a mixture of forms.Low: Highly sensitive to environmental factors affecting evaporation rate.
Melt Crystallization Heating above melting point followed by controlled coolingCooling rate, temperature at which nucleation is inducedYields two distinct polymorphs not typically observed from solution.High for the specific melt-derived polymorphs, but different from solution polymorphs.
Crystallization with Additives Various solvents with specific co-formers (e.g., naphthalene-1,5-diol, 4-carboxybenzeneboronic acid)Nature and concentration of the additiveCan selectively promote the formation of specific metastable forms (e.g., Form III or I) and prevent concomitant crystallization.High: Additives can offer significant control over the polymorphic outcome by altering nucleation energy barriers.
Confined Crystallization Within functionalized pores (e.g., silica with –OH, –CH3, –COOH, –NH2 groups)Pore surface chemistryHydroxyl-functionalized pores exclusively yield metastable Form VI. Methyl-functionalized pores predominantly yield Form II. Amine- and carboxyl-functionalized pores yield a mix of Forms II and VI.High: The surface chemistry of the confining material can direct the crystallization towards a specific polymorph.

Detailed Experimental Protocols

Reproducibility in crystallization is contingent on the meticulous control of experimental parameters. Below are detailed methodologies for two key approaches discussed in the literature.

Cooling Crystallization from Solution

This method is widely used but requires stringent control to achieve consistent polymorphic outcomes.

  • Materials: this compound, desired solvent (e.g., ethanol, acetonitrile).

  • Procedure:

    • Prepare a saturated or slightly supersaturated solution of this compound in the chosen solvent at an elevated temperature (e.g., 55-90 °C).

    • Ensure complete dissolution and hold at the elevated temperature for a defined period (e.g., 30 minutes) to erase any crystal memory.

    • Cool the solution to a specific target temperature (e.g., 25 °C) at a controlled rate (e.g., 5 °C/h). A programmable crystallization incubator is recommended for precise temperature control.

    • Allow the solution to stand at the target temperature for a set duration (e.g., overnight) to allow for crystal growth.

    • Collect the crystals by filtration and dry under vacuum at a controlled temperature.

    • Analyze the polymorphic form using techniques such as Powder X-ray Diffraction (PXRD), Raman Spectroscopy, or Differential Scanning Calorimetry (DSC).

Melt Crystallization

This protocol offers access to different polymorphs than those obtained from solution.

  • Materials: this compound.

  • Apparatus: Hot stage microscope, Kofler bench, or a controlled heating/cooling apparatus.

  • Procedure:

    • Place a small amount of this compound on a microscope slide or in a suitable container.

    • Heat the sample to a temperature above its melting point (approximately 156 °C) and hold until fully molten.

    • Rapidly or slowly cool the melt to a target crystallization temperature. The cooling rate is a critical parameter.

    • Observe the nucleation and growth of crystals using polarized light microscopy.

    • The resulting polymorphs can be identified in situ via Raman microscopy or after cooling by PXRD.

Visualizing the Validation Workflow

To systematically validate the reproducibility of an this compound crystallization protocol, a logical workflow should be followed. The diagram below illustrates the key steps in this process.

Caption: Workflow for validating the reproducibility of this compound crystallization protocols.

Conclusion

The reproducible crystallization of this compound is a complex but manageable challenge. While traditional methods like cooling and solvent evaporation crystallization are prone to producing polymorphic mixtures, newer approaches utilizing specific additives or confined crystallization environments show great promise for achieving high selectivity for a desired polymorph. For researchers and drug development professionals, the key to success lies in the precise control of experimental parameters and the systematic validation of the chosen protocol. By understanding the factors that govern the polymorphic landscape of this compound, it is possible to navigate this complexity and develop robust and reproducible crystallization processes.

References

Comparative Analysis of Isonicotinamide's Efficacy Against Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant tuberculosis (DR-TB) represents a significant global health challenge, necessitating the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of isonicotinamide and its derivatives against DR-TB, juxtaposed with currently recommended treatments, including bedaquiline, pretomanid, linezolid, and pyrazinamide. This analysis is based on available preclinical and clinical data, with a focus on quantitative efficacy, experimental methodologies, and mechanisms of action.

Note on this compound Data: Direct and comprehensive data on the efficacy of this compound against drug-resistant Mycobacterium tuberculosis is limited in the available scientific literature. Therefore, this analysis incorporates data on this compound derivatives, such as isonicotinoyl hydrazones and hydrazides, as a proxy to evaluate the potential of this chemical scaffold. Further research is imperative to fully elucidate the specific activity of this compound.

Quantitative Efficacy Against Drug-Resistant Mycobacterium tuberculosis

The following tables summarize the in vitro activity and clinical efficacy of this compound derivatives and comparator drugs against drug-resistant M. tuberculosis strains.

Table 1: In Vitro Activity (Minimum Inhibitory Concentration - MIC)

Compound/DrugM. tuberculosis Strain(s)MIC Range (µg/mL)Citation(s)
Isonicotinoyl Hydrazide Derivatives Isoniazid-resistant (katG mutant)0.56 - 4.61 (µM)[1]
M. tuberculosis H37Rv1.2[2]
Bedaquiline Drug-resistant clinical isolates0.03 - 0.24[3]
Pretomanid Drug-resistant clinical isolates0.015 - 0.25[4]
Linezolid Multidrug-resistant isolates0.12 - 1.0[5]
Pyrazinamide Susceptible clinical isolates (at pH 5.5)≤12.5 - 100

Table 2: Clinical Efficacy Outcomes in Drug-Resistant Tuberculosis

Drug/RegimenStudy PopulationKey Efficacy Endpoint(s)OutcomeCitation(s)
Bedaquiline-containing regimen Patients with MDR-TBSputum culture conversion at 24 weeks79.5% conversion rate
Pretomanid (in BPaL regimen) Patients with XDR-TB or treatment-intolerant/non-responsive MDR-TBFavorable outcome at 6 months post-treatment90% success rate in the Nix-TB trial
Linezolid-containing regimen Patients with MDR-TB/XDR-TBTreatment successPooled proportion of 67.99%

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summaries of typical experimental protocols for evaluating anti-tuberculosis drug efficacy.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
  • Broth Microdilution Method (for Bedaquiline, Pretomanid, Linezolid):

    • Inoculum Preparation: M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The bacterial suspension is adjusted to a McFarland standard of 0.5.

    • Drug Dilution: The drugs are serially diluted in a 96-well microplate containing 7H9 broth.

    • Inoculation: Each well is inoculated with the standardized bacterial suspension.

    • Incubation: The plates are incubated at 37°C for 7-14 days.

    • MIC Determination: The MIC is defined as the lowest drug concentration that inhibits visible growth of the bacteria.

  • Pyrazinamide (PZA) Susceptibility Testing (Acidic pH):

    • Medium: PZA is active at an acidic pH. Therefore, testing is performed in Middlebrook 7H10 agar or 7H12 broth adjusted to pH 5.5-5.9.

    • Method: Both agar proportion and broth-based methods (e.g., BACTEC MGIT 960 system) are used. The principle remains the same as standard MIC testing, but under acidic conditions.

In Vivo Efficacy Testing: Murine Model of Tuberculosis
  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis to establish a chronic lung infection.

  • Treatment: Treatment with the investigational drug or regimen is initiated several weeks post-infection. Drugs are typically administered orally or via gavage daily for a specified duration (e.g., 4-8 weeks).

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the bacterial load (colony-forming units, CFU) in the lungs and spleen is determined by plating serial dilutions of organ homogenates on Middlebrook 7H11 agar. A significant reduction in CFU compared to untreated controls indicates drug efficacy.

Clinical Trial Design for Drug-Resistant Tuberculosis
  • Study Design: Phase II and III clinical trials for DR-TB are often multi-center, randomized, and controlled. They can be open-label or double-blind.

  • Patient Population: Patients with confirmed multidrug-resistant (MDR-TB) or extensively drug-resistant (XDR-TB) pulmonary tuberculosis are enrolled.

  • Intervention: Patients receive a novel drug or regimen in combination with a background regimen of other anti-TB drugs.

  • Primary Endpoint: The primary efficacy endpoint is typically the proportion of patients with a favorable outcome, defined as sputum culture conversion to negative at a specific time point (e.g., 6 months) and sustained for a follow-up period.

  • Safety Monitoring: Rigorous monitoring for adverse events is a critical component of these trials.

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets and pathways affected by these drugs is essential for rational drug design and combination therapy.

This compound and its Derivatives

This compound is a structural analog of isoniazid. Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form covalently adducts with NAD(H) and primarily inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. This leads to the disruption of the mycobacterial cell wall. Derivatives of isoniazid, such as isonicotinoyl hydrazones, are being explored to overcome resistance mechanisms.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinoyl radical) KatG->Activated_INH INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Biosynthesis InhA->Mycolic_Acid Bacterial_Death Bacterial Death InhA->Bacterial_Death Disruption leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

Mechanism of Action of Isoniazid.
Bedaquiline

Bedaquiline is a diarylquinoline that inhibits the proton pump of mycobacterial ATP synthase, an enzyme crucial for energy generation in M. tuberculosis. This disruption of the cellular energy metabolism leads to bactericidal activity against both replicating and non-replicating bacilli.

Bedaquiline_Mechanism Bedaquiline Bedaquiline ATP_Synthase Mycobacterial ATP Synthase (atpE subunit) Bedaquiline->ATP_Synthase Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production Disruption of Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase Energy_Metabolism Cellular Energy Metabolism ATP_Production->Energy_Metabolism Bacterial_Death Bacterial Death Energy_Metabolism->Bacterial_Death Failure leads to

Mechanism of Action of Bedaquiline.
Pretomanid

Pretomanid is a nitroimidazole that has a dual mechanism of action. It is a prodrug activated by a deazaflavin-dependent nitroreductase (Ddn). The activated form inhibits the synthesis of mycolic acids. Additionally, it releases reactive nitrogen species, including nitric oxide, which act as respiratory poisons, particularly under anaerobic conditions, making it effective against persistent, non-replicating bacteria.

Pretomanid_Mechanism Pretomanid Pretomanid (Prodrug) Ddn Ddn Nitroreductase Pretomanid->Ddn Activation Activated_Pretomanid Activated Pretomanid Ddn->Activated_Pretomanid Mycolic_Acid Mycolic Acid Biosynthesis Activated_Pretomanid->Mycolic_Acid Inhibition Nitric_Oxide Nitric Oxide Release Activated_Pretomanid->Nitric_Oxide Bacterial_Death Bacterial Death Mycolic_Acid->Bacterial_Death Disruption leads to Respiratory_Poison Respiratory Poisoning Nitric_Oxide->Respiratory_Poison Respiratory_Poison->Bacterial_Death

Dual Mechanism of Action of Pretomanid.
Linezolid

Linezolid is an oxazolidinone that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors.

Linezolid_Mechanism Linezolid Linezolid Ribosome_50S 50S Ribosomal Subunit (23S rRNA) Linezolid->Ribosome_50S Binding Initiation_Complex 70S Initiation Complex Formation Ribosome_50S->Initiation_Complex Prevention of Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Bacteriostasis Bacteriostasis Initiation_Complex->Bacteriostasis Inhibition leads to Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth

Mechanism of Action of Linezolid.
Pyrazinamide

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (encoded by the pncA gene). POA disrupts membrane potential and interferes with energy production in M. tuberculosis, particularly in the acidic environment of macrophages and caseous lesions. It is also thought to inhibit fatty acid synthase I.

Pyrazinamide_Mechanism Pyrazinamide Pyrazinamide (Prodrug) pncA Pyrazinamidase (pncA) Pyrazinamide->pncA Conversion POA Pyrazinoic Acid (POA) pncA->POA Membrane_Potential Membrane Potential Disruption POA->Membrane_Potential In FAS_I Fatty Acid Synthase I Inhibition POA->FAS_I Acidic_pH Acidic Environment (e.g., Macrophage) Acidic_pH->Membrane_Potential Bacterial_Death Bacterial Death Membrane_Potential->Bacterial_Death FAS_I->Bacterial_Death

Mechanism of Action of Pyrazinamide.
General Experimental Workflow for Anti-TB Drug Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a new anti-tuberculosis compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Evaluation MIC MIC Determination (Broth Microdilution/Agar Proportion) Intracellular_Activity Intracellular Activity Assay (Macrophage Infection Model) MIC->Intracellular_Activity Animal_Model Murine Model of TB (Aerosol Infection) Intracellular_Activity->Animal_Model Treatment Drug Administration Animal_Model->Treatment CFU_Enumeration CFU Enumeration (Lungs and Spleen) Treatment->CFU_Enumeration Phase_I Phase I Trials (Safety and Pharmacokinetics) CFU_Enumeration->Phase_I Phase_II Phase II Trials (Efficacy and Dose-Ranging) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy and Safety) Phase_II->Phase_III Start New Compound Start->MIC

Workflow for Anti-TB Drug Efficacy Testing.

References

Isonicotinamide vs. Nicotinamide: A Comparative Guide to GRAS Status and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the regulatory status and biological activity of pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of isonicotinamide and its isomer, nicotinamide, with a focus on their Generally Recognized as Safe (GRAS) status, toxicological profiles, and metabolic pathways relevant to pharmaceutical applications.

Nicotinamide, a form of vitamin B3, is a well-established and extensively studied compound with a clear regulatory pathway for use in both nutritional supplements and pharmaceuticals.[1][2] In contrast, this compound, while structurally similar, lacks the same depth of safety data and regulatory approval, raising important considerations for its potential use in drug development.

GRAS Status: A Clear Distinction

A critical point of divergence between the two molecules is their GRAS status. Nicotinamide is affirmed by the U.S. Food and Drug Administration (FDA) as GRAS for its use as a nutrient supplement in various food products, including infant formula.[3] This status is based on a long history of safe use and extensive scientific evidence. The FDA maintains a database of GRAS notices, and a search of this inventory reveals no such notification for this compound.[4][5] This absence of a GRAS notification indicates that this compound has not undergone the necessary evaluation by the FDA to be considered safe for use in food and, by extension, raises the regulatory bar for its use as a pharmaceutical excipient.

Comparative Quantitative Analysis

The available toxicological and pharmacokinetic data for nicotinamide is substantially more robust than for this compound. This disparity is a key factor in assessing their respective suitability for pharmaceutical use.

ParameterNicotinamideThis compoundSource(s)
GRAS Status Affirmed GRAS by FDANot GRAS notified
Acute Oral LD50 (Rat) 3500 - 7000 mg/kg> 2000 mg/kg (predicted)
Acute Oral LD50 (Mouse) ~2500 mg/kgNo specific data found
Human Bioavailability Readily absorbed orallyDetected in human blood, but bioavailability not quantified
Carcinogenicity Not carcinogenic in lifelong mouse studiesNot carcinogenic in lifelong mouse studies

Experimental Protocols and Findings

For nicotinamide, numerous other toxicological studies have been conducted. For instance, a 4-week oral toxicity study in rats identified a No Observed Adverse Effect Level (NOAEL) of 215 mg/kg body weight/day, with minor liver and spleen effects observed at higher doses.

Metabolic Pathways and Biological Roles

Nicotinamide is a crucial precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme in cellular metabolism. It enters the salvage pathway, where it is converted to nicotinamide mononucleotide (NMN) and then to NAD+. This pathway is essential for cellular energy production, DNA repair, and various signaling processes.

The metabolic fate of this compound is less understood. It is known to be a PARP (poly(ADP-ribose) polymerase) inhibitor, a function it shares with nicotinamide. However, its ability to serve as a precursor for NAD+ synthesis is not established. The structural difference, with the carboxamide group at the 4-position instead of the 3-position, likely prevents it from being recognized by the enzymes of the NAD+ salvage pathway.

NAD_Salvage_Pathway Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD PARP PARP NAD->PARP Substrate Sirtuins Sirtuins NAD->Sirtuins Substrate Cellular_Functions Cellular_Functions PARP->Cellular_Functions DNA Repair, etc. Sirtuins->Cellular_Functions Metabolism, etc.

NAD+ Salvage Pathway with Nicotinamide as a Precursor.

Pharmaceutical_Assessment_Workflow cluster_Nicotinamide Nicotinamide Assessment cluster_this compound This compound Assessment N_GRAS GRAS Status? (Yes) N_Tox Extensive Toxicity Data? (Yes) N_GRAS->N_Tox N_Metabolism Well-defined Metabolism? (Yes) N_Tox->N_Metabolism N_Result Suitable for Pharmaceutical Use N_Metabolism->N_Result I_GRAS GRAS Status? (No) I_Tox Extensive Toxicity Data? (No) I_GRAS->I_Tox I_Metabolism Well-defined Metabolism? (No) I_Tox->I_Metabolism I_Result Further Investigation Required I_Metabolism->I_Result

Logical workflow for assessing pharmaceutical suitability.

Conclusion

For pharmaceutical use, nicotinamide presents a significantly lower regulatory and safety hurdle compared to this compound. Its affirmed GRAS status, extensive toxicological database, and well-characterized role in human metabolism provide a strong foundation for its inclusion in drug formulations.

This compound, while not demonstrating overt carcinogenicity in a long-term animal study, lacks the comprehensive safety and metabolic data required for confident pharmaceutical application. The absence of a GRAS notification from the FDA means that its use as a pharmaceutical excipient would likely require a more rigorous and costly regulatory submission, including extensive new safety studies. Researchers and drug developers should exercise caution and conduct thorough due diligence before considering this compound for pharmaceutical use, recognizing the substantial data gaps that currently exist.

References

Safety Operating Guide

Proper Disposal of Isonicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of isonicotinamide in a laboratory setting.

This guide provides researchers, scientists, and drug development professionals with clear, step-by-step procedures for the safe disposal of this compound. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations.

I. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. This compound is known to cause skin, eye, and respiratory tract irritation[1][2][3][4].

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes[5].

  • Hand Protection: Nitrile or other chemically resistant gloves are mandatory to prevent skin contact.

  • Body Protection: A laboratory coat must be worn to protect against contamination of personal clothing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust. If significant dust is generated, a NIOSH/MSHA-approved respirator may be necessary.

II. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.

Step 1: Segregation and Waste Collection

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Collect waste this compound, including any contaminated materials such as weighing paper, gloves, and pipette tips, in a dedicated, clearly labeled, and sealable hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.

Step 2: Labeling of Waste Container

  • The waste container must be clearly labeled with the words "Hazardous Waste".

  • The label should also include the full chemical name ("this compound"), the CAS number (1453-82-3), and the accumulation start date.

Step 3: Storage of Waste

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong bases.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste container.

  • Provide the EHS office or contractor with all necessary information about the waste as detailed on the container's label.

Step 5: Decontamination

  • Thoroughly decontaminate all surfaces and equipment that came into contact with this compound. Use an appropriate solvent, such as ethanol or isopropanol, followed by washing with soap and water.

  • Contaminated clothing should be removed and washed before reuse.

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Clear the area of personnel and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment as outlined in Section I.

  • Containment and Cleanup:

    • For minor spills, sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust. Dry clean-up procedures are preferred.

    • Do not use air hoses for cleaning.

    • For major spills, it may be necessary to alert your institution's emergency response team.

  • Decontaminate: Clean the spill area as described in the decontamination step above.

IV. Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 1453-82-3
Molecular Formula C6H6N2O
Molecular Weight 122.1 g/mol
Appearance White crystalline powder
Melting Point 155-158 °C
Boiling Point 334.4 °C at 760 mmHg
Water Solubility 191.7 g/L (at 37 °C)
Vapor Pressure 0.000128 mmHg at 25 °C

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal & Decontamination prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Work in a Well-Ventilated Area (Fume Hood) collect_waste Collect this compound Waste in a Dedicated Container prep_ppe->collect_waste Start Disposal Process label_container Label Container: 'Hazardous Waste' Chemical Name, CAS#, Date collect_waste->label_container store_waste Store Sealed Container in a Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs Arrange for Pickup decontaminate Decontaminate Work Surfaces and Equipment contact_ehs->decontaminate

Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isonicotinamide, including detailed operational and disposal plans. Adherence to these procedures is critical to minimize risks and ensure the well-being of all laboratory personnel.

This compound is a chemical that can cause skin, eye, and respiratory tract irritation.[1][2] Therefore, proper personal protective equipment (PPE) and handling procedures are crucial.

Essential Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is required.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
Hand Protection GlovesAppropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a suitable option.
Body Protection Lab Coat/Protective ClothingA laboratory coat or other appropriate protective clothing to prevent skin exposure.
Respiratory Protection Dust Mask/RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use. A dust mask of type N95 (US) is a recommended option.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible substances such as strong oxidizing agents and strong bases.

2. Handling and Use:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Minimize dust generation and accumulation.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the area where this compound is handled.

3. Spill Management:

  • In case of a spill, immediately evacuate the area.

  • Wear the appropriate PPE as outlined in the table above.

  • For small spills, sweep up the material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.

  • For large spills, it may be necessary to use a vacuum cleaner equipped with a HEPA filter.

  • Ventilate the area after cleanup is complete.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a dedicated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name and any other information required by your institution's environmental health and safety (EHS) office.

  • Storage of Waste: Store the sealed waste container in a designated and secure area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.

Below is a diagram illustrating the workflow for safely handling this compound.

Isonicotinamide_Handling_Workflow This compound Handling Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures A Review SDS B Wear Appropriate PPE A->B C Work in Ventilated Area B->C D Weigh and Handle C->D E Clean Work Area D->E H Spill Occurs D->H I Exposure Occurs D->I F Dispose of Waste E->F G Remove PPE and Wash Hands F->G J Follow Spill Protocol H->J K Follow First Aid Protocol I->K

Caption: A workflow diagram for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.